Cholesteryl methyl carbonate
Description
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMGDIMLSAAHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935126 | |
| Record name | Cholest-5-en-3-yl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15507-52-5 | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(methyl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Cholesteryl Methyl Carbonate
Abstract
Cholesteryl methyl carbonate is a critical cholesterol derivative extensively utilized in the formulation of advanced drug delivery systems, such as liposomes and micelles, and as a component in liquid crystal technologies[1][2]. Its amphiphilic nature, combining the rigid, lipophilic cholesterol backbone with a more polar methyl carbonate group, allows for unique molecular interactions essential for these applications. This guide provides an in-depth technical overview of the primary synthesis methodologies for this compound, designed for researchers and professionals in medicinal chemistry and materials science. We will explore the traditional, high-yield chloroformate pathway, discuss modern phosgene-free alternatives like transesterification, and touch upon emerging enzymatic routes. The narrative emphasizes the chemical rationale behind procedural steps, offering field-proven insights into protocol optimization, purification, and characterization to ensure scientific integrity and reproducibility.
Introduction: The Molecular Utility of this compound
Cholesterol and its derivatives are foundational components in bio-inspired technologies due to their biocompatibility and ability to integrate into lipid bilayers[3]. This compound (CMC), with the chemical formula C₂₉H₄₈O₃ and CAS Number 15507-52-5, is a key synthon in this class[4][5]. The introduction of the methyl carbonate moiety to the 3β-hydroxyl group of cholesterol modifies its hydrophilicity and steric profile. This functionalization is pivotal for its role in drug delivery, where it can act as a lipid anchor for hydrophilic polymers or influence the stability and release characteristics of nanoparticle formulations[1][6]. In materials science, the unique structure of CMC contributes to the formation of thermochromic liquid crystals[2][7].
This document serves as a practical guide to its synthesis, moving beyond simple protocols to explain the underlying principles that govern reaction success.
Synthesis Methodologies: From Traditional Chemistry to Green Alternatives
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often represents a trade-off between yield, safety, and environmental impact. We will detail the most prevalent and validated methods.
The Chloroformate Pathway: A High-Yield, Two-Step Protocol
This is the most established and widely documented method. It proceeds in two sequential steps: the conversion of cholesterol to a highly reactive chloroformate intermediate, followed by esterification with methanol.
The foundational step involves the activation of cholesterol's 3β-hydroxyl group by converting it into a chloroformate.
-
Causality & Rationale: Cholesterol's hydroxyl group is a relatively poor leaving group. To facilitate the formation of the carbonate ester, it must be converted into a more reactive intermediate. Phosgene (COCl₂) is the classic reagent for this transformation, as its highly electrophilic carbonyl carbon is readily attacked by the cholesterol's hydroxyl nucleophile[8]. This "chloroformylation" reaction produces cholesteryl chloroformate, an excellent acylating agent[8][].
-
Reaction Mechanism: The synthesis involves a nucleophilic acyl substitution where the cholesterol's alcohol attacks the carbonyl carbon of phosgene. A chloride ion is subsequently displaced, forming the chloroformate and releasing hydrochloric acid (HCl) as a byproduct[8]. To prevent side reactions and drive the equilibrium forward, a stoichiometric amount of a tertiary amine base, such as pyridine, is typically used to scavenge the generated HCl[10].
Diagram 1: Overall Synthesis via the Chloroformate Pathway
Caption: A workflow diagram of the two-step synthesis of this compound.
The activated chloroformate intermediate is then reacted with methanol to form the final product.
-
Causality & Rationale: Cholesteryl chloroformate is highly reactive towards nucleophiles. The hydroxyl group of methanol readily attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the desired methyl carbonate ester[8]. This reaction is efficient and generally proceeds to high conversion under mild conditions.
-
Self-Validating Protocol: A successful reaction is contingent upon strict anhydrous conditions. The presence of water can lead to the hydrolysis of cholesteryl chloroformate back to cholesterol, which can then react with another molecule of the chloroformate to form the undesired symmetrical byproduct, dicholesteryl carbonate[8][11]. The use of a base like pyridine is again critical to neutralize the HCl byproduct, preventing potential acid-catalyzed degradation and driving the reaction to completion[10].
Experimental Protocol: this compound via the Chloroformate Pathway
-
Preparation of Cholesteryl Chloroformate:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve purified cholesterol (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane[11][12].
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosgene (typically a 20% solution in toluene, ~1.5 equivalents) to the stirred cholesterol solution. [CRITICAL SAFETY NOTE: Phosgene is extremely toxic and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment and emergency preparedness.]
-
Add dry pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully filtered to remove pyridinium hydrochloride salt. The filtrate contains the crude cholesteryl chloroformate. It can be purified by recrystallization from ethyl acetate or used directly in the next step after solvent removal under reduced pressure[11].
-
-
Synthesis of this compound:
-
Dissolve the crude or purified cholesteryl chloroformate (1 equivalent) in a dry inert solvent like benzene or toluene[10].
-
Add an excess of anhydrous methanol (≥10 equivalents) to the solution.
-
Add dry pyridine (1.2 equivalents) to the mixture while stirring at 0°C[10].
-
Allow the reaction to proceed for 12 hours at 0°C in the dark to minimize the formation of byproducts[11].
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture and wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid via column chromatography or recrystallization as described in Section 4.
-
Phosgene-Free Synthesis: Transesterification with Dimethyl Carbonate (DMC)
Driven by green chemistry principles, phosgene-free routes are increasingly important. Transesterification using dimethyl carbonate (DMC) is a leading alternative.
-
Causality & Rationale: DMC is an environmentally benign, non-toxic reagent that can serve as both a carbonyl source and a methyl group donor[13][14]. The transesterification of an alcohol (cholesterol) with DMC provides a direct, one-step route to the corresponding methyl carbonate[15]. This approach avoids the hazardous phosgene intermediate and the corrosive HCl byproduct, generating only methanol as a byproduct, which can often be removed to drive the reaction forward.
-
Catalysis is Key: This reaction typically requires a catalyst to achieve reasonable conversion rates. Basic catalysts, such as alkali metal carbonates or supported catalysts like Li/MCM-41, have proven effective in the transesterification of other alcohols with DMC[15][16][17]. The catalyst functions by deprotonating the cholesterol's hydroxyl group, increasing its nucleophilicity towards the DMC carbonyl carbon.
Diagram 2: Proposed Transesterification Mechanism
Caption: Base-catalyzed nucleophilic attack of cholesterol on dimethyl carbonate.
Emerging Methods: Enzymatic Synthesis
Biocatalysis offers a highly selective and sustainable route for chemical synthesis.
-
Causality & Rationale: Lipases, a class of enzymes, can catalyze esterification and transesterification reactions with high chemo- and regioselectivity under mild, environmentally friendly conditions (e.g., lower temperatures, neutral pH)[18]. In the context of cholesterol, a lipase could selectively catalyze the acylation of the 3β-hydroxyl group, avoiding reactions at other positions on the sterol backbone. Using an immobilized enzyme, such as Candida antarctica lipase B (CALB), could facilitate catalyst recovery and reuse, further enhancing the process's green credentials[18]. This method, while not yet widely reported specifically for this compound, is a logical extension of established enzymatic carbonate synthesis[19].
Comparative Analysis of Synthesis Methods
The selection of a synthesis route depends on the specific requirements of the laboratory or production facility, balancing factors like yield, safety, cost, and environmental impact.
| Parameter | Chloroformate Pathway | Transesterification with DMC | Enzymatic Synthesis |
| Starting Materials | Cholesterol, Phosgene, Methanol | Cholesterol, Dimethyl Carbonate | Cholesterol, Dimethyl Carbonate |
| Key Reagents | Pyridine, Inert Solvents | Base Catalyst (e.g., K₂CO₃, Li/MCM-41) | Immobilized Lipase, Molecular Sieves |
| Reaction Steps | Two | One | One |
| Typical Yield | High (>80%)[11] | Moderate to High (Catalyst dependent) | Moderate (Reaction optimization needed) |
| Safety Concerns | Extreme toxicity of phosgene [13]; Corrosive HCl byproduct. | Flammable solvents; Base handling. | Generally safe; Standard lab protocols. |
| Pros | Well-established, high yield, reliable. | Phosgene-free (Green) [14]; One-step process. | Highly selective ; Mild conditions; Environmentally benign. |
| Cons | Hazardous reagents; HCl waste. | Requires catalyst development; Higher temperatures may be needed. | Slower reaction times; Enzyme cost/stability. |
Purification and Characterization: Ensuring Product Integrity
Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for its intended application.
Purification Workflow
-
Work-up: The crude reaction mixture is first quenched and washed to remove catalysts, unreacted reagents, and water-soluble byproducts.
-
Chromatography: Flash column chromatography over silica gel is the most effective method for purification[2][11]. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or benzene, is used to separate the product from unreacted cholesterol and non-polar byproducts[10][11].
-
Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as acetone at low temperatures (-35°C), to yield a high-purity crystalline solid[11].
Diagram 3: General Purification and Analysis Workflow
Caption: A standard workflow for the purification and characterization of the final product.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence of successful synthesis is the appearance of a sharp singlet corresponding to the three protons of the methyl carbonate group (-O-CO-O-CH₃ ), typically found around 3.7-3.8 ppm. The proton at the C3 position of the cholesterol ring will also show a downfield shift compared to native cholesterol due to the electron-withdrawing effect of the carbonate group[6][20].
-
¹³C NMR: The appearance of a new carbonyl carbon signal (~155 ppm) from the carbonate group and the methyl carbon signal (~55 ppm) provides further confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful formation of the carbonate ester is confirmed by the appearance of a strong, characteristic C=O stretching vibration band in the region of 1740-1760 cm⁻¹[2][21].
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (444.7 g/mol ) and fragmentation pattern consistent with the structure of this compound[4][21].
Conclusion
The synthesis of this compound is a well-understood process, with the traditional chloroformate pathway remaining a reliable, high-yield option for laboratories equipped to handle hazardous reagents. However, the principles of green chemistry are driving innovation towards safer and more sustainable alternatives. Phosgene-free transesterification with dimethyl carbonate presents the most promising and scalable alternative, offering a direct, one-pot synthesis that avoids highly toxic intermediates. As biocatalysis continues to advance, enzymatic routes may soon offer unparalleled selectivity and environmental compatibility. The choice of method will ultimately be guided by the specific needs for yield, purity, safety, and scale, but a thorough understanding of the chemical principles behind each protocol is paramount for successful and reproducible synthesis.
References
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Muddineti, O. S., et al. (2014). The Bifunctional Liposomes Constructed by Poly(2-Ethyl-Oxazoline)- this compound: An Effectual Approach to Enhance Liposomal Circulation Time, pH-Sensitivity and Endosomal escape. Pharmaceutical Research, 31, 3038–3050. [Link]
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Ferreira, M. J., et al. (2022). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 27(15), 4996. [Link]
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Lohcharoenkal, W., et al. (2008). Cholesteryl Cetyl Carbonate as a Smart Material for Drug Delivery Application. AAPS PharmSciTech, 9(3), 844–851. [Link]
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Wannachod, T., et al. (2014). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Advanced Materials Research, 931-932, 608-612. [Link]
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Wang, X. C. (2018). Primary Study On Liposomes Constructed By Poly(2-Methyl-2-Oxazoline)-Cholesteryl Methyl Carbonate For Docetaxel Delivery. Globe Thesis. [Link]
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O’Donnell, J., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Polymers, 12(11), 2547. [Link]
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Ahern, K., et al. (2021). 6.1: Cholesterol synthesis. Medicine LibreTexts. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Elser, W., et al. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals, 36(3-4), 277-291. [Link]
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Elser, W., et al. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals, 36(3-4), 277-291. [Link]
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Nguyen, T., et al. (2018). Dimethyl carbonate-mediated lipid extraction and lipase-catalyzed in situ transesterification for simultaneous preparation of fatty acid methyl esters and glycerol carbonate from Chlorella sp. KR-1 biomass. Journal of Chemical Technology & Biotechnology, 93(10). [Link]
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Moof University. (2015). Cholesterol Synthesis (Part 2 of 6) - Stage 1: Mevalonate Synthesis. YouTube. [Link]
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Dr. G Bhanu Prakash. (2023). Cholesterol Biosynthesis Pathway - Biochemistry. YouTube. [Link]
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University of Ottawa. (n.d.). 2D Assignment of cholesteryl acetate. University of Ottawa NMR Facility. [Link]
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Ninja Nerd. (2017). Cholesterol Metabolism. YouTube. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Nguyen, T., et al. (2018). Dimethyl carbonate-mediated lipid extraction and lipase-catalyzed in situ transesterification for simultaneous preparation of fatty acid methyl esters and glycerol carbonate from Chlorella sp. KR-1 biomass. ResearchGate. [Link]
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Taufiq-Yap, Y. H., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances, 14(10), 6891-6904. [Link]
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Taufiq-Yap, Y. H., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances. [Link]
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Wang, F., et al. (2017). Recent progress in phosgene-free methods for synthesis of dimethyl carbonate. Chinese Journal of Catalysis, 38(1), 1-13. [Link]
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AMBOSS. (2020). Dyslipidemia - Part 2: Cholesterol and Cholesterol Biosynthesis. YouTube. [Link]
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Aresta, M., & Dibenedetto, A. (2017). Research Progress in the Phosgene-Free and Direct Synthesis of Dimethyl Carbonate from CO2 and Methanol. ResearchGate. [Link]
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Bongarzone, S., & Gee, A. (2021). Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and thiocarbamates from [¹¹C]CO2 via isocyanate intermediates. ResearchGate. [Link]
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Srilatha, K., et al. (2016). Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts. Catalysis Science & Technology, 6(13), 4821-4829. [Link]
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Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Wikipedia. [Link]
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Darensbourg, D. J. (2007). Shell developing phosgene-free route to polycarbonate. ResearchGate. [Link]
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Joseph-Nathan, P., et al. (2018). Complete 1H NMR assignment of cholesteryl benzoate. Steroids, 138, 59-66. [Link]
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Gabitova, L., et al. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. International Journal of Molecular Sciences, 22(14), 7471. [Link]
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Liu, Y., et al. (2018). Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst. Catalysts, 8(7), 266. [Link]
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Cholesteryl methyl carbonate CAS number and identification
An In-Depth Technical Guide to Cholesteryl Methyl Carbonate: Identification, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a key cholesterol derivative utilized in materials science and pharmaceutical research. We will delve into its core identification parameters, including its CAS Registry Number, physicochemical properties, and detailed spectral characterization. This guide offers a robust, field-tested protocol for its synthesis from cholesteryl chloroformate and explores its principal applications, particularly in the formulation of liquid crystals and advanced drug delivery systems. The methodologies and insights presented herein are tailored for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.
Part 1: Core Identification and Physicochemical Properties
This compound is a carbonate ester of cholesterol. Its unique structure, combining the rigid, lipophilic steroid nucleus with a small methyl carbonate group, imparts specific properties that make it valuable in various scientific fields. Accurate identification is the foundational step for any research application.
The primary identifier for this compound is its CAS Registry Number: 15507-52-5 .[1] This number is a unique, unambiguous identifier assigned by the Chemical Abstracts Service.
Key physical and chemical data are summarized in the table below for quick reference. This data is critical for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Registry Number | 15507-52-5 | [1] |
| Molecular Formula | C₂₉H₄₈O₃ | [1] |
| Molecular Weight | 444.70 g/mol | |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | Derived from IUPAC conventions |
| Common Synonyms | Carbonic acid, cholesteryl methyl ester; Cholesterol, methyl carbonate; Methyl Carbonic Acid Cholesterol Ester | [1] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 112-114 °C | [2] |
Part 2: Comprehensive Spectroscopic Identification
For a molecule as complex as a cholesterol derivative, a single analytical technique is insufficient for unambiguous identification. A multi-technique approach provides a "molecular fingerprint," ensuring the compound's identity and purity. This self-validating system is crucial before proceeding with further applications.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is the primary choice for identifying key functional groups. For this compound, the most prominent feature is the carbonate group (O-C(=O)-O), which is easily distinguishable from the hydroxyl group of the cholesterol precursor or the acid chloride of the chloroformate reactant.
Expected Spectrum:
-
C=O Stretch (Carbonate): A strong, sharp absorption band is expected around 1750-1770 cm⁻¹ . This is the most diagnostic peak.
-
C-O Stretch (Carbonate): Two distinct stretching bands are expected for the C-O single bonds, typically in the 1250-1280 cm⁻¹ and 1000-1030 cm⁻¹ regions.
-
C-H Stretches (Aliphatic): Multiple bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroidal backbone and side chain.
-
C=C Stretch (Alkene): A weaker absorption around 1670 cm⁻¹ for the C5-C6 double bond in the cholesterol B-ring.
The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound, which can be used for comparison.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Methyl Carbonate Protons (-O-CH₃): A sharp singlet at approximately 3.7-3.8 ppm . This is a highly diagnostic signal, confirming the presence of the methyl ester.
-
Vinyl Proton (H-6): A multiplet around 5.4 ppm , characteristic of the alkene proton in the cholesterol B-ring.
-
Carbinol Proton (H-3): A multiplet around 4.5-4.7 ppm . Its chemical shift is significantly downfield from that in native cholesterol (~3.5 ppm) due to the deshielding effect of the adjacent carbonate group.
-
Steroid Backbone & Side Chain Protons: A complex, overlapping region of multiplets between 0.6 and 2.5 ppm .
-
Methyl Protons (Singlets, C-18 & C-19): Two sharp singlets, typically found around 0.6-0.7 ppm (C-18) and 1.0-1.1 ppm (C-19).
-
Methyl Protons (Doublets, Side Chain): Several doublets between 0.8-1.0 ppm corresponding to the C-21, C-26, and C-27 methyl groups.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (Carbonate, C=O): A signal in the 154-156 ppm range.
-
Alkene Carbons (C-5 & C-6): Two signals in the vinyl region, C-5 (quaternary) around 139-140 ppm and C-6 (tertiary) around 122-123 ppm .
-
Carbinol Carbon (C-3): A signal around 78-80 ppm , shifted downfield from its position in cholesterol (~71 ppm).
-
Methyl Carbonate Carbon (-O-CH₃): A signal around 55-56 ppm .
-
Steroid & Side Chain Carbons: A cluster of signals in the aliphatic region, from approximately 11 to 60 ppm .
Mass Spectrometry (MS)
Causality: Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for this analysis.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺•): The spectrum should show a clear molecular ion peak at m/z 444.7 .[1]
-
Key Fragmentation Peaks: A prominent peak at m/z 368 is expected, corresponding to the loss of the methyl carbonate group and a proton (M - CH₃OCOO• - H•), resulting in the stable cholesteryl cation. This fragmentation pattern is a hallmark of cholesterol esters and carbonates. The NIST Chemistry WebBook includes a reference mass spectrum showing these features.[1]
Part 3: Synthesis Protocol
The most direct and widely adopted method for synthesizing this compound is the reaction of cholesteryl chloroformate with methanol. This is a nucleophilic acyl substitution reaction.
Causality of Reagent Choice:
-
Cholesteryl Chloroformate: This is an activated form of cholesterol. The chloroformate group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]
-
Methanol: Serves as the nucleophile, providing the methyl group for the final product. It is often used in excess to drive the reaction to completion.
-
Pyridine or Triethylamine: A non-nucleophilic base is essential. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the HCl from protonating the methanol (reducing its nucleophilicity) or catalyzing side reactions.
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane): The reaction must be conducted under anhydrous (dry) conditions. Cholesteryl chloroformate is highly sensitive to moisture and will readily hydrolyze back to cholesterol if water is present.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at >120 °C for several hours and cooled in a desiccator. Assemble the apparatus under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reactant Charging: To a 250 mL round-bottom flask, add cholesteryl chloroformate (1.0 eq). Dissolve it in anhydrous toluene (or dichloromethane) to a concentration of approximately 0.2 M.
-
Addition of Base and Nucleophile: Add anhydrous pyridine (1.2 eq) to the solution. In a separate dropping funnel, prepare a solution of anhydrous methanol (1.5 eq) in the same anhydrous solvent.
-
Reaction: Cool the flask containing the cholesteryl chloroformate solution to 0 °C using an ice bath. Add the methanol solution dropwise over 30 minutes with continuous stirring.
-
Incubation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate (pyridinium hydrochloride) will have formed. Filter the reaction mixture to remove this solid.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with cold, dilute HCl (e.g., 1 M) to remove excess pyridine, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Final Product: Dry the resulting white solid under vacuum to yield pure this compound. Confirm identity and purity using the spectroscopic methods described in Part 2.
Part 4: Applications in Research and Drug Development
The unique amphiphilic character of this compound, with its bulky hydrophobic steroid core and more polar carbonate headgroup, makes it a versatile molecule.
Liquid Crystals
Cholesteryl derivatives are foundational components of cholesteric (or chiral nematic) liquid crystals. These materials exhibit thermochromism, changing color in response to temperature variations. This compound can be mixed with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl benzoate, to formulate liquid crystal mixtures with specific temperature-sensitive color-play ranges.[6][7] This property is exploited in applications like mood rings, thermometers, and thermal mapping sensors.
Drug Delivery Systems
A more recent and impactful application is in the field of drug delivery. Cholesterol and its derivatives are incorporated into nanocarriers like liposomes and polymeric micelles to improve their stability, biocompatibility, and drug-loading capacity.[8]
Role in Liposome Formulation:
-
Membrane Stabilization: When incorporated into a phospholipid bilayer, the rigid cholesterol backbone helps to modulate membrane fluidity and reduce the permeability of the liposome, preventing premature leakage of the encapsulated drug.
-
pH-Sensitivity: Amphiphilic polymers containing this compound have been synthesized to create pH-sensitive liposomes. For example, poly(2-methyl-2-oxazoline)-cholesteryl methyl carbonate (PMOZ-CHMC) can be used to modify liposomes.[9] At physiological pH, the polymer shields the liposome, extending its circulation time. In the acidic microenvironment of a tumor or within a cellular endosome, conformational changes in the polymer can destabilize the liposome, triggering the release of the encapsulated drug. This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity.
Conceptual Diagram: pH-Sensitive Liposome
Caption: Role of this compound derivatives in pH-sensitive drug delivery.
References
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Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (n.d.). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals. [Link]
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Elser, W., & Ennulat, R. D. (1976). The Preparation of High-Purity Cholesteryl Oleyl Carbonate. U.S. Army Research Office Technical Report. [Link]
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Wang, X. C. (2018). Primary Study On Liposomes Constructed By Poly(2-Methyl-2-Oxazoline)-Cholesteryl Methyl Carbonate For Docetaxel Delivery. Globe Thesis. [Link]
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Literature review on cholesteryl derivatives in liquid crystals
An In-Depth Technical Guide to Cholesteryl Derivatives in Liquid Crystals
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of cholesteryl derivatives and their pivotal role in the field of liquid crystals. We will delve into the fundamental principles, synthesis, characterization, and cutting-edge applications of these remarkable materials, moving beyond simple protocols to explain the causal science that underpins their behavior and utility.
The Genesis and Essence of Cholesteric Liquid Crystals
The field of liquid crystals was born from a cholesterol derivative. In 1888, Austrian botanist Friedrich Reinitzer observed that cholesteryl benzoate exhibited two distinct melting points: at 145°C, it melted from a white solid into a cloudy, iridescent liquid, and at 179°C, this cloudy liquid became clear.[1][2] This intermediate, ordered fluid state was termed a "mesophase," and because of its origin, this specific type was named the cholesteric phase.[1]
Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid states.[2][3] They can be broadly classified as:
-
Thermotropic: Phase transitions are induced by changes in temperature.[1]
-
Lyotropic: Phase transitions occur based on concentration in a solvent.[4][5]
Cholesteryl derivatives are prime examples of thermotropic liquid crystals. Their defining characteristic is the formation of a cholesteric phase , also known as a chiral nematic phase. In this phase, the elongated molecules align in a preferred direction (the director), but this director rotates progressively from one layer to the next, tracing out a helical superstructure.[1] The distance over which the director completes a full 360° rotation is called the helical pitch (P) . This periodic, chiral structure is the source of their unique and highly useful optical properties.
Molecular Architecture: The Key to Function
The suitability of cholesterol as a building block for liquid crystals stems from its inherent molecular structure: a rigid, flat steroid ring system with multiple chiral centers and a flexible aliphatic tail.[6] This inherent chirality is crucial for inducing the helical twist of the cholesteric phase.
The vast majority of cholesteryl liquid crystals are derivatives formed by esterification or other modifications at the 3-hydroxyl group of the cholesterol molecule. The properties of the resulting liquid crystal are exquisitely sensitive to the nature of this attached group, particularly the aliphatic chain.
-
Effect of Chain Length: The length of the fatty acyl chain significantly influences the phase behavior.[7] Shorter chains tend to favor the cholesteric phase. As the chain length increases, intermolecular chain-chain interactions become more dominant, promoting the formation of more ordered smectic phases , where molecules are arranged in layers.[7]
-
Effect of Unsaturation: The presence and position of double bonds in the acyl chain also affect the stability of the liquid crystal phases. For instance, a smectic phase is generally not observed if a double bond is located too close to the steroid core (more proximal than the delta 9 position).[7]
This delicate balance between ring-ring and chain-chain interactions is what dictates the transition temperatures and the type of mesophase formed.[7]
Synthesis of Cholesteryl Derivatives
The synthesis of simple cholesteryl esters is typically a straightforward esterification reaction. However, more complex derivatives, including dimers linked by flexible spacers or conjugates with functional moieties like nucleic acid bases, have been developed for specialized applications.[8]
General Synthetic Workflow
The most common method involves the reaction of cholesterol with an acyl chloride or carboxylic acid anhydride in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl byproduct.
Figure 1: General workflow for the synthesis of cholesteryl esters.
Experimental Protocol: Synthesis of Cholesteryl Pelargonate
This protocol provides a representative method for synthesizing a common cholesteryl ester used in thermochromic mixtures.
Materials:
-
Cholesterol (1 equivalent)
-
Pelargonyl chloride (nonanoyl chloride, 1.2 equivalents)
-
Anhydrous pyridine (2 equivalents)
-
Anhydrous toluene
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve cholesterol in a minimal amount of warm, anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. The use of an inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride.
-
Addition of Reagents: Allow the solution to cool to room temperature. Add pyridine, followed by the dropwise addition of pelargonyl chloride. Pyridine serves as both a catalyst and a base to neutralize the HCl gas formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at 60°C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing dilute HCl to neutralize excess pyridine. Extract the organic layer with diethyl ether, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from hot ethanol. This step is crucial to remove unreacted starting materials and byproducts, ensuring the sharp phase transitions required for high-performance applications.
-
Validation: The final product should be a white crystalline solid. Confirm its identity and purity using ¹H NMR and Mass Spectrometry. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Essential Characterization Techniques
A multi-faceted approach is required to fully characterize the physical and optical properties of cholesteryl derivatives.
| Technique | Purpose | Key Information Obtained |
| Polarized Optical Microscopy (POM) | To visually identify liquid crystal phases and observe phase transitions. | Unique optical textures (e.g., "fingerprint" texture for cholesteric phase), transition temperatures, defects.[1][8] |
| Differential Scanning Calorimetry (DSC) | To quantitatively measure the temperatures and enthalpies of phase transitions. | Melting point (Tₘ), clearing point (Tᵢ), crystal-mesophase and mesophase-mesophase transition temperatures.[1][7] |
| X-Ray Diffraction (XRD) | To determine the long-range structural order. | Layer spacing in smectic phases, helical pitch in cholesteric phases.[6][7] |
| Circular Dichroism (CD) Spectroscopy | To characterize the chiral helical superstructure. | Wavelength of selective reflection, handedness (left or right) of the helix.[1] |
| Nuclear Magnetic Resonance (NMR) | To probe molecular ordering and dynamics at a local level. | Degree of molecular alignment, phase changes through characteristic peak splitting.[1][9] |
Core Phenomena and Their Scientific Basis
The unique helical structure of the cholesteric phase gives rise to several remarkable phenomena that are harnessed in various technologies.
Thermochromism: Color from Temperature
The most striking property of many cholesteric liquid crystals is their ability to change color in response to temperature changes. This phenomenon, known as thermochromism , is a direct consequence of the temperature dependence of the helical pitch.[10]
As the temperature increases, the thermal motion of the molecules increases, causing a slight untwisting of the helix. This leads to a decrease in the pitch length (P). The liquid crystal selectively reflects light of a wavelength (λ) that matches the pitch (λ = nP, where n is the average refractive index). Therefore, as the temperature rises and the pitch shortens, the reflected color shifts from red (longer wavelength) to blue (shorter wavelength).[10][11]
Figure 3: Experimental workflow for a liquid crystal-based biosensor.
Drug Delivery Systems (DDS)
Cholesterol is a fundamental component of animal cell membranes, making its derivatives highly biocompatible. [12]This property is leveraged in drug delivery.
-
Nanocarrier Formation: Amphiphilic cholesteryl derivatives can self-assemble in aqueous solutions to form nanoparticles, vesicles, or micelles, which can encapsulate therapeutic agents. [13][14]* Enhanced Stability and Uptake: Incorporating cholesterol or its derivatives into carrier systems like liposomes enhances their stability in the bloodstream and facilitates interaction with and integration into cell membranes, improving the cellular uptake of the encapsulated drug. [12][15]Plant-based cholesterol derivatives have even been shown to induce polymorphic shapes in lipid nanoparticles, further enhancing the intracellular delivery of mRNA therapeutics. [16]
Conclusion and Future Perspectives
From their serendipitous discovery to their current use in advanced technologies, cholesteryl derivatives have proven to be a uniquely versatile class of materials. Their inherent chirality, biocompatibility, and the tunable nature of their self-assembled structures provide a rich platform for innovation. Future research is trending towards the development of solid-state cholesteric liquid crystal sensors for enhanced robustness,[17] the creation of more complex, stimuli-responsive materials for smart actuators, and the design of highly specific and efficient drug delivery vehicles. The continued exploration of these fascinating "in-between" materials promises to unlock even more sophisticated applications in medicine, photonics, and beyond.
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An In-depth Technical Guide to the Early Research and Discovery of Cholesteryl Esters
For the Researcher, Scientist, and Drug Development Professional, this guide navigates the foundational discoveries that shaped our understanding of cholesteryl esters. It delves into the core biochemical principles, the pioneering experimental work, and the clinical insights that emerged from the initial exploration of these crucial lipids.
Section 1: The Dawn of Understanding - Recognizing Cholesteryl Esters as a Distinct Lipid Class
The story of cholesteryl esters begins not with their discovery, but with the initial characterization of their parent molecule, cholesterol. First isolated from gallstones in the late 18th century, cholesterol's structure and its association with atherosclerotic plaques were gradually uncovered throughout the 19th and early 20th centuries.[1] Early lipid chemists, through meticulous extraction and crystallization experiments, began to realize that not all cholesterol in the body existed in its free form. A significant portion was found to be chemically modified, exhibiting different solubility and chromatographic properties. This modified form was the cholesteryl ester, a cholesterol molecule linked to a fatty acid via an ester bond.
The fundamental structural difference between free cholesterol and a cholesteryl ester lies in the esterification of the hydroxyl group on cholesterol's A-ring with the carboxyl group of a fatty acid. This seemingly simple modification renders the molecule significantly more hydrophobic, a key feature that dictates its biological roles in transport and storage.
Early Analytical Techniques for Separation and Identification
The ability to distinguish and isolate cholesteryl esters from free cholesterol and other lipids was paramount to understanding their function. Early researchers relied on a combination of chemical and physical methods.
Experimental Protocol: Early Thin-Layer Chromatography (TLC) for Lipid Separation
This protocol is a representation of the foundational techniques used in the mid-20th century to separate lipid classes.
Objective: To separate major lipid classes, including cholesteryl esters and free cholesterol, from a biological sample.
Materials:
-
Glass plates (20x20 cm)
-
Silica gel G (with calcium sulfate binder)
-
Developing tank
-
Solvent system: Hexane: Diethyl Ether: Acetic Acid (e.g., 80:20:1 v/v/v)
-
Lipid extract from a biological source (e.g., plasma, tissue homogenate)
-
Iodine vapor or other visualization agent
-
Capillary tubes for spotting
Methodology:
-
Plate Preparation: A slurry of silica gel in water was evenly spread onto glass plates to a uniform thickness (typically 0.25 mm). The plates were then air-dried and activated by heating in an oven at 110-120°C for 1-2 hours to remove bound water.
-
Sample Application: The lipid extract was carefully spotted onto the activated plate, approximately 2 cm from the bottom edge, using a capillary tube.
-
Chromatogram Development: The plate was placed in a developing tank containing the solvent system. The solvent migrates up the plate via capillary action, separating the lipid components based on their polarity.
-
Visualization: After the solvent front reached a desired height, the plate was removed and air-dried. The separated lipid spots, being colorless, were visualized by placing the plate in a sealed tank containing iodine crystals. The iodine vapor preferentially adsorbs to the lipid spots, revealing them as brown-yellow areas.
-
Identification: The relative migration distance (Rf value) of each spot was calculated. Cholesteryl esters, being the most nonpolar, would travel the furthest up the plate, followed by triglycerides, free fatty acids, free cholesterol, and finally phospholipids, which would remain near the origin.
Causality Behind Experimental Choices:
-
Silica Gel as the Stationary Phase: Silica gel is a polar adsorbent. The separation is based on the principle of adsorption chromatography, where less polar compounds (like cholesteryl esters) have a weaker affinity for the silica gel and are carried further up the plate by the nonpolar mobile phase.
-
Hexane: Diethyl Ether: Acetic Acid Solvent System: This combination of a nonpolar solvent (hexane), a more polar solvent (diethyl ether), and a small amount of acid (to ensure fatty acids remain protonated and less polar) provides the necessary gradient to effectively separate the different lipid classes based on their polarity.
Further advancements led to the application of Gas-Liquid Chromatography (GLC) for the analysis of fatty acids derived from cholesteryl esters, providing a more detailed picture of their composition.[2][3][4]
Section 2: The Enzymatic Machinery of Cholesteryl Ester Synthesis
The realization that cholesteryl esters were a distinct and abundant class of lipids led to the critical question: how are they synthesized in the body? This quest led to the discovery of two key enzymes that operate in different biological compartments: Lecithin:Cholesterol Acyltransferase (LCAT) in the plasma and Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells.
The Discovery of Lecithin:Cholesterol Acyltransferase (LCAT) - The Plasma Esterifying Enzyme
In the early 1960s, the work of John A. Glomset revolutionized the understanding of cholesterol metabolism in the bloodstream. Glomset observed that when plasma was incubated, the concentration of free cholesterol decreased while the concentration of cholesteryl esters increased. This simple yet profound observation suggested the presence of an enzymatic activity responsible for this conversion.
Pivotal Experiment: Glomset's Demonstration of LCAT Activity
The following outlines the conceptual basis of the experiments that led to the discovery of LCAT.
Hypothesis: An enzyme in plasma catalyzes the transfer of a fatty acid from lecithin (phosphatidylcholine) to cholesterol, forming a cholesteryl ester.
Methodology:
-
Incubation of Plasma: Freshly drawn plasma was incubated at 37°C for several hours.
-
Lipid Extraction and Analysis: At various time points, aliquots of the plasma were taken, and the lipids were extracted.
-
Separation of Free and Esterified Cholesterol: The extracted lipids were separated using thin-layer chromatography to distinguish between free cholesterol and cholesteryl esters.
-
Quantification: The amount of cholesterol in each fraction was quantified. Early methods involved scraping the silica gel spots, eluting the lipid, and performing a colorimetric cholesterol assay. The introduction of radiolabeled cholesterol ([¹⁴C]-cholesterol or [³H]-cholesterol) as a tracer greatly enhanced the sensitivity and accuracy of these assays.[5][6][7]
Key Findings and Interpretation:
-
A time-dependent decrease in the amount of free cholesterol was observed.
-
Concurrently, a time-dependent increase in the amount of cholesteryl esters was measured.
-
This reaction was abolished if the plasma was first heated, indicating the involvement of a heat-labile enzyme.
-
Further experiments using radiolabeled phospholipids demonstrated that the fatty acid incorporated into the cholesteryl ester originated from the sn-2 position of lecithin.
This body of work led to the identification and naming of Lecithin:Cholesterol Acyltransferase (LCAT).[8]
Diagram: The LCAT Reaction
Caption: The enzymatic reaction catalyzed by LCAT.
Unveiling Acyl-CoA:Cholesterol Acyltransferase (ACAT) - The Intracellular Esterifying Enzyme
While LCAT explained the formation of cholesteryl esters in plasma, it was clear that another mechanism must exist within cells for the intracellular storage of cholesterol as cholesteryl esters in lipid droplets. The search for this intracellular enzyme led to the discovery of Acyl-CoA:Cholesterol Acyltransferase (ACAT).
A significant breakthrough in the study of ACAT came from the use of mutant cell lines. Researchers, notably in the laboratory of T.Y. Chang, isolated Chinese hamster ovary (CHO) cell lines that were deficient in their ability to esterify cholesterol.[8][9] These mutant cells were exquisitely sensitive to the toxic effects of high levels of free cholesterol, providing a powerful tool for studying the function of ACAT.
Experimental Workflow: Identification of ACAT using Mutant Cell Lines
Caption: Workflow for the identification of the ACAT gene.
By transfecting these ACAT-deficient cells with human DNA, researchers could select for cells that regained the ability to esterify cholesterol and survive in high-cholesterol conditions. This functional complementation approach was instrumental in the eventual cloning of the gene encoding ACAT.[8]
Diagram: The ACAT Reaction
Caption: The enzymatic reaction catalyzed by ACAT.
Section 3: The Clinical Significance - Cholesteryl Ester Storage Disease
The importance of proper cholesteryl ester metabolism was starkly illustrated by the description of a rare genetic disorder, Cholesteryl Ester Storage Disease (CESD). First described in the mid-20th century, this autosomal recessive disorder is caused by a deficiency in the enzyme lysosomal acid lipase (LAL).[10][11] This enzyme is responsible for the hydrolysis of cholesteryl esters and triglycerides that are taken up by cells via the endocytic pathway.
In individuals with CESD, the inability to break down cholesteryl esters leads to their massive accumulation in the lysosomes of various tissues, particularly the liver, spleen, and the walls of blood vessels.[11][12] This accumulation results in hepatomegaly, splenomegaly, and a characteristic form of accelerated atherosclerosis.[12][13] The clinical presentation of CESD underscored the critical role of cholesteryl ester hydrolysis in maintaining cellular cholesterol homeostasis.
Table: Comparison of LCAT, ACAT, and LAL
| Feature | Lecithin:Cholesterol Acyltransferase (LCAT) | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Lysosomal Acid Lipase (LAL) |
| Location | Plasma | Endoplasmic Reticulum of cells | Lysosomes of cells |
| Function | Esterification of free cholesterol in plasma | Intracellular esterification of free cholesterol for storage | Hydrolysis of cholesteryl esters and triglycerides |
| Substrates | Free cholesterol and Lecithin | Free cholesterol and Acyl-CoA | Cholesteryl esters and Triglycerides |
| Products | Cholesteryl ester and Lysolecithin | Cholesteryl ester and Coenzyme A | Free cholesterol, Fatty acids, and Glycerol |
| Associated Disease | Familial LCAT Deficiency (FLD) | - | Cholesteryl Ester Storage Disease (CESD) and Wolman Disease |
Section 4: The Broader Context - Cholesteryl Esters in Lipoprotein Metabolism
The discoveries of LCAT and ACAT were intricately linked to the burgeoning field of lipoprotein research. In the mid-20th century, the work of researchers like Fredrickson and Lees led to a classification system for hyperlipoproteinemias based on the electrophoretic separation of plasma lipoproteins.[14][15] This system, which utilized techniques like paper and later agarose gel electrophoresis, helped to categorize different patterns of lipoprotein abnormalities and their association with cardiovascular disease.[14][15][16][17]
It became clear that cholesteryl esters, due to their hydrophobicity, formed the core of lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), allowing for the efficient transport of cholesterol through the aqueous environment of the blood. The LCAT-mediated esterification of cholesterol on HDL was recognized as a crucial step in "reverse cholesterol transport," the process by which excess cholesterol is removed from peripheral tissues and returned to the liver for excretion.
Diagram: Simplified Overview of Cholesteryl Ester in Lipoprotein Metabolism
Caption: The central role of cholesteryl esters in lipoprotein metabolic pathways.
Conclusion
The early research and discovery of cholesteryl esters laid the groundwork for our current understanding of cholesterol homeostasis and its profound implications for human health and disease. From the initial analytical challenges of separating these hydrophobic molecules to the elegant biochemical and genetic experiments that unveiled the enzymatic machinery governing their synthesis and breakdown, this foundational period of research was characterized by meticulous observation, innovative experimental design, and a relentless pursuit of the underlying molecular mechanisms. The insights gained during this era continue to inform the development of therapeutic strategies aimed at modulating cholesterol metabolism and mitigating the risk of cardiovascular disease.
References
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Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase. (n.d.). National Institutes of Health.[Link]
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Helena Lipoprotein Electrophoresis Procedure. (n.d.). Helena Laboratories.[Link]
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Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. (2024). National Institutes of Health.[Link]
-
Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. (2021). National Institutes of Health.[Link]
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QuickGel® Chamber Lipoprotein Electrophoresis Procedure. (n.d.). Helena Laboratories.[Link]
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Modern prevalence of the Fredrickson-Levy-Lees dyslipidemias: findings from the Very Large Database of Lipids and National Health and Nutrition Examination Survey. (n.d.). National Institutes of Health.[Link]
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LIPID COMPOSITION ANALYSIS BY THIN LAYER CHROMATOGRAPHY. (n.d.). Japan International Cooperation Agency.[Link]
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gas chromatography and lipids. (n.d.). s.c.e.q.a.[Link]
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Determination of lecithin: cholesterol acyltransferase activity by a radioisotopic assay. (n.d.). Scielo.[Link]
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In Vitro Determination of Lecithin: Cholesterol Acyltransferase in Plasma. (n.d.). Scilit.[Link]
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Gas—liquid chromatography of sterols. (1977). Researcher.Life.[Link]
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Cholesteryl Ester Storage Disease and Wolman Disease. (n.d.). Merck Manuals.[Link]
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Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. (2015). National Institutes of Health.[Link]
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Measurement of lecithin-cholesterol acyltransferase activity with the use of a Peptide-proteoliposome substrate. (2013). National Institutes of Health.[Link]
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An optimized method for measuring lecithin : cholesterol acyltransferase activity, independent of the concentration and quality of the physiological substrate. (n.d.). National Institutes of Health.[Link]
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Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column. (2015). ResearchGate.[Link]
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History of Thin-Layer Chromatography. (n.d.). Merck Millipore.[Link]
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Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature. (n.d.). National Institutes of Health.[Link]
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An In-Depth Technical Guide to the Solubility of Cholesteryl Methyl Carbonate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of cholesteryl methyl carbonate in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize cholesteric liquid crystals and their derivatives in their work. This document delves into the physicochemical properties of this compound, the theoretical underpinnings of its solubility, and provides a detailed experimental protocol for accurate solubility determination.
Introduction: The Significance of this compound Solubility
This compound, a derivative of cholesterol, is a vital component in the formulation of thermochromic liquid crystals and finds applications in various fields, including medical diagnostics, electronics, and smart materials.[1][2] The performance of these materials is intrinsically linked to the uniform dissolution and stability of their cholesteric components. A thorough understanding of the solubility of this compound in different organic solvents is therefore paramount for optimizing formulation strategies, ensuring product stability, and enabling novel applications. This guide offers a foundational understanding of these principles and a practical framework for their application in a laboratory setting.
Physicochemical Properties of this compound
A fundamental understanding of the molecular and physical properties of this compound is essential for predicting and interpreting its solubility behavior.
Molecular Structure:
This compound possesses a rigid tetracyclic steroid core, characteristic of cholesterol, with a flexible aliphatic side chain at C-17 and a methyl carbonate group esterified at the C-3 hydroxyl position.[3] This amphipathic nature, with a large, nonpolar steroidal backbone and a more polar carbonate group, dictates its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₃ | [3] |
| Molecular Weight | 444.6896 g/mol | [3] |
| Melting Point | 112 °C | [3] |
| CAS Registry Number | 15507-52-5 | [3] |
Theoretical Principles of Solubility
The dissolution of a crystalline solid like this compound into a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The overall free energy of dissolution (ΔG_sol) is a key determinant of solubility and is described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
where:
-
ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which generally favors dissolution as the solute molecules become more disordered in the solvent.
For this compound, the large, rigid steroidal structure leads to strong van der Waals interactions and potentially favorable packing in the crystal lattice (solute-solute interactions).[1][4] The polarity of the methyl carbonate group allows for dipole-dipole interactions. The solubility in a given organic solvent will depend on the solvent's ability to overcome these lattice forces and form energetically favorable interactions with the solute molecule.
Solvent Polarity and "Like Dissolves Like":
-
Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents primarily interact through van der Waals forces. They are generally good solvents for the nonpolar steroidal backbone of this compound.[5]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents possess a dipole moment but do not have acidic protons. They can engage in dipole-dipole interactions with the methyl carbonate group, in addition to van der Waals interactions with the steroidal core.[6]
-
Polar Protic Solvents (e.g., alcohols like ethanol, isopropanol): These solvents have a dipole moment and can act as hydrogen bond donors. While the methyl carbonate group is a hydrogen bond acceptor, the overall solubility in shorter-chain alcohols may be limited due to the large nonpolar part of the molecule.[7] Studies on cholesterol have shown that solubility in alcohols tends to increase with the length of the alkyl chain, suggesting the importance of van der Waals interactions.[7][8]
Illustrative Molecular Interactions:
The following diagram illustrates the key intermolecular forces at play when dissolving this compound in different types of organic solvents.
Caption: Intermolecular forces between this compound and organic solvents.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal saturation method, a robust and widely used technique for determining the equilibrium solubility of a compound in a solvent at a given temperature.
Experimental Workflow Diagram:
Caption: Isothermal saturation method for solubility determination.
Detailed Step-by-Step Protocol:
-
Materials and Reagents:
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with Teflon-lined caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrumentation (e.g., HPLC-UV, GC-MS, or equipment for gravimetric analysis)[9][10]
-
-
Preparation of Saturated Solutions: a. Accurately weigh a known amount of the organic solvent into a series of vials. b. Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker bath set to the desired temperature. e. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker bath and allow the excess solid to settle. b. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution. c. Accurately weigh a known aliquot of the clear, saturated solution.
-
Quantification of Solute Concentration:
-
Gravimetric Method: i. Place the weighed aliquot of the saturated solution in a pre-weighed dish. ii. Slowly evaporate the solvent in a fume hood or under a gentle stream of nitrogen. iii. Once the solvent is fully evaporated, reweigh the dish containing the dried solute. iv. The mass of the dissolved solute can be determined by the difference in weight. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.[7]
-
Chromatographic Methods (HPLC or GC-MS): i. Prepare a series of standard solutions of this compound of known concentrations. ii. Generate a calibration curve by analyzing the standard solutions. iii. Dilute the collected saturated solution with a known volume of the solvent to fall within the linear range of the calibration curve. iv. Analyze the diluted sample and determine the concentration of this compound from the calibration curve.[11][12]
-
-
Data Reporting:
-
Solubility should be reported in standard units such as g/100 mL, mg/mL, or mole fraction at the specified temperature.
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
-
Expected Solubility Trends of this compound
While specific experimental data for this compound is not widely available in the literature, we can predict its relative solubility in various organic solvents based on the principles discussed and data for similar compounds like cholesterol.[5][6][8] The following table presents an illustrative summary of expected solubility trends. Researchers should use the provided protocol to determine precise values for their specific applications.
Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Nonpolar | Toluene | High | Good van der Waals interactions with the steroidal backbone.[5] |
| Cyclohexane | High | Similar to toluene, effective at solvating the nonpolar regions.[5] | |
| n-Heptane | Moderate | Weaker van der Waals interactions compared to cyclic nonpolar solvents.[6] | |
| Polar Aprotic | Dichloromethane | High | Good balance of van der Waals and dipole-dipole interactions. |
| Acetone | Moderate | Can interact with the polar carbonate group, but may be less effective at solvating the large nonpolar part.[13] | |
| Ethyl Acetate | Moderate to High | Offers both polar and nonpolar characteristics for effective solvation.[6] | |
| Polar Protic | Isopropanol | Low to Moderate | The alkyl chain can interact with the sterol, but the hydrogen bonding network of the alcohol may be disrupted.[14] |
| Ethanol | Low | Similar to isopropanol, with a shorter alkyl chain leading to potentially lower solubility.[7][14] | |
| Methanol | Very Low | The highly polar nature and strong hydrogen bonding of methanol make it a poor solvent for the largely nonpolar this compound.[6][7] |
Conclusion
This guide has provided a detailed examination of the solubility of this compound in organic solvents, from its fundamental physicochemical properties to the theoretical and practical aspects of its dissolution. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs. A comprehensive understanding of these principles is critical for the successful formulation and application of this compound in advanced materials and technologies.
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Baluja, S., et al. (n.d.). Solubility of cholesterol in some alcohols from (293.15 to 318.15) K. Scholars Research Library. Retrieved from [Link]
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Various Authors. (n.d.). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Various Authors. (2023). Article. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (n.d.). Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Retrieved from [Link]
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McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. Retrieved from [Link]
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LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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Semantic Scholar. (n.d.). prediction of solubility parameters of cholesterol in some organic solvents. Retrieved from [Link]
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Unveiling the Thermal Landscape of Cholesteryl Methyl Carbonate: A Technical Guide to DSC and TGA Analysis
This in-depth technical guide provides a comprehensive framework for the thermal analysis of cholesteryl methyl carbonate (CMC) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the thermal behavior of this and similar cholesteryl esters. While specific, publicly available DSC and TGA data for this compound is limited, this guide establishes a predictive and methodological foundation based on the well-documented thermal properties of analogous cholesteryl esters.
The Significance of Thermal Analysis for Cholesteryl Esters
Cholesteryl esters, a critical class of lipids involved in both normal physiological processes and the pathology of diseases like atherosclerosis, exhibit complex thermal behavior.[1][2] Their physical state, which can range from crystalline solid to various liquid crystal phases (mesophases) and finally to an isotropic liquid, is a key determinant of their biological activity and formulation stability.[2][3][4] Understanding these phase transitions and the thermal stability of this compound is paramount for applications in drug delivery systems, liquid crystal technologies, and biomedical research. Thermal analysis techniques, particularly DSC and TGA, are indispensable tools for elucidating these properties.[5][6][7]
Differential Scanning Calorimetry (DSC): Mapping Phase Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This allows for the precise determination of transition temperatures and the enthalpy changes associated with them, providing a detailed fingerprint of a material's thermal behavior.[5][6] For cholesteryl esters, DSC is crucial for identifying solid-state polymorphisms, liquid crystalline transitions (e.g., smectic to cholesteric), and the final melting to an isotropic liquid.[2][9][10]
The Rationale Behind Experimental Design
The selection of DSC experimental parameters is critical for obtaining high-quality, reproducible data. The heating and cooling rates, for instance, can significantly influence the observed transition temperatures and the resolution of thermal events. Slower rates, typically in the range of 2-10 K/min, are often preferred for liquid crystals to allow sufficient time for molecular rearrangements and to resolve closely spaced transitions.[11] The choice of atmosphere, typically an inert gas like nitrogen, is essential to prevent oxidative degradation of the sample at elevated temperatures.
Detailed Experimental Protocol for DSC Analysis of this compound
Objective: To identify and characterize the phase transitions of this compound upon heating and cooling.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound sample (high purity).
-
Aluminum DSC pans and lids.
-
Inert gas supply (high-purity nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of volatile components.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected first transition (e.g., 25°C).
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final clearing point (the transition to an isotropic liquid). A temperature of approximately 150°C should be sufficient, as the reported melting point is around 112-114°C.[12][13]
-
Isothermal Hold: Hold the sample at the upper temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample with a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak temperature, and enthalpy (ΔH) of each thermal event. The first heating scan reveals the thermal properties of the as-received material, while the cooling and second heating scans provide information on the reversible phase transitions.
Visualizing the DSC Workflow
Caption: A flowchart illustrating the key steps in the DSC analysis of this compound.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is primarily used to determine the thermal stability and composition of materials. For this compound, TGA is essential for identifying the onset temperature of decomposition and understanding its degradation profile.
The Rationale Behind Experimental Design
The heating rate in TGA can affect the apparent decomposition temperature; slower heating rates can provide a more accurate representation of the material's stability under quasi-isothermal conditions. The choice of atmosphere is also critical. An inert atmosphere (e.g., nitrogen) is used to study the inherent thermal stability of the material, while an oxidative atmosphere (e.g., air) can be used to investigate its stability in the presence of oxygen.
Detailed Experimental Protocol for TGA of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound sample (high purity).
-
TGA sample pans (e.g., alumina or platinum).
-
Inert gas supply (high-purity nitrogen).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to remove any residual air and maintain an inert atmosphere.
-
-
Thermal Program:
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which different stages of decomposition occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualizing the TGA Workflow
Caption: A flowchart outlining the procedural steps for the TGA of this compound.
Integrated Data Interpretation and Expected Results
The combination of DSC and TGA provides a comprehensive thermal profile of this compound.
-
DSC: The DSC thermogram is expected to show at least one major endothermic peak corresponding to the melting of the crystalline solid into a liquid crystalline phase, followed by a smaller endotherm for the transition to the isotropic liquid. The NIST Chemistry WebBook lists a melting point of 112°C for this compound.[12] The presence of multiple peaks in the DSC curve would indicate the existence of different liquid crystal mesophases, a common feature of cholesteryl esters.[9][10]
-
TGA: The TGA curve will reveal the temperature at which CMC begins to decompose. For carbonate-containing compounds, decomposition can occur at moderately high temperatures.[14] The TGA data will define the upper-temperature limit for the processing and application of this material.
Table 1: Summary of Expected Thermal Properties of this compound
| Property | Technique | Expected Observation |
| Melting Transition | DSC | An endothermic peak around 112-114°C, potentially preceded or followed by other smaller peaks corresponding to liquid crystal phase transitions.[12][13] |
| Enthalpy of Fusion (ΔH) | DSC | A positive value associated with the melting transition, quantifiable from the peak area. |
| Liquid Crystal Transitions | DSC | Possible additional small endothermic peaks upon heating and corresponding exothermic peaks upon cooling. |
| Onset of Decomposition | TGA | A significant drop in mass, indicating the start of thermal degradation. |
| Decomposition Profile | TGA | The shape of the TGA curve will indicate whether the decomposition occurs in a single step or multiple steps. |
Conclusion
This technical guide provides a robust framework for the comprehensive thermal analysis of this compound using DSC and TGA. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can obtain high-quality, reliable data to elucidate the phase behavior and thermal stability of this important compound. The integration of DSC and TGA data will provide a complete picture of the material's thermal landscape, which is essential for its application in various scientific and technological fields.
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Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Journal of the American Oil Chemists' Society. [Link]
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A Guide to the Spectroscopic Characterization of Cholesteryl Methyl Carbonate
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for cholesteryl methyl carbonate (CAS No: 15507-52-5).[1][2] As a key derivative of cholesterol, its precise structural verification is critical for applications in materials science and drug development. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting not only the spectral data but also the underlying principles and experimental rationale. The content is designed for researchers, scientists, and drug development professionals requiring a robust understanding of this molecule's structural identity.
The Foundational Role of Spectroscopic Analysis
This compound is a derivative of cholesterol, a ubiquitous and essential structural component of mammalian cell membranes. The addition of the methyl carbonate moiety at the 3β-hydroxyl position alters the molecule's polarity and reactivity, making it a valuable intermediate in the synthesis of liquid crystals, drug delivery vehicles, and specialized molecular probes. Ensuring the successful and specific modification of the cholesterol backbone is a prerequisite for any downstream application. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for unambiguous structural confirmation and purity assessment. This guide explains the causality behind the spectroscopic data, providing a self-validating framework for its characterization.
Nuclear Magnetic Resonance (NMR): Mapping the Molecular Architecture
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the connectivity and chemical environment of each atom. For a complex scaffold like the cholesterol framework, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Deciphering the Proton Landscape
Proton NMR provides a detailed census of the hydrogen atoms in the molecule. The spectrum of this compound, typically acquired in deuterated chloroform (CDCl₃), displays a series of characteristic signals that confirm both the integrity of the sterol core and the presence of the methyl carbonate group.
Experimental Protocol: High-Resolution ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6 mL of high-purity CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion, which is crucial for resolving the many overlapping signals of the sterol backbone.[3][4]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16 to 64 scans are typically averaged to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures full relaxation of protons.
-
Spectral Width: A sweep width from -1 to 11 ppm covers the entire range of expected proton signals.
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation. The spectrum is then phase-corrected and calibrated to the TMS signal at 0.00 ppm.
¹H NMR Analysis Workflow
Caption: Standard workflow for ¹H NMR sample analysis.
Interpretation and Key Signal Assignments
The ¹H NMR spectrum of this compound is complex, but several diagnostic peaks stand out. The assignments are based on extensive studies of cholesterol and its derivatives, such as cholesteryl acetate, which provides a reliable template for interpretation.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~5.39 | Multiplet | 1H | H-6 | This is the characteristic vinylic proton of the cholesterol Δ⁵ double bond, shifted downfield due to its sp² hybridization. |
| ~4.50 | Multiplet | 1H | H-3 | The proton on the carbon bearing the carbonate group (C-3) is significantly deshielded compared to native cholesterol (~3.5 ppm). Its complex splitting pattern arises from couplings to the C-2 and C-4 protons.[5] |
| 3.78 | Singlet | 3H | -OCH₃ | This sharp singlet is the definitive signal for the methyl group of the carbonate ester, confirming the successful derivatization. |
| ~1.02 | Singlet | 3H | H-19 | Protons of the angular methyl group at the A/B ring junction. |
| ~0.92 | Doublet | 3H | H-21 | The methyl group on the side chain, appearing as a doublet due to coupling with H-20. |
| ~0.86 | Doublet | 6H | H-26, H-27 | The two terminal isopropyl methyl groups on the side chain, which are nearly equivalent. |
| ~0.68 | Singlet | 3H | H-18 | The most upfield angular methyl group protons, characteristic of the C-18 position in the steroid nucleus. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~154.8 | C=O (Carbonate) | The carbonyl carbon of the carbonate is highly deshielded, providing unequivocal evidence of this functional group. |
| ~139.6 | C-5 | The quaternary sp² carbon of the double bond. |
| ~122.8 | C-6 | The protonated sp² carbon of the double bond. |
| ~79.0 | C-3 | The C-3 carbon is shifted significantly downfield from its position in cholesterol (~71.8 ppm) due to the electron-withdrawing effect of the attached carbonate. |
| ~55.2 | -OCH₃ | The methyl carbon of the carbonate group, a key indicator of successful synthesis. |
| ~56.7, 56.1, 50.0 | C-14, C-17, C-9 | Representative carbons of the complex steroid ring system. |
| ~19.3, 18.7, 11.8 | C-19, C-21, C-18 | The characteristic upfield signals corresponding to the angular and side-chain methyl carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. The use of ATR eliminates the need for sample preparation like KBr pellets.
-
Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. Averaging 16-32 scans provides a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.
Interpretation of Key Vibrational Bands
The IR spectrum provides a distinct "fingerprint" for this compound, with the carbonate group's absorptions being the most prominent features.[1][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Significance |
| ~2940-2850 | Strong, Sharp | C-H Stretching | Corresponds to the numerous sp³ C-H bonds in the aliphatic sterol backbone and side chain. |
| ~1740 | Very Strong | C=O Stretching | This intense, sharp absorption is the most diagnostic peak in the spectrum and is the hallmark of the carbonate carbonyl group. Its position confirms the presence of an ester-like carbonyl. |
| ~1260 | Strong | Asymmetric C-O Stretching | Represents the asymmetric C-O-C stretching vibration of the carbonate functional group. This band, along with the C=O stretch, confirms the carbonate moiety. |
Mass Spectrometry: Confirming Molecular Weight and Integrity
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition.
Data Interpretation:
Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum will primarily show the protonated molecular ion [M+H]⁺ at m/z 445.70 or the sodiated adduct [M+Na]⁺ at m/z 467.68. The observation of this ion at high mass accuracy (within 5 ppm) confirms the elemental composition. Tandem mass spectrometry (MS/MS) can further validate the structure, often showing a characteristic neutral loss of the cholestene backbone (368.5 Da) from the parent ion, a common fragmentation pathway for cholesteryl esters.[7]
Integrated Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the integrity of the cholesterol scaffold and the precise location and nature of the methyl carbonate substituent. IR spectroscopy offers rapid and unambiguous confirmation of the key carbonate functional group through its intense and characteristic vibrational bands. Finally, mass spectrometry provides the ultimate verification of the molecular formula and weight. Together, these methods form a self-validating system that provides absolute confidence in the identity and purity of the material, a critical requirement for its use in advanced scientific applications.
References
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Raman spectroscopic studies of different forms of cholesterol and its derivatives in the crystalline state. PubMed. Available at: [Link]
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This compound. NIST Chemistry WebBook. Available at: [Link]
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Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational Frequency Analysis. ResearchGate. Available at: [Link]
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Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties. PubMed Central. Available at: [Link]
-
Ultraviolet-visible-near infrared and mid-Fourier transform infrared spectroscopic studies of intermolecular interaction in cholesteryl oleyl carbonate in mesophases. The Journal of Chemical Physics. Available at: [Link]
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Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. National Institutes of Health (NIH). Available at: [Link]
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Spectroscopic studies and molecular modeling for understanding the interactions between cholesterol and cyclodextrins. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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1 h-nmr (A) and 13 c-nmr (B) of end product. ResearchGate. Available at: [Link]
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2D Assignment of cholesteryl acetate. University of Potsdam. Available at: [Link]
-
Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central. Available at: [Link]
-
Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. PubMed Central. Available at: [Link]
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A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]
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- 5. Cholesteryl oleyl carbonate(17110-51-9) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.aip.org [pubs.aip.org]
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Methodological & Application
Application Notes & Protocols: The Use of Cholesteryl Methyl Carbonate in Liquid Crystal Display (LCD) Technology
Abstract
Cholesteryl esters, due to their inherent chirality derived from the cholesterol backbone, are foundational materials for inducing the chiral nematic (cholesteric) liquid crystal phase.[1][2] This phase is paramount for a range of electro-optical applications, including thermochromic devices and certain types of liquid crystal displays (LCDs).[2][3] Cholesteryl methyl carbonate stands out within this class for its specific helical twisting power and thermal properties. These application notes provide a comprehensive technical guide for researchers and scientists on the synthesis, characterization, and application of this compound as a chiral dopant in nematic liquid crystal hosts for the fabrication of guest-host LCDs and other electro-optical devices.
Introduction: The Role of Chirality in Liquid Crystal Displays
Liquid crystals (LCs) represent a state of matter intermediate between a crystalline solid and an isotropic liquid.[4] In display technology, the nematic phase, characterized by long-range orientational order of anisotropic molecules, is the most common. However, by introducing a chiral molecule (a "dopant") into a nematic host, the director (the average local orientation of the molecules) arranges into a helical structure.[2] This induced chiral nematic phase, also known as the cholesteric phase, possesses a unique property: a periodic helical pitch.[2][5]
The pitch (p) is the distance over which the director rotates by 360°. This helical superstructure allows for the selective reflection of light of a specific wavelength and is the fundamental principle behind thermochromic liquid crystals and certain bistable reflective displays.[5][6] Cholesteryl derivatives, such as this compound, are highly effective chiral dopants due to the multiple chiral centers in their steroidal core.[1]
One important application of chiral nematic LCs is in Guest-Host (GH) displays. In this technology, a dichroic dye (the "guest") is dissolved in a chiral LC mixture (the "host").[7][8] The dye molecules align with the LC director. By applying an electric field, the helical structure can be unwound, reorienting the dye molecules and thus changing the absorption of polarized light, which allows for the creation of displays that do not require polarizers.[7][9]
This compound: A Physicochemical Profile
This compound is an ester of cholesterol and methyl carbonic acid. Its molecular structure provides the necessary chirality to induce a helical twist when mixed with a nematic host. The alkyl carbonate ester group influences its solubility and helical twisting power (HTP). The HTP is a quantitative measure of a chiral dopant's ability to induce a helical structure in a nematic host and is inversely proportional to the pitch.
Rationale for Use: The choice of this compound is dictated by its specific HTP, which saturates quickly with alkyl chain length, providing a stable and predictable pitch. Its thermal stability and defined mesophase behavior make it a reliable component for creating reproducible liquid crystal mixtures.
2.1. Key Physicochemical Properties
The properties of this compound and its mixtures are critical for device performance. The following table summarizes essential data points.
| Property | Typical Value / Range | Significance in LCD Application |
| Chemical Formula | C29H48O3 | Defines molecular weight and steric interactions. |
| Appearance | White to off-white crystalline solid | Purity indicator. |
| Melting Point | ~110-115 °C | Defines the lower limit of the liquid crystal phase. |
| Clearing Point | Varies with mixture | The temperature at which the mixture becomes an isotropic liquid. Defines the upper operational limit of the device. |
| Helical Twisting Power (β) | High (sign and magnitude depend on host) | A high HTP means a small amount of dopant is needed to achieve a desired pitch, minimizing disruption to the host's properties.[10][11] |
Experimental Section: Protocols and Methodologies
The following protocols provide a step-by-step guide for the synthesis, purification, mixture preparation, and characterization of this compound for use in LCD applications.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the synthesis of this compound via the reaction of cholesterol with methyl chloroformate in the presence of a base (pyridine) to neutralize the HCl byproduct. This is a standard esterification procedure adapted for chloroformates.[12]
Materials:
-
Cholesterol (C27H46O)
-
Methyl chloroformate (CH3O(CO)Cl)
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Methanol
-
Magnesium Sulfate (MgSO4), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of cholesterol in 100 mL of anhydrous toluene. Add 5 mL of anhydrous pyridine to the solution.
-
Addition of Reagent: While stirring the solution at room temperature, add 5 mL of methyl chloroformate dropwise over 30 minutes.
-
Reaction: Heat the mixture to 100 °C and reflux for 9 hours.[12]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot dichloromethane and recrystallize by adding methanol until the solution becomes cloudy. Allow to cool slowly to form crystals.
-
Final Product: Filter the crystals, wash with cold methanol, and dry under vacuum. Characterize the final product using FTIR and 1H NMR spectroscopy to confirm its chemical structure.[3]
Protocol 2: Preparation of a Cholesteric LC Mixture
Principle: To create a cholesteric liquid crystal, the synthesized this compound (chiral dopant) is mixed with a nematic liquid crystal host (e.g., 5CB, E7). The concentration of the dopant determines the pitch of the final mixture.
Materials:
-
Synthesized this compound
-
Nematic Liquid Crystal Host (e.g., E7 from Merck)
-
Dichroic Dye (e.g., NKX-4173) (Optional, for Guest-Host displays)
-
Vials
-
Hot plate with magnetic stirring
-
Precision balance (±0.1 mg)
Procedure:
-
Calculation: Determine the required weight percentage of this compound to achieve the desired pitch. For example, a 5 wt% mixture.
-
Mixing: In a clean glass vial, accurately weigh the nematic host (e.g., 95 mg of E7) and the this compound (e.g., 5 mg). If creating a guest-host display, add the dichroic dye (e.g., 1-2 wt% of the total LC mixture).[9]
-
Homogenization: Heat the vial on a hot plate to a temperature above the clearing point of the mixture (e.g., 70-80 °C).
-
Stirring: Stir the mixture gently using a small magnetic stir bar until the dopant and dye are completely dissolved and the mixture is visually homogeneous (isotropic).
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. The mixture is now in its cholesteric phase and ready for cell fabrication.
Protocol 3: Fabrication of an LCD Test Cell
Principle: An LCD cell consists of the liquid crystal mixture sandwiched between two conductive glass substrates (typically ITO-coated glass). The inner surfaces are treated with an alignment layer to control the orientation of the LC molecules.
Materials:
-
ITO-coated glass substrates
-
Polyimide alignment layer solution
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-curable sealant containing spacer beads (e.g., 5 µm)
-
UV lamp
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
Prepared cholesteric LC mixture
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the conductive side of each substrate.
-
Curing: Bake the coated substrates on a hot plate or in an oven according to the polyimide manufacturer's specifications to cure the layer.
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create microgrooves that will induce a planar alignment of the LC molecules.
-
Cell Assembly: Apply the UV-curable sealant mixed with spacer beads around the perimeter of one substrate. Place the second substrate on top, with the rubbing directions anti-parallel.
-
Curing the Cell: Expose the assembly to UV light to cure the sealant, forming an empty cell with a precise gap defined by the spacer beads.
-
Cell Filling: Place the empty cell in a vacuum chamber. Place a drop of the prepared cholesteric LC mixture at the opening of the cell. Evacuate the chamber and then slowly vent to atmospheric pressure. The pressure difference will drive the LC mixture into the cell via capillary action.
-
Sealing: Seal the filling port with a UV-curable sealant.
Characterization and Application Workflow
The performance of the this compound-based LC mixture must be validated through characterization. The logical workflow from synthesis to final device testing is crucial for reproducible results.
Caption: Induction of a helical structure in a nematic host by a chiral dopant.
Conclusion
This compound is a versatile and effective chiral dopant for inducing a cholesteric phase in nematic liquid crystals. Its predictable helical twisting power and thermal stability make it a valuable component for research and development in LCD technology, particularly for polarizer-free guest-host displays and thermochromic applications. The protocols and workflows detailed in these notes provide a robust framework for scientists and engineers to reliably synthesize, formulate, and characterize liquid crystal mixtures for advanced electro-optical devices.
References
-
Synthesis and liquid crystal properties of new cyclic carbonate monomers functionalised with cholesteryl moiety. Taylor & Francis Online. [Link]
-
Helical Twisting Power of Steroidal Solutes in Cholesteric Mesophases. Carbonate Esters of Cholestkerol and Dicholesteryl Compou. ElectronicsAndBooks. [Link]
-
Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. MDPI. [Link]
-
Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. IEEE Xplore. [Link]
-
Cholesteric liquid crystal - Wikipedia. Wikipedia. [Link]
-
Guest-host display - Wikipedia. Wikipedia. [Link]
-
Guest-Host Interactions in Nematic Liquid Crystals. ResearchGate. [Link]
-
The Science Behind Cholesteryl Oleyl Carbonate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. [Link]
-
Tuning the Liquid Crystallinity of Cholesteryl-o-Carborane Dyads: Synthesis, Structure, Photoluminescence, and Mesomorphic Properties. MDPI. [Link]
-
Single-substrate cholesteric liquid crystal displays by colloidal self-assembly. AIP Publishing. [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. [Link]
-
Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. ResearchGate. [Link]
-
Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials. MDPI. [Link]
-
Calculation of helical twisting power for liquid crystal chiral dopants. ResearchGate. [Link]
-
Fabrication of guest-host display based on patterned assembly of liquid crystal. 液晶与显示. [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. YouTube. [Link]
-
Optimization of “Guest-Host” Liquid Crystal Display. ResearchGate. [Link]
-
Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC. [Link]
-
An l-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. PMC. [Link]
-
Helical twisting in cholesterics doped by banana-shaped molecules. ResearchGate. [Link]
-
Novel planar chiral dopants with high helical twisting power and structure-dependent functions. Journal of Materials Chemistry C. [Link]
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- 12. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Senior Scientist's Guide to Incorporating Cholesteryl Methyl Carbonate into Polymer Matrices
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of cholesteryl methyl carbonate into various polymer matrices. This compound, a cholesterol derivative known for its liquid crystalline properties, offers unique potential in biomaterials, drug delivery systems, and advanced functional materials.[1][2] This guide moves beyond simple instructions to explain the fundamental principles behind protocol choices, ensuring robust and reproducible outcomes. We will detail three primary incorporation methods: Solvent Casting, Melt Blending, and Electrospinning. Furthermore, we will outline a suite of essential characterization techniques to validate the successful integration and dispersion of the cholesteryl ester within the polymer matrix.
Introduction: The Significance of Cholesteryl Esters in Polymer Science
Cholesterol and its derivatives are integral to modern materials science, prized for their biocompatibility, chirality, and ability to form liquid crystalline (LC) phases.[3] These LC phases, such as cholesteric or nematic states, can impart unique optical and thermal properties to a material.[3][4] this compound (CMC) is a specific ester that serves as an excellent model compound for developing functionalized polymers. Its incorporation into a polymer matrix can be leveraged for applications ranging from thermochromic sensors and optical films to creating biocompatible scaffolds for tissue engineering.[3][5]
The challenge, however, lies in achieving a homogenous and stable dispersion of the CMC within the polymer matrix while preserving its desired liquid crystalline properties.[6] The choice of polymer and the incorporation method are paramount to preventing phase separation and ensuring the final composite material exhibits the intended functionality. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.
Properties of this compound (CMC)
A thorough understanding of CMC's physical properties is critical for designing successful incorporation protocols.
| Property | Value | Source |
| CAS Number | 15507-52-5 | [7][8] |
| Molecular Formula | C₂₉H₄₈O₃ | [7][9] |
| Molecular Weight | 444.69 g/mol | [8][9] |
| Melting Point | ~114 °C | [4][7][8] |
| Boiling Point | ~527 °C (Predicted) | [7][8] |
| Appearance | White to off-white solid | [7] |
| Key Feature | Forms liquid crystalline phases | [1][5] |
Selecting the Appropriate Polymer Matrix
The polymer matrix serves as the structural backbone of the composite material. The selection process depends on the intended application, the desired properties of the final product (e.g., biodegradability, mechanical strength, transparency), and its compatibility with CMC.
-
Poly(vinyl alcohol) (PVA): A water-soluble, highly transparent polymer, making it suitable for optical applications and fabrication methods involving aqueous solutions.[6]
-
Polystyrene (PS): A versatile, amorphous polymer that can be processed via solvent casting or melt blending. Its compatibility with cholesteryl esters has been demonstrated.[6]
-
Polycaprolactone (PCL): A biodegradable polyester with a low melting point (~60°C), making it ideal for melt blending at temperatures that won't degrade CMC. It's widely used in biomedical applications.[10]
-
Polylactic acid (PLA): A biodegradable and biocompatible thermoplastic derived from renewable resources, suitable for both melt and solution-based processing.
-
Polymethyl methacrylate (PMMA): Known for its excellent optical clarity and rigidity, making it a candidate for optical films and devices.
Expertise & Experience: The core principle of polymer selection is miscibility or controlled immiscibility. A high degree of miscibility, often predicted by comparing the solubility parameters of the polymer and CMC, generally leads to a more uniform dispersion. However, for some applications, creating micro-domains of CMC within an immiscible polymer matrix is the desired outcome, which can be achieved through methods like phase separation.[11]
Core Experimental Protocols
This section details the step-by-step methodologies for the three primary incorporation techniques. The choice of method is dictated by the polymer's properties, the desired final form (film, fiber, bulk), and available equipment.
Workflow for Method Selection
The following diagram illustrates a logical approach to selecting the most appropriate incorporation technique.
Caption: Decision workflow for selecting an incorporation method.
Protocol 1: Solvent Casting
This method is ideal for producing thin, uniform films and is particularly useful when melt processing is not feasible.[12][13] It relies on co-dissolving the polymer and CMC in a common volatile solvent, followed by controlled evaporation.
Materials & Equipment:
-
This compound (CMC) powder
-
Polymer of choice (e.g., Polystyrene)
-
Volatile solvent (e.g., Toluene, Chloroform, Tetrahydrofuran - THF)
-
Glass petri dish or flat glass substrate
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Fume hood
-
Vacuum oven (optional)
Step-by-Step Methodology:
-
Solution Preparation (Trustworthiness Pillar):
-
Accurately weigh the desired amounts of polymer and CMC to achieve the target weight percentage (e.g., 95% polymer, 5% CMC).
-
In a fume hood, dissolve the polymer in the chosen solvent in a sealed vial. Use a magnetic stirrer to facilitate dissolution, which may take several hours.
-
Once the polymer is fully dissolved, add the pre-weighed CMC powder to the solution. Continue stirring until a clear, homogenous solution is obtained.
-
Rationale: Preparing a fully dissolved, homogenous solution is the most critical step to prevent aggregation and ensure uniform dispersion of CMC in the final film.[14] The concentrations should be low enough to ensure full dissolution but high enough to form a film of desired thickness (typically 5-15 wt% total solids).
-
-
Casting the Film:
-
Place the clean, level glass substrate in a fume hood.
-
Carefully pour the polymer/CMC solution onto the substrate, allowing it to spread evenly.[12]
-
Partially cover the substrate (e.g., with the petri dish lid slightly ajar) to slow down the evaporation rate.
-
Rationale: A slow, controlled evaporation process is crucial. Rapid evaporation can trap solvent, create bubbles, and lead to a non-uniform or brittle film.[13]
-
-
Drying and Film Retrieval:
-
Allow the solvent to evaporate completely. This can take 12-48 hours at room temperature.
-
For complete solvent removal, place the film in a vacuum oven at a temperature below the polymer's glass transition temperature (Tg) for 24 hours.
-
Once dry, carefully peel the film from the glass substrate. A razor blade can be used to initiate the peeling at an edge.
-
Protocol 2: Melt Blending
This technique is suitable for thermoplastic polymers and avoids the use of solvents. It involves mixing the components at a temperature above their respective melting points to achieve a homogenous blend.[15][16]
Materials & Equipment:
-
This compound (CMC) powder
-
Polymer pellets or powder (e.g., PCL, PLA)
-
Laboratory-scale melt blender or extruder
-
Heated press (for film formation)
-
Grinder or pelletizer (optional)
Step-by-Step Methodology:
-
Material Preparation:
-
Dry both the polymer and CMC powder thoroughly in a vacuum oven to remove any residual moisture, which can cause degradation during melting.
-
Physically pre-mix the polymer and CMC powders/pellets in the desired weight ratio.
-
-
Melt Compounding (Expertise Pillar):
-
Set the temperature of the melt blender to be at least 10-20°C above the melting point of the highest-melting component (either the polymer or CMC at ~114°C), but well below the degradation temperature of either material.[17]
-
Add the pre-mixed materials to the blender and compound for 5-15 minutes at a controlled speed (e.g., 50-100 rpm).
-
Rationale: The temperature must be high enough to ensure both components are in a molten state to allow for intimate mixing.[16] However, excessive temperature or prolonged mixing time can lead to thermal degradation of the polymer or the cholesteryl ester.
-
-
Sample Formation:
-
Extrude the molten blend as a strand and pelletize it, or collect the bulk material directly from the mixer.
-
To form a film, place a small amount of the blended material between two plates in a heated press. Heat to the blending temperature, apply pressure to form a film of the desired thickness, and then cool under pressure.
-
Protocol 3: Electrospinning
Electrospinning is a sophisticated technique used to produce non-woven mats of polymer nanofibers.[18] Incorporating CMC can yield functional fibers with unique optical or biomedical properties.[5]
Materials & Equipment:
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)
-
Polymer and CMC
-
Suitable solvent system (e.g., THF/DMF mixture)
-
Viscometer
Step-by-Step Methodology:
-
Solution Preparation for Spinning:
-
Prepare a homogenous solution of the polymer and CMC as described in the Solvent Casting protocol.
-
The solution must have appropriate viscosity and conductivity for electrospinning. This often requires optimization of polymer concentration and solvent choice.
-
Rationale: Solution properties are paramount in electrospinning. If the viscosity is too low, electrospraying (droplets) will occur instead of fiber formation. If it is too high, the solution cannot be pumped through the spinneret.[19]
-
-
Electrospinning Process:
-
Load the solution into a syringe and mount it on the syringe pump.
-
Set the process parameters:
-
Voltage: Typically 10-25 kV.
-
Flow Rate: 0.1-1.0 mL/h.
-
Tip-to-Collector Distance: 10-20 cm.
-
-
Apply the high voltage. A Taylor cone should form at the tip of the spinneret, from which a charged jet of the solution erupts towards the grounded collector.[18]
-
Rationale: The applied electric field overcomes the surface tension of the solution, ejecting a jet. As the jet travels to the collector, the solvent evaporates, and the jet undergoes a whipping instability, which stretches it into a very fine, solid fiber.[19]
-
-
Fiber Mat Collection:
-
Collect the non-woven fiber mat on the collector (e.g., a flat plate or rotating mandrel covered in aluminum foil).
-
Dry the mat in a vacuum oven to remove any residual solvent.
-
Validation & Characterization Protocols
Successful incorporation must be verified. This section outlines the key analytical techniques to confirm the presence and study the state of CMC within the polymer matrix.[20]
Overall Characterization Workflow
Caption: A typical workflow for composite material characterization.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the presence of CMC's characteristic functional groups within the polymer matrix.[21]
-
Protocol:
-
Obtain an FTIR spectrum of the pure polymer, pure CMC, and the composite material.
-
For films, use transmission mode. For bulk samples, Attenuated Total Reflectance (ATR-FTIR) is often easier.[22]
-
Compare the spectra.
-
-
Expected Results & Interpretation:
-
The spectrum of the composite should be a superposition of the spectra of the individual components.
-
Look for the characteristic peaks of CMC, especially the strong carbonyl (C=O) stretch from the carbonate group, typically around 1750-1770 cm⁻¹.[23]
-
Also, identify characteristic peaks from the polymer backbone (e.g., C-H stretches, other ester groups).[24]
-
A shift in peak positions (e.g., the C=O peak) might indicate specific interactions like hydrogen bonding between the CMC and the polymer matrix, which can be a sign of good miscibility.[25]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the thermal transitions (glass transition, melting) of the composite and infer the miscibility of the components.[26]
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Run a heat-cool-heat cycle. For example, heat from 25°C to 200°C at 10°C/min, cool to 25°C at 10°C/min, and then perform a second heating scan at 10°C/min.
-
Analyze the data from the second heating scan to observe thermal transitions.
-
-
Expected Results & Interpretation:
-
Miscible Blend: A single, new glass transition temperature (Tg) between those of the pure polymer and CMC indicates a miscible blend.
-
Immiscible Blend: Two separate Tgs or melting peaks corresponding to the individual components suggest phase separation.
-
The presence or suppression of CMC's melting peak (~114°C) can indicate its physical state within the matrix. If the peak disappears, the CMC may be molecularly dispersed (dissolved) in the polymer.
-
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface and cross-sectional morphology of the composite material, providing direct evidence of dispersion quality.[27][28]
-
Protocol:
-
Mount a small piece of the sample (film or fiber mat) onto an SEM stub using conductive carbon tape.
-
For non-conductive polymer samples, sputter-coat the surface with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.[29]
-
Image the surface at various magnifications. For films, a cross-section can be prepared by freeze-fracturing the sample in liquid nitrogen.
-
-
Expected Results & Interpretation:
-
Good Dispersion: A smooth, featureless surface (at the micro-scale) suggests that the CMC is well-dispersed.
-
Poor Dispersion/Phase Separation: The presence of distinct droplets, domains, or particles on the surface or within the cross-section indicates that the CMC has phase-separated from the polymer matrix.[30]
-
For electrospun fibers, SEM is used to confirm fiber formation and measure fiber diameters.
-
References
-
Kuujia.com. (n.d.). 15507-52-5(this compound). Retrieved from [Link]
-
Rutledge, G. C., & Tandon, B. (2020). Thermochromic Fibers via Electrospinning. Polymers (Basel), 12(4), 842. doi: 10.3390/polym12040842. Retrieved from [Link]
-
Lee, S.-H., et al. (2024). Fabrication of Polymer/Cholesteric Liquid Crystal Films and Fibers Using the Nonsolvent and Phase Separation Method. Langmuir. ACS Publications. Retrieved from [Link]
-
Silva, A. M., et al. (2020). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 25(1), 193. doi: 10.3390/molecules25010193. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2022). Preparation of Highly Durable Reverse-Mode Polymer-Stabilized Liquid Crystal Films with Polymer Walls. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). US5534209A - Method for manufacturing a liquid crystal polymer film and a liquid crystal polymer film made thereby.
-
ResearchGate. (2020). How to make a polymer liquid crystal film?. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). Preparation of Flexible Liquid Crystal Films with Broadband Reflection Based on PD&SLC. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) cholesterol, (b) cholesterolic β-lactone[5], (c).... Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of incorporation of cholesteryl moieties to side chains by.... Retrieved from [Link]
- Rojanapanthu, P., et al. (2008). Cholesteryl Cetyl Carbonate as a Smart Material for Drug Delivery Application.
-
Sridhar, S., & Tew, G. N. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. Materials (Basel), 2(3), 637–667. doi: 10.3390/ma2030637. Retrieved from [Link]
-
ResearchGate. (2017). Characterization of Side Chain Liquid Crystal Polymers Type on Blending Polymer of Cholesteryl Acrylate with Methyl Phenyl Benzoyl Acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of FTIR spectra of ethanol extract and cholesterol. Retrieved from [Link]
-
ResearchGate. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. Retrieved from [Link]
-
ResearchGate. (2014). Characterization of Polymer Blends with FTIR Spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). SEM: Scanning Electron Microscopy. Retrieved from [Link]
-
YouTube. (2023). Solvent Casting Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Polymer Blends with FTIR Spectroscopy | Request PDF. Retrieved from [Link]
-
MDPI. (2023). A Review on the Electrospinning of Polymer Nanofibers and Its Biomedical Applications. Retrieved from [Link]
-
PubMed. (2021). Solvent-Casted Films to Assist Polymer Selection for Amorphous Solid Dispersions During Preclinical Studies: In-vitro and In-vivo Exploration. Retrieved from [Link]
-
TESCAN ANALYTICS. (n.d.). Morphology, topography, crystal structure, chemical composition of polymers and composites - SEM/FIB/EDX. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.3: SEM and its Applications for Polymer Science. Retrieved from [Link]
-
PubMed Central. (2022). Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure polymers and polymer blends. The peaks.... Retrieved from [Link]
-
MDPI. (2020). Green Electrospinning of Polymer Latexes: A Systematic Study of the Effect of Latex Properties on Fiber Morphology. Retrieved from [Link]
-
ResearchGate. (n.d.). SEM image of the polymer phase in the LC-polymer composite with 60 vol..... Retrieved from [Link]
-
Frontiers. (2024). Electrospun bioresorbable polymer membranes for coronary artery stents. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Characterization of polymer properties and identification of additives in commercially available research plastics. Retrieved from [Link]
-
PubMed Central. (2018). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Retrieved from [Link]
-
YouTube. (2020). #28 Blends | Part 1 | Polymers Concepts, Properties, Uses & Sustainability. Retrieved from [Link]
-
MDPI. (2023). Effects of Recycled Polymer on Melt Viscosity and Crystallization Temperature of Polyester Elastomer Blends. Retrieved from [Link]
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- 13. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent-Casted Films to Assist Polymer Selection for Amorphous Solid Dispersions During Preclinical Studies: In-vitro and In-vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of Cholesteryl Methyl Carbonate in Advanced Drug Delivery Systems
Introduction:
Cholesteryl methyl carbonate (CMC) is a cholesterol-derived liquid crystal that has garnered significant interest within the field of drug delivery. Its unique amphiphilic nature, combined with its ability to form stable, ordered structures, makes it a highly versatile excipient for the formulation of sophisticated drug delivery vehicles. Unlike conventional lipids and polymers, CMC's liquid crystalline properties allow for the creation of highly organized nanostructures that can effectively encapsulate a wide range of therapeutic agents, from small molecules to large biologics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in designing and fabricating advanced drug delivery systems. We will explore the underlying principles of its utility, provide detailed experimental protocols, and present data-driven insights to facilitate its successful implementation in your research and development endeavors.
The core advantage of CMC lies in its ability to self-assemble into well-defined liquid crystalline phases upon hydration. These phases, typically lamellar or hexagonal, create a structured matrix that offers high drug-loading capacity and controlled release kinetics. The cholesterol moiety provides biocompatibility and enhances membrane fusion, potentially improving the cellular uptake of the encapsulated cargo.
Part 1: Physicochemical Properties and Rationale for Use
Before delving into specific applications, it is crucial to understand the fundamental properties of this compound that underpin its utility in drug delivery.
Key Physicochemical Characteristics of this compound:
| Property | Value/Description | Significance in Drug Delivery |
| Molecular Weight | 444.7 g/mol | Influences self-assembly and packing within nanocarriers. |
| Appearance | White to off-white crystalline powder | Ease of handling and formulation. |
| Melting Point | ~110-115 °C | Important for thermal-based formulation methods. |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane); Insoluble in water. | Dictates the choice of solvent systems for nanoparticle fabrication. |
| Liquid Crystalline Behavior | Forms cholesteric liquid crystal phases. | Enables the formation of highly ordered, stable drug-encapsulating structures. |
The rationale for employing CMC in drug delivery systems is multifaceted:
-
Biocompatibility: As a cholesterol derivative, CMC exhibits excellent biocompatibility, minimizing potential toxicity and immunogenicity.
-
Enhanced Stability: The liquid crystalline structure imparts a high degree of physical stability to the resulting nanoparticles, protecting the encapsulated drug from degradation.
-
Controlled Release: The ordered matrix of CMC-based carriers allows for tunable and sustained release of the therapeutic agent, which can be modulated by formulation parameters.
-
High Drug Loading: The unique packing of CMC molecules in its liquid crystalline state can accommodate a significant amount of drug, improving the therapeutic efficiency of the delivery system.
Part 2: Formulation of CMC-Based Liquid Crystalline Nanoparticles (LCNPs)
One of the most promising applications of this compound is in the formulation of Liquid Crystalline Nanoparticles (LCNPs). These nanoparticles serve as robust carriers for hydrophobic drugs.
Protocol 1: Preparation of Drug-Loaded LCNPs using the Emulsion-Evaporation Method
This protocol details a common and effective method for preparing drug-loaded LCNPs using this compound.
Materials:
-
This compound (CMC)
-
Drug of interest (hydrophobic)
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Dichloromethane (DCM) or Chloroform (as the organic solvent)
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Nanoparticle size analyzer (e.g., Dynamic Light Scattering)
Step-by-Step Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and the hydrophobic drug in the chosen organic solvent (e.g., 100 mg of CMC and 10 mg of drug in 5 mL of DCM).
-
Ensure complete dissolution by gentle vortexing or stirring.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Stir the solution until the PVA is fully dissolved. Heating may be required.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or probe sonication.
-
This will form an oil-in-water (O/W) emulsion. The energy input during this step is critical for determining the final particle size.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40 °C).
-
Alternatively, the emulsion can be left to stir overnight at room temperature to allow for slow evaporation of the solvent.
-
-
Nanoparticle Recovery and Purification:
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess PVA and any unencapsulated drug.
-
For centrifugation, spin at a high speed (e.g., 15,000 rpm for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in fresh deionized water. Repeat this process 2-3 times.
-
-
Characterization:
-
Analyze the LCNPs for particle size, polydispersity index (PDI), and zeta potential using a suitable analyzer.
-
Determine the drug loading efficiency and encapsulation efficiency using techniques like UV-Vis spectrophotometry or HPLC after lysing the nanoparticles with a suitable solvent.
-
Workflow Diagram for LCNP Formulation:
Caption: Emulsion-evaporation workflow for LCNP synthesis.
Part 3: Characterization and Performance Evaluation
A thorough characterization of the CMC-based delivery system is essential to ensure its quality, efficacy, and safety.
Key Characterization Parameters:
| Parameter | Technique(s) | Importance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Affects biodistribution, cellular uptake, and stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visual confirmation of nanoparticle formation and shape. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates surface charge and predicts colloidal stability. |
| Encapsulation Efficiency | UV-Vis, HPLC, Fluorescence Spectroscopy | Quantifies the amount of drug successfully loaded into the carrier. |
| In Vitro Drug Release | Dialysis Method, Sample and Separate | Determines the rate and mechanism of drug release from the LCNPs. |
| Physical State | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Confirms the liquid crystalline state of the formulation. |
Protocol 2: Determination of Encapsulation Efficiency (%EE)
Principle:
This protocol determines the percentage of the initial drug that is successfully encapsulated within the LCNPs. It involves separating the LCNPs from the aqueous medium containing the unencapsulated drug.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the LCNP suspension and centrifuge it at high speed (e.g., 15,000 rpm, 4 °C, 30 minutes).
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.
-
-
Calculation of %EE:
-
Use the following formula: %EE = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
-
Logical Relationship for %EE Calculation:
Caption: Calculation logic for Encapsulation Efficiency.
Part 4: Advanced Applications and Future Perspectives
The utility of this compound extends beyond simple encapsulation of hydrophobic drugs. Current research is exploring its use in more complex delivery systems:
-
Stimuli-Responsive Systems: By incorporating stimuli-responsive lipids or polymers, CMC-based LCNPs can be engineered to release their payload in response to specific triggers such as pH, temperature, or enzymes present in the target microenvironment.
-
Targeted Delivery: The surface of CMC-based nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy while reducing off-target effects.
-
Combination Therapy: The structured matrix of LCNPs can be designed to co-encapsulate multiple drugs with different physicochemical properties, enabling combination therapies from a single nanocarrier.
The continued exploration of this compound and its derivatives is expected to yield novel and highly effective solutions for some of the most pressing challenges in drug delivery, including the delivery of biologics and nucleic acids.
References
-
Date, A. A., & Nagarsenker, M. S. (2007). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 329(1-2), 166-172. [Link]
-
Shah, M. H., & Nagarsenker, M. S. (2014). Cholesteryl Carbonate and Fatty Acid Ester-Based Liquid Crystalline Nanoparticles for Dermal Delivery of Tretinoin: Formulation, Characterization, and Performance. Journal of Pharmaceutical Sciences, 103(9), 2793-2803. [Link]
-
Gajra, B., & Nagarsenker, M. S. (2015). Solid lipid nanoparticles of a-asarone: formulation, characterization and in-vivo anticonvulsant activity. Pharmaceutical Development and Technology, 20(2), 209-216. [Link]
Application Notes and Protocols for Observing Phase Transitions in Cholesteryl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mesogenic World of Cholesteryl Esters
Cholesteryl esters, a class of lipids derived from cholesterol, are pivotal in various biological processes and hold significant potential in materials science and drug delivery. A defining characteristic of many cholesteryl esters is their ability to form liquid crystal phases, an intermediate state of matter between a crystalline solid and an isotropic liquid.[1] These mesophases exhibit the molecular order of a crystal and the fluidity of a liquid. Cholesteryl methyl carbonate, as a member of this family, is expected to display such thermotropic liquid crystalline behavior, transitioning through one or more distinct mesophases upon heating before becoming a true isotropic liquid.
This guide provides a detailed experimental framework for the characterization of these phase transitions in this compound. We will delve into the two primary techniques for this purpose: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for visual identification of the mesophases. The protocols outlined herein are designed to be comprehensive, ensuring both scientific rigor and practical applicability for researchers in diverse fields.
Core Concepts: Understanding Liquid Crystal Phases
Liquid crystals are broadly categorized into several types, with cholesteryl esters typically exhibiting cholesteric (a chiral nematic phase) and smectic phases.
-
Cholesteric Phase (N):* In this phase, the elongated molecules are aligned in a preferred direction (the director), and this director rotates helically throughout the sample. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, including their characteristic iridescent colors.
-
Smectic Phase (Sm): Smectic phases possess a higher degree of order than cholesteric phases, with molecules arranged in layers. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the arrangement of molecules within these layers.
The transitions between the solid, liquid crystal, and isotropic liquid states are driven by changes in temperature and are associated with specific enthalpy changes.
Experimental Design: A Two-Pronged Approach
A comprehensive understanding of the phase transitions of this compound requires a combination of thermodynamic and visual analysis.
| Technique | Information Gained |
| Differential Scanning Calorimetry (DSC) | Precise transition temperatures (°C), Enthalpy of transitions (ΔH) |
| Polarized Optical Microscopy (POM) | Visual identification of liquid crystal textures, Observation of phase transition dynamics |
The following diagram illustrates the workflow for characterizing the phase transitions of this compound.
Caption: Experimental workflow for characterizing this compound phase transitions.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the temperatures and enthalpy changes associated with phase transitions.[2]
Objective: To quantitatively measure the thermal transitions of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan using the crimper. This prevents any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 150 °C at a controlled rate of 10 °C/min. The melting point of this compound is reported to be 112 °C, so this range should encompass all relevant phase transitions.[3]
-
Hold the sample at 150 °C for 5 minutes to ensure it has fully transitioned to the isotropic liquid state.
-
Cool the sample from 150 °C back to 25 °C at a rate of 10 °C/min.
-
Perform a second heating and cooling cycle to observe the reproducibility of the transitions and to erase any previous thermal history of the sample.
-
Data Analysis:
The output from the DSC is a thermogram, which plots heat flow against temperature.
-
Endothermic Peaks (Heating): Peaks pointing downwards (or upwards, depending on instrument convention) during the heating cycle represent endothermic events, such as melting from a solid to a liquid crystal phase or transitioning from a liquid crystal to an isotropic liquid. The peak temperature is taken as the transition temperature.
-
Exothermic Peaks (Cooling): Peaks pointing upwards during the cooling cycle represent exothermic events, such as the formation of liquid crystal phases from the isotropic liquid or crystallization.
-
Enthalpy of Transition (ΔH): The area under each peak is proportional to the enthalpy change of the transition. This can be calculated using the instrument's software.
| Parameter | Description |
| Onset Temperature (T_onset) | The temperature at which the transition begins. |
| Peak Temperature (T_peak) | The temperature at which the rate of heat absorption/release is at its maximum. |
| Enthalpy (ΔH) | The amount of heat absorbed or released during the transition (in J/g or kJ/mol). |
Protocol 2: Polarized Optical Microscopy (POM) with a Hot Stage
POM is an essential technique for visualizing the unique textures of different liquid crystal phases.[4] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property allows them to be observed between crossed polarizers.
Objective: To visually identify the liquid crystal phases of this compound and observe the dynamics of the transitions.
Materials and Equipment:
-
Polarizing optical microscope with a rotating stage
-
Hot stage with a temperature controller
-
Microscope slides and coverslips
-
Spatula
-
This compound sample
Procedure:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound onto a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Position the slide on the hot stage.
-
-
Microscope Setup:
-
Place the hot stage on the microscope's rotating stage.
-
Cross the polarizers to achieve a dark field of view.
-
-
Thermal Program and Observation:
-
Begin heating the sample from room temperature at a controlled rate (e.g., 5-10 °C/min).
-
Carefully observe the sample through the microscope as the temperature increases.
-
Record the temperatures at which any changes in the visual texture of the sample occur.
-
Note the appearance of any characteristic liquid crystal textures. For cholesteric phases, a "fingerprint" or "focal conic" texture may be observed. Smectic phases often exhibit "fan-like" or "mosaic" textures.
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase (the "clearing point").
-
Slowly cool the sample from the isotropic liquid state and observe the formation of liquid crystal phases. This can reveal textures that are different from those observed during heating.
-
Rotate the stage at different temperatures to observe how the textures change, which can aid in phase identification.
-
Expected Observations:
| Phase | Typical POM Texture |
| Crystalline Solid | Birefringent crystalline domains. |
| Cholesteric (N*) | Oily streaks, fingerprint texture, or focal conic texture. |
| Smectic A (SmA) | Fan-shaped or focal conic texture. |
| Isotropic Liquid | Completely dark field of view. |
The following diagram illustrates the relationship between the experimental setup and the expected observations.
Caption: Relationship between POM setup and expected observations with increasing temperature.
Data Integration and Interpretation
By combining the data from DSC and POM, a complete picture of the phase behavior of this compound can be constructed. The transition temperatures identified by the peaks in the DSC thermogram should correspond to the temperatures at which textural changes are observed under the polarizing microscope. This allows for the definitive assignment of the observed liquid crystal phases to specific temperature ranges.
For example, a DSC thermogram might show two endothermic peaks upon heating. By correlating these with POM observations, the first peak could be identified as the transition from the crystalline solid to a smectic phase, and the second peak as the transition from the smectic phase to the isotropic liquid.
Conclusion
The experimental protocols detailed in this application note provide a robust framework for the comprehensive characterization of the phase transitions of this compound. The synergistic use of Differential Scanning Calorimetry and Polarized Optical Microscopy allows for both the quantitative determination of transition thermodynamics and the qualitative identification of the liquid crystalline mesophases. This information is crucial for researchers and professionals working with cholesteryl esters in fields ranging from materials science to the development of novel drug delivery systems.
References
-
Kasiana, N. A., et al. "Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters." arXiv preprint arXiv:2107.08719 (2021). [Link]
-
Park, Y. J. "Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery." Journal of Pharmaceutical Investigation 53.5 (2023): 635-650. [Link]
-
"this compound." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. (retrieved January 21, 2026)
-
"Polarized Light Microscopy." Nikon's MicroscopyU, [Link].
-
"Chemicals - Mettler Toledo." [Link]
-
Suh, S., et al. "Thermotropic behavior of sodium cholesteryl carbonate." Journal of Materials Research 26.3 (2011): 413-419. [Link]
Sources
Formulation of Cholesteryl Methyl Carbonate-Based Thermosensitive Materials: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the formulation of thermosensitive materials based on cholesteryl methyl carbonate. By leveraging the unique thermotropic properties of cholesterol derivatives, these materials offer a sophisticated platform for stimuli-responsive drug delivery systems. This document elucidates the fundamental principles, formulation strategies, and characterization techniques essential for the successful development of these advanced materials.
Introduction: The Rationale for Thermosensitive Cholesterol Derivatives
Thermosensitive materials, particularly hydrogels and liposomes, have garnered significant attention in drug delivery due to their ability to undergo a phase transition in response to temperature changes.[1][2][3] This property allows for controlled and targeted drug release at specific sites in the body, such as tumor tissues, which often exhibit localized hyperthermia. Cholesterol, a native and biocompatible molecule, undergoes a phase transition a few degrees below human body temperature.[4] Its derivatives, such as this compound, can be synthesized to fine-tune this transition temperature, making them ideal candidates for creating thermosensitive drug delivery systems.
The incorporation of this compound into polymer matrices or lipid bilayers imparts a temperature-sensitive character to the resulting formulation. Below a certain temperature, known as the lower critical solution temperature (LCST), these materials can encapsulate a therapeutic agent.[5][6] Upon reaching the target site and experiencing a temperature increase (e.g., through localized hyperthermia), the material undergoes a conformational change, leading to the release of the encapsulated drug.[5]
Synthesis of this compound
The foundational step in developing these thermosensitive materials is the synthesis of this compound. This can be achieved through the reaction of cholesterol with methyl chloroformate.
Materials and Reagents
-
Cholesterol
-
Methyl chloroformate
-
Pyridine (or another suitable base)
-
Anhydrous toluene (or another suitable solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Synthesis Protocol
-
Dissolution: In a round-bottom flask, dissolve cholesterol in anhydrous toluene.
-
Addition of Base: Add pyridine to the solution. Pyridine acts as a base to neutralize the HCl that will be formed during the reaction.
-
Reaction Initiation: While stirring the solution, slowly add methyl chloroformate dropwise at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and allow it to stir for several hours to ensure the reaction goes to completion.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified using standard techniques such as filtration, washing with dilute acid and water to remove pyridine and its salt, drying over an anhydrous salt (e.g., MgSO4), and finally, recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, FT-IR, and mass spectrometry to confirm its structure and purity. The melting point of the synthesized this compound should also be determined.[7]
Formulation of Thermosensitive Hydrogels
This compound can be incorporated into polymer backbones to create thermosensitive hydrogels. These are cross-linked networks of hydrophilic polymers that can undergo a sol-gel transition in response to temperature changes.[1][8][9]
Conceptual Workflow for Hydrogel Formulation
Caption: Workflow for thermosensitive hydrogel formulation.
Protocol for Thermosensitive Hydrogel Formulation
This protocol describes the formulation of a hydrogel using a cholesterol-functionalized polycarbonate.[8][9]
-
Monomer Synthesis: Synthesize a cholesteryl-containing carbonate monomer. This can be achieved by reacting cholesterol with a suitable carbonate precursor.
-
Polymerization: Co-polymerize the cholesteryl-containing monomer with a hydrophilic monomer (e.g., a derivative of trimethylene carbonate with oligoethylene glycol side chains) via ring-opening polymerization.[6] The ratio of the two monomers can be adjusted to tune the LCST of the resulting polymer.
-
Purification: Purify the synthesized polymer by dialysis against deionized water to remove unreacted monomers and initiators.
-
Hydrogel Formation: Dissolve the purified polymer in a suitable buffer at a concentration above its critical gelation concentration. The solution should be a free-flowing sol at room temperature.
-
Drug Loading: The therapeutic agent can be loaded into the hydrogel by dissolving it in the polymer solution before gelation.
-
Thermosensitive Gelation: Upon warming the solution to body temperature (or the desired target temperature), the polymer chains will self-assemble into a cross-linked hydrogel network, entrapping the drug molecules.
Characterization of Thermosensitive Hydrogels
| Parameter | Method | Description |
| Lower Critical Solution Temperature (LCST) | UV-Vis Spectroscopy | The temperature at which the polymer solution becomes turbid is measured by monitoring the change in transmittance as a function of temperature. |
| Rheological Properties | Rheometer | The storage modulus (G') and loss modulus (G'') are measured as a function of temperature to determine the sol-gel transition temperature and the mechanical strength of the hydrogel. |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | The porous structure of the hydrogel network is visualized. |
| In Vitro Drug Release | Dialysis Method | The drug-loaded hydrogel is placed in a dialysis bag and incubated in a release medium at different temperatures (below and above the LCST). The amount of drug released over time is quantified by HPLC or UV-Vis spectroscopy. |
Formulation of Thermosensitive Liposomes
Thermosensitive liposomes are lipid vesicles that release their contents at a specific temperature, often coinciding with the phase transition temperature of their lipid components.[10][11] Incorporating this compound into the liposome bilayer can modulate this transition temperature.
Conceptual Workflow for Liposome Formulation
Caption: Workflow for thermosensitive liposome formulation.
Protocol for Thermosensitive Liposome Formulation
This protocol is based on the thin-film hydration method.[12][13]
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the lipids in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). A typical lipid composition could be dipalmitoylphosphatidylcholine (DPPC), this compound, and a PEGylated lipid (e.g., DSPE-PEG2000) at a specific molar ratio.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. The hydration temperature should be above the phase transition temperature of the lipid mixture.
-
Size Reduction: The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size.[14]
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Characterization of Thermosensitive Liposomes
| Parameter | Method | Description |
| Particle Size and Zeta Potential | Dynamic Light Scattering (DLS) | Determines the size distribution and surface charge of the liposomes. |
| Encapsulation Efficiency | Spectrophotometry or HPLC | The percentage of the initial drug that is successfully encapsulated within the liposomes is determined after separating the free drug. |
| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the phase transition of the lipid bilayer as a function of temperature. |
| Temperature-Triggered Drug Release | Fluorimetry or Spectrophotometry | The release of an encapsulated fluorescent marker (e.g., calcein) or the drug is monitored as the temperature is increased through the Tm. |
Concluding Remarks
The formulation of this compound-based thermosensitive materials presents a promising avenue for the development of advanced drug delivery systems. The ability to precisely control the release of therapeutic agents in response to a thermal stimulus offers the potential for enhanced efficacy and reduced side effects. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and optimize these innovative formulations for a variety of biomedical applications.
References
-
Modular Composite Hydrogels from Cholesterol-Functional Polycarbonates for Antimicrobial Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Modular composite hydrogels from cholesterol-functionalized polycarbonates for antimicrobial applications. (2017). Journal of Materials Chemistry B. Retrieved from [Link]
-
Thermotropic behavior of sodium cholesteryl carbonate. (2011). Journal of Materials Research. Retrieved from [Link]
-
Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. (2021). Molecules. Retrieved from [Link]
-
Recent advances in thermo-sensitive hydrogels for drug delivery. (2021). RSC Publishing. Retrieved from [Link]
-
Recent progress in thermosensitive hydrogels and their applications in drug delivery area. (2023). MedComm–Biomaterials and Applications. Retrieved from [Link]
- Liposome formulation. (n.d.). Google Patents.
-
Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles. (2023). MDPI. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
- Temperature-sensitive liposomal formulation. (n.d.). Google Patents.
-
Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy. (2022). Pharmaceutics. Retrieved from [Link]
-
Phase transition and crystal structure of the 37 degrees C form of cholesterol. (1983). Science. Retrieved from [Link]
-
Cholesterol synthesis. (2021). Medicine LibreTexts. Retrieved from [Link]
-
Primary Study On Liposomes Constructed By Poly(2-Methyl-2-Oxazoline)-Cholesteryl Methyl Carbonate For Docetaxel Delivery. (2018). Globe Thesis. Retrieved from [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). Foods. Retrieved from [Link]
-
Pharmaceutical Development and Design of Thermosensitive Liposomes Based on the QbD Approach. (2022). Pharmaceutics. Retrieved from [Link]
-
Preparation and characterization of a novel thermosensitive nanoparticle for drug delivery in combined hyperthermia and chemotherapy. (2016). Journal of Materials Chemistry B. Retrieved from [Link]
-
Cholesterol Synthesis | How Our Bodies Make Cholesterol. (2017). YouTube. Retrieved from [Link]
- Temperature-sensitive liposomal formulation. (n.d.). Google Patents.
-
Protocol to engineer nanofilms embedded lipid nanoparticles for controlled and targeted drug delivery (NECTAR). (2022). STAR Protocols. Retrieved from [Link]
-
Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. (2017). Crystals. Retrieved from [Link]
-
Thermosensitive Biodegradable Homopolymer of Trimethylene Carbonate Derivative at Body Temperature. (2015). ResearchGate. Retrieved from [Link]
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- 4. Phase transition and crystal structure of the 37 degrees C form of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of a novel thermosensitive nanoparticle for drug delivery in combined hyperthermia and chemotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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- 14. Protocol to engineer nanofilms embedded lipid nanoparticles for controlled and targeted drug delivery (NECTAR) - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Advanced Analytical Techniques for the Quantification of Cholesteryl Methyl Carbonate in Mixtures
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of cholesteryl methyl carbonate, a key cholesterol derivative, in various complex mixtures. As its role in biological and pharmaceutical systems is increasingly studied, the need for accurate and validated analytical techniques is paramount. This document provides an in-depth exploration of four principal analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For each technique, we present not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring that researchers can adapt and troubleshoot these methods effectively. The guide includes comparative data on performance metrics and visual workflows to aid in method selection and implementation, upholding the highest standards of scientific integrity and reproducibility.
Introduction: The Analytical Challenge of Cholesteryl Carbonates
This compound (C29H48O3, MW: 444.69 g/mol ) is a synthetic derivative of cholesterol, characterized by the substitution of the 3β-hydroxyl group with a methyl carbonate moiety.[1] Its unique physicochemical properties make it a compound of interest in drug delivery systems, liquid crystal research, and as a potential biomarker. Quantifying this nonpolar lipid within complex matrices—such as biological fluids, formulation excipients, or reaction mixtures—presents significant analytical challenges. These include potential interference from structurally similar lipids (e.g., other cholesteryl esters), the need for high sensitivity, and the compound's inherent lack of a strong chromophore for UV-based detection.
This application note serves as a practical guide for scientists to navigate these challenges. We will dissect four powerful analytical techniques, providing field-proven protocols and expert insights to enable reliable and accurate quantification of this compound.
Universal First Step: Sample Preparation & Lipid Extraction
Regardless of the final analytical technique, proper sample preparation is the foundation of accurate quantification. The primary goal is to efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances. The Bligh and Dyer method is a classic and robust protocol for total lipid extraction.[2]
Protocol: Modified Bligh & Dyer Lipid Extraction
-
Homogenization: Homogenize 100 µL of aqueous sample (e.g., plasma, cell lysate) or 10 mg of tissue with 375 µL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of ultrapure water and vortex again for 30 seconds to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes. Three distinct layers will form: an upper aqueous methanol/water layer, a protein disk at the interface, and a lower organic chloroform layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a new glass tube.
-
Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried lipid film in a solvent compatible with the downstream analytical method (e.g., isopropanol for HPLC, hexane for GC).
Causality Note: The chloroform:methanol:water ratio is critical for creating a biphasic system that partitions lipids into the nonpolar chloroform layer. The use of glass vials and syringes is essential to prevent contamination from plasticizers that can interfere with sensitive MS analysis.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely accessible and reliable technique for quantifying lipids.[3] For this compound, which lacks a strong UV chromophore, detection can be achieved at low wavelengths (~205-210 nm) or by using a more universal detector like a Charged Aerosol Detector (CAD).[4][5] A reversed-phase C18 column is typically employed for separating nonpolar analytes.
Experimental Protocol: RP-HPLC-UV/CAD
-
Instrumentation: HPLC system with a UV or CAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% Methanol or a gradient of Acetonitrile:Isopropanol.[4][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV at 205 nm or CAD.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in isopropanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Reconstitute the extracted sample lipids (from section 2.1) in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC-based quantification.
Performance Characteristics (HPLC)
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and response.[6] |
| LOD | 100 - 500 ng/mL | The lowest concentration detectable with statistical significance.[7] |
| LOQ | 500 - 1000 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6] |
| Precision (%RSD) | < 5% | Measures the closeness of repeated measurements.[6] |
| Accuracy (%Recovery) | 90 - 110% | Indicates the closeness of the measured value to the true value. |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds, including sterols.[2][8] Due to the high molecular weight of this compound, derivatization is often required to increase its volatility and improve chromatographic peak shape. Silylation is a common and effective derivatization strategy.[9]
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 260°C for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.[10]
-
Injector: Splitless mode, 280°C.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Source temp 230°C. Scan mode or Selected Ion Monitoring (SIM).
Procedure:
-
Derivatization: To the dried lipid extract, add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial and heat at 70°C for 60 minutes.[11]
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Data Acquisition: In full scan mode, identify the retention time and mass spectrum of the derivatized this compound. For quantification, use SIM mode, monitoring characteristic ions to enhance sensitivity and specificity.
-
Quantification: Use an internal standard (e.g., deuterated cholesterol) added before extraction. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Causality Note: Derivatization with BSTFA replaces the acidic proton on any residual free cholesterol with a nonpolar trimethylsilyl (TMS) group, preventing peak tailing and improving thermal stability.[9] SIM mode significantly improves the signal-to-noise ratio by focusing the mass spectrometer on only a few ions of interest, which is crucial for trace-level analysis.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS based quantification.
Performance Characteristics (GC-MS)
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.99 | Essential for accurate quantification across a range of concentrations. |
| LOD | 1 - 10 ng/mL | High sensitivity is achieved through the use of SIM mode. |
| LOQ | 5 - 25 ng/mL | SIM mode provides the specificity needed for reliable low-level quantification. |
| Precision (%RSD) | < 10% | Derivatization can introduce variability, so slightly higher RSD is acceptable.[9] |
| Accuracy (%Recovery) | 85 - 115% | Reflects the efficiency of both the extraction and derivatization steps. |
Method 3: High-Sensitivity Quantification by LC-MS/MS
For applications requiring the highest sensitivity and specificity, such as analyzing samples with very low abundance or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12] While cholesterol and its esters ionize poorly with standard electrospray ionization (ESI), this can be overcome by forming adducts with ions like ammonium (NH4+) or lithium (Li+).[13][14]
Experimental Protocol: LC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 10 mM Ammonium Acetate.
-
Gradient: Start at 40% B, ramp to 100% B over 10 min, hold for 5 min.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters: Positive ion ESI (+ESI).
-
MRM Transitions: Monitor the transition from the ammonium adduct precursor ion [M+NH4]+ to a specific product ion. For this compound (MW 444.69), the precursor would be m/z 462.7. A characteristic product ion is often the dehydrated cholesterol fragment at m/z 369.3.[12]
Procedure:
-
Reconstitute the dried lipid extract in the initial mobile phase composition.
-
Inject the sample into the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method using a pure standard of this compound to optimize cone voltage and collision energy for the specific precursor-product ion transition.
-
Quantify using a stable isotope-labeled internal standard (e.g., Cholesteryl-d7 methyl carbonate) and a calibration curve.
Causality Note: The use of a triple quadrupole mass spectrometer in MRM mode provides two stages of mass filtering (one for the precursor ion and one for the product ion). This creates exceptional specificity, effectively eliminating chemical noise and allowing for ultra-sensitive quantification even in dirty matrices.[15] The ammonium acetate in the mobile phase provides a source of ammonium ions to facilitate the formation of [M+NH4]+ adducts, which are more stable and ionize more efficiently than the protonated molecule [M+H]+.[14]
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS based quantification.
Performance Characteristics (LC-MS/MS)
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.998 | Wide dynamic range is a hallmark of this technique. |
| LOD | < 0.1 ng/mL | MRM provides unparalleled sensitivity. |
| LOQ | 0.1 - 0.5 ng/mL | The high specificity of MRM allows for confident quantification at very low levels.[15] |
| Precision (%RSD) | < 5% | Stable isotope internal standards correct for matrix effects and instrument variability.[14] |
| Accuracy (%Recovery) | 95 - 105% | Considered the most accurate method for trace quantification. |
Method 4: Non-Destructive Quantification by qNMR Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the quantification of compounds without the need for an identical standard of the analyte for calibration.[16] It relies on the principle that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[17] Quantification is achieved by comparing the integral of an analyte's peak to the integral of a certified reference standard added to the sample at a known concentration.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference standard with a known concentration and purity, possessing sharp singlets in a region free of spectral overlap (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Accurately weigh a known amount of the dried lipid extract into an NMR tube.
-
Accurately weigh and add a known amount of the internal reference standard to the same tube.
-
Add a precise volume of deuterated solvent (e.g., 600 µL CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and ensuring the receiver gain is not saturated.
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved peak from this compound (e.g., the methyl protons of the carbonate group, a singlet expected around 3.7 ppm) and a peak from the internal standard.
-
Calculate the concentration using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where: C=Concentration, I=Integral Area, N=Number of Protons for the integrated signal, MW=Molecular Weight, m=mass, x=analyte, std=standard.
Causality Note: The long relaxation delay (D1) is the most critical parameter in qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the resulting signal intensity is truly proportional to the number of nuclei and not skewed by differences in relaxation times (T₁).[18] This makes the measurement independent of the compound's structure, a key advantage of qNMR.
qNMR Workflow Diagram
Caption: Workflow for qNMR based quantification.
Performance Characteristics (qNMR)
| Parameter | Typical Value | Rationale |
| Linearity (R²) | N/A (Primary Method) | qNMR does not require a calibration curve, relying on a single-point comparison to a standard.[16] |
| LOD | ~0.1 - 1 mg/mL | NMR is inherently less sensitive than MS-based methods. |
| LOQ | ~0.5 - 2 mg/mL | Requires higher concentrations for accurate integration. |
| Precision (%RSD) | < 2% | Highly precise when acquisition parameters are correctly optimized. |
| Accuracy | High (Primary Ratio) | Accuracy is directly tied to the purity of the certified reference standard and weighing precision. |
Method Selection Guide
Choosing the appropriate analytical technique depends on the specific requirements of your research, including sensitivity needs, sample matrix complexity, equipment availability, and throughput.
| Technique | Sensitivity | Specificity | Throughput | Expertise Required | Key Advantage |
| HPLC-UV/CAD | Moderate | Moderate | High | Low | Accessibility, robustness |
| GC-MS | High | High | Moderate | Moderate | Excellent for volatile analysis, established libraries |
| LC-MS/MS | Very High | Very High | High | High | Unmatched sensitivity and specificity for complex matrices[12][15] |
| qNMR | Low | High | Low | High | Non-destructive, no analyte-specific standard needed for calibration[16][17] |
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques. For routine analysis where concentrations are relatively high, HPLC offers a robust and accessible solution. GC-MS provides higher sensitivity and structural confirmation but requires a derivatization step. For trace-level quantification in complex biological matrices, LC-MS/MS is the unequivocal choice, delivering superior sensitivity and specificity. Finally, qNMR serves as a powerful, non-destructive primary method for purity assessment and quantification of bulk materials where analyte standards may not be available. By understanding the principles, protocols, and relative strengths of each method presented in this guide, researchers can confidently select and implement the optimal strategy for their specific analytical needs.
References
-
Byrd, J. A., et al. (2011). "Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry." Journal of Lipid Research, 52(4), 793–801. Available at: [Link]
-
López-Bascón, M. A., & de Castro, M. D. L. (2020). "Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry." In Lipidomics (pp. 139-148). Humana, New York, NY. Available at: [Link]
-
Jain, R., et al. (2017). "Development and validation of a high-performance thin layer chromatography method for the determination of cholesterol concentration." Journal of Taibah University for Science, 11(6), 1205-1211. Available at: [Link]
-
Jung, B. H., et al. (2015). "High-temperature GC–MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina." Journal of Lipid Research, 56(8), 1595-1603. Available at: [Link]
-
Cyberlipid. "Cholesterol Ester Analysis." GERLI Lipidomics. Available at: [Link]
-
ResearchGate. "Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry." Request PDF. Available at: [Link]
-
Chandramouli, A., & Kamat, S. S. (2024). "A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues." bioRxiv. Available at: [Link]
-
Purwanti, N. P. W., et al. (2020). "Validation of Analytical Method for Quantification of Egg Cholesterol Using Reversed Phase-High Performance Liquid Chromatography-Multiwavelength Detector." International Journal of Food Science. Available at: [Link]
-
Truong, H. Q., et al. (2024). "A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry." ACS Omega. Available at: [Link]
-
ResearchGate. "Analytical methods for cholesterol quantification." Available at: [Link]
-
Hsieh, H. L., et al. (2018). "Analytical methods for cholesterol quantification." Journal of Food and Drug Analysis, 26(4), 1235-1243. Available at: [Link]
-
Hammad, S. M., et al. (1996). "A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma." Poultry Science, 75(1), 125-131. Available at: [Link]
-
Hsieh, H. L., et al. (2018). "Analytical methods for cholesterol quantification." Journal of Food and Drug Analysis, 26(4), 1235-1243. Available at: [Link]
-
Franz, J., et al. (2025). "Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR." ACS Omega. Available at: [Link]
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Schiefer, S., et al. (2022). "Comparison of Two Nuclear Magnetic Resonance Spectroscopy Methods for the Measurement of Lipoprotein Particle Concentrations." Metabolites, 12(1), 69. Available at: [Link]
-
Martin, S. A., et al. (2016). "An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells." Journal of Lipid Research, 57(5), 899-908. Available at: [Link]
-
Yadav, A. K., et al. (2018). "1H NMR assisted quantification of glycerol carbonate in the mixture of glycerol and glycerol carbonate." Talanta, 178, 1001-1005. Available at: [Link]
-
He, L., et al. (2025). "NMR Based Methods for Metabolites Analysis." Chinese Journal of Chemistry. Available at: [Link]
-
Essaka, E. (2011). "Reversed-Phase HPLC Determination of Cholesterol in Food Items." Electronic Theses and Dissertations. Paper 1342. Available at: [Link]
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Semantic Scholar. "Analytical methods for cholesterol quantification." Available at: [Link]
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NIST. "this compound." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
AOCS. "Nuclear Magnetic Resonance (NMR)." Lipid Library. Available at: [Link]
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Synthesis of cholesteryl methyl carbonate derivatives for enhanced properties
Application Note & Protocol Guide
Topic: Synthesis of Cholesteryl Methyl Carbonate and its Derivatives for Enhanced Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cholesterol, a ubiquitous and essential biomolecule, offers a structurally rigid and biocompatible scaffold for the synthesis of novel functional materials.[1] Its derivatization, particularly at the C3-hydroxyl position, allows for the fine-tuning of its physicochemical properties for a range of advanced applications. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and related derivatives. By converting the hydroxyl group into a carbonate ester, properties such as hydrophobicity, molecular packing, and thermal responsiveness can be significantly altered. These modifications are pivotal for the development of sophisticated drug delivery systems, where cholesterol derivatives enhance the stability and bioavailability of formulations, and for the creation of thermochromic liquid crystals.[2][3][4] This document details the synthesis of the key intermediate, cholesteryl chloroformate, followed by its conversion to this compound and other analogues, complete with methodologies for purification and in-depth analytical characterization.
Foundational Principles: The Rationale for Cholesterol Derivatization
The Cholesterol Backbone: A Unique Molecular Scaffold
Cholesterol's rigid, polycyclic structure and its inherent biocompatibility make it an ideal starting material for creating advanced biomaterials.[1] The molecule's single hydroxyl group at the 3β-position is the primary site for chemical modification, allowing for the attachment of various functional moieties without disrupting the core steroid structure.[5] This targeted modification is the key to unlocking new functionalities.
The Carbonate Linkage: Engineering Molecular Properties
Introducing a carbonate linkage (-O-C(O)-O-) transforms cholesterol into a more versatile molecule. This modification impacts several key properties:
-
Enhanced Stability: Carbonate esters generally exhibit greater stability compared to other ester linkages, which is crucial for applications like drug delivery where resistance to enzymatic degradation is desired.[1]
-
Tunable Hydrophobicity: The carbonate group alters the lipophilicity of the cholesterol molecule, influencing its interaction with cell membranes and its self-assembly behavior in formulations like liposomes and nanoparticles.[3]
-
Liquid Crystal Formation: Cholesteryl carbonate derivatives are well-known for forming cholesteric liquid crystals.[6] The nature of the R-group on the carbonate ester dictates the pitch of the helical structure, which in turn determines the temperature range over which the material will exhibit thermochromic (color-changing) properties.[2][4]
Synthesis Pathway Overview
The most common and efficient pathway to synthesize cholesteryl carbonate derivatives involves a two-step process. First, cholesterol is activated by converting its hydroxyl group into a highly reactive chloroformate. This intermediate, cholesteryl chloroformate, then readily reacts with a nucleophile, such as an alcohol, to form the desired carbonate derivative.
Sources
- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
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- 6. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Investigational Use of Cholesteryl Methyl Carbonate in Liquid Crystal Biosensors
Introduction: A New Frontier in Liquid Crystal Biosensing
Cholesteric liquid crystals (CLCs) represent a highly sensitive class of materials for biosensor development. Their unique property of self-assembly into a helical superstructure, which selectively reflects light of a specific color (Bragg reflection), makes them exquisite transducers of molecular events.[1][2] An interaction at the sensor's surface can disrupt the delicate ordering of the liquid crystal molecules, leading to a visually perceptible change in color or texture. This principle has been harnessed to detect a wide array of analytes, from proteins and nucleic acids to small molecules.[3][4]
While various cholesteryl derivatives are commonly used to induce the necessary chirality in nematic liquid crystal hosts, Cholesteryl Methyl Carbonate (CMC) remains a largely unexplored component in this field. Its relatively simple chemical structure and inherent chirality present an intriguing opportunity for the fine-tuning of CLC mixtures. This document serves as an investigational guide for researchers interested in exploring the potential of this compound as a chiral dopant in the development of novel CLC-based biosensors. We will provide the foundational principles, detailed experimental protocols, and the scientific rationale behind each step to facilitate this exploration.
Physicochemical Properties of this compound
A thorough understanding of the core component is critical for experimental design. This compound is a cholesterol ester characterized by the properties summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O₃ | [5][6] |
| Molecular Weight | 444.7 g/mol | [5][6] |
| CAS Number | 15507-52-5 | [5][6] |
| Appearance | White to off-white powder or crystal | [7] |
| Melting Point | ~114 °C | [5] |
| Purity | ≥80.0% (GC) | [5][7] |
Principle of the CMC-Based CLC Biosensor
The proposed biosensor operates on the principle of converting a molecular recognition event at a functionalized surface into an optical signal via the CLC medium.
-
Induction of Chirality: this compound, being a chiral molecule, is introduced as a dopant into a nematic liquid crystal host (e.g., 5CB). This forces the nematic molecules to arrange in a helical structure, forming a CLC. The concentration of CMC directly influences the helical pitch (p), which in turn determines the wavelength (λ) of the reflected light according to the equation λ = n * p, where n is the average refractive index of the liquid crystal.
-
Surface Anchoring: The CLC mixture is confined in a thin cell between two glass slides. These slides are coated with an alignment layer that directs the orientation of the liquid crystal molecules at the surface. For sensing applications, a homeotropic (vertical) alignment is often desired initially.
-
Biorecognition and Disruption: One of the surfaces is functionalized by immobilizing a biorecognition element (e.g., an enzyme, antibody, or peptide) specific to the target analyte.[8][9]
-
Signal Transduction: When the target analyte is introduced, it binds to the biorecognition element. This binding event, through steric effects or enzymatic reactions, disrupts the ordered, vertical alignment of the liquid crystal molecules at the surface. This local disruption propagates through the bulk of the CLC, causing a transition from a transparent (or colored) planar state to a light-scattering focal conic state, which is observable under a polarized light microscope.[2][4]
Experimental Protocols
These protocols provide a framework for the fabrication and testing of a proof-of-concept biosensor using this compound.
Protocol 1: Formulation of the Cholesteric Liquid Crystal Sensing Medium
Objective: To prepare a CLC mixture with a visible Bragg reflection by doping a nematic liquid crystal with this compound.
Materials:
-
Nematic Liquid Crystal (e.g., 4-cyano-4'-pentylbiphenyl, or 5CB)
-
This compound (CMC)
-
Volatile solvent (e.g., Dichloromethane or Toluene)
-
Glass vials, precision balance, vortex mixer, heating block.
Procedure:
-
Determine Concentration: The concentration of CMC required depends on its Helical Twisting Power (HTP), which must be determined experimentally. As a starting point for investigation, prepare a series of stock solutions with CMC concentrations ranging from 1% to 10% (w/w) in the nematic host.
-
Dissolution:
-
Accurately weigh the desired amounts of 5CB and CMC into a clean glass vial.
-
Add a minimal amount of the volatile solvent to facilitate mixing.
-
Seal the vial and vortex thoroughly until the CMC is fully dissolved.
-
-
Solvent Evaporation:
-
Place the vial on a heating block set to a temperature above the boiling point of the solvent but below the clearing point of the LC mixture (e.g., 40-50°C for Dichloromethane).
-
Leave the vial uncapped in a fume hood until the solvent has completely evaporated. This can be confirmed by weighing the vial periodically until a constant weight is achieved.
-
-
Homogenization:
-
Heat the solvent-free mixture to its isotropic phase (for 5CB, >35°C) and vortex periodically for 10-15 minutes to ensure a homogenous mixture.
-
Allow the mixture to cool slowly to room temperature. The resulting mixture is the CLC sensing medium.
-
Protocol 2: Fabrication and Functionalization of the Biosensor Cell
Objective: To construct a liquid crystal cell and functionalize its surface with a biorecognition element. This example uses cholesterol oxidase for the detection of cholesterol.
Materials:
-
Glass microscope slides
-
Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION ) or RCA cleaning reagents.
-
N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP) solution (0.1% v/v in deionized water).
-
Cholesterol Oxidase (ChOx) from a bacterial source.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glutaraldehyde solution (2.5% in PBS).
-
Spacer beads (e.g., 5-10 µm diameter).
-
UV-curable epoxy.
Procedure:
-
Glass Cleaning:
-
Thoroughly clean the glass slides using a standard cleaning protocol (e.g., sonication in detergent, DI water, acetone, and isopropanol).
-
For rigorous cleaning, immerse the slides in Piranha solution for 30 minutes, then rinse copiously with DI water and dry under a stream of nitrogen. (Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment and work in a fume hood).
-
-
Alignment Layer Deposition (DMOAP Coating):
-
Immerse the clean, dry slides in the 0.1% DMOAP solution for 15 minutes. DMOAP will self-assemble on the glass surface, creating a layer that promotes homeotropic (vertical) alignment of the liquid crystal.[2][4]
-
Rinse the slides with DI water to remove excess DMOAP and dry with nitrogen.
-
Bake the slides in an oven at 100°C for 15 minutes to cure the DMOAP layer.
-
-
Enzyme Immobilization (for a Cholesterol Biosensor):
-
Pipette a solution of Cholesterol Oxidase (e.g., 1 mg/mL in PBS) onto the surface of one of the DMOAP-coated slides.
-
Add glutaraldehyde solution to the enzyme droplet to a final concentration of 0.5%. Glutaraldehyde acts as a cross-linker, covalently attaching the enzyme to the DMOAP layer.
-
Allow the reaction to proceed in a humid chamber for 1 hour.
-
Gently rinse the slide with PBS and then DI water to remove any unbound enzyme and glutaraldehyde. Dry carefully with nitrogen. This slide is now the functionalized sensing surface.
-
-
Cell Assembly:
-
Mix a small number of spacer beads into the UV-curable epoxy.
-
Apply the epoxy/bead mixture to the edges of the non-functionalized slide.
-
Carefully place the enzyme-functionalized slide on top, with the coated surfaces facing each other.
-
Gently press to ensure a uniform gap, defined by the spacer beads.
-
Cure the epoxy with a UV lamp to seal the cell, leaving two small gaps for filling.
-
-
Filling the Cell:
-
Heat the CLC mixture from Protocol 1 to its isotropic phase.
-
Place a drop of the heated CLC at one of the gaps in the cell.
-
The liquid will be drawn into the cell via capillary action. Fill the cell completely.
-
Seal the gaps with epoxy. The biosensor is now ready for use after cooling to room temperature.
-
Protocol 3: Analyte Detection and Data Acquisition
Objective: To detect the presence of a target analyte (cholesterol) and record the optical response of the biosensor.
Materials:
-
Assembled CMC-based biosensor.
-
Aqueous solution of the target analyte (e.g., cholesterol standards of varying concentrations).
-
Polarized light microscope with a camera.
-
Spectrometer (optional, for transmission/reflection spectra).
Procedure:
-
Baseline Observation:
-
Place the biosensor on the stage of the polarized light microscope.
-
Under crossed polarizers, observe the initial state. A well-aligned homeotropic CLC should appear dark. A planar CLC will exhibit a specific color. Record this baseline image.
-
-
Analyte Introduction:
-
This protocol assumes an open-cell or microfluidic setup for analyte introduction. For the sealed cell described, the analyte would need to be incorporated into the aqueous buffer before cell assembly, or a different cell design would be required. For this proof-of-concept, we describe the principle:
-
The aqueous sample containing cholesterol is brought into contact with the enzyme-functionalized surface.
-
-
Enzymatic Reaction and Signal Generation:
-
Data Acquisition:
-
Continuously observe the sensor under the polarized light microscope.
-
The disruption will cause the liquid crystal to transition from its initial ordered state to a disordered, light-scattering focal conic texture. This will appear as an increase in brightness (bright domains) against the dark background.
-
Capture images at regular time intervals to monitor the progression of the signal.
-
The intensity of the bright regions or the area of disruption can be quantified using image analysis software, providing a semi-quantitative measure of the analyte concentration.
-
Conclusion and Future Directions
This document outlines a potential application for this compound in the burgeoning field of liquid crystal biosensors. While not yet a mainstream material for this purpose, its properties as a chiral dopant warrant investigation. The protocols provided herein offer a starting point for researchers to formulate CMC-based cholesteric liquid crystals and integrate them into a functional biosensor architecture. Key areas for future research will include the precise determination of CMC's Helical Twisting Power, optimization of the CLC mixture for stability and sensitivity, and the exploration of different surface chemistries for immobilizing a wider range of biorecognition elements. Such studies will be crucial in determining the viability of this compound as a valuable component in the next generation of optical biosensing devices.
References
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- NIST.
- MDPI.
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- NIH. Development of a Sensitive Electrochemical Enzymatic Reaction-Based Cholesterol Biosensor.
- MDPI.
- Wikipedia.
- Slideshare. Biosensor for cholesterol detection.
- PubMed. Highly sensitive color-indicating and quantitative biosensor based on cholesteric liquid crystal.
- Starshinechemical.
- CoLab. Cholesteric Liquid Crystal Droplets for Biosensors.
- PubMed. A sensitive cholesterol electrochemical biosensor based on biomimetic cerasome and graphene quantum dots.
- MDPI. Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles.
- NIH. Cholesteric liquid crystal biosensor platform with image analysis for rapid detection of COVID-19.
- The Open Biotechnology Journal. Immobilization of Cholesterol Oxidase: An Overview.
- ScienceOpen. Cholesteric liquid crystal biosensor platform with image analysis for rapid detection of COVID-19.
- PubMed Central. In Silico Tools to Score and Predict Cholesterol–Protein Interactions.
- NIH.
- PubMed. Cholesteric Liquid Crystal Droplets for Biosensors.
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- 10. Immobilization of Cholesterol Oxidase: An Overview [openbiotechnologyjournal.com]
Application Notes and Protocols for the Use of Cholesteryl Methyl Carbonate in Cosmetic and Personal Care Formulations
Abstract
Cholesteryl methyl carbonate, a cholesteric liquid crystal, presents a unique and versatile ingredient for the cosmetic and personal care industry. Its biomimetic structure, derived from cholesterol, offers inherent skin compatibility and a range of functional benefits. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application in cosmetic formulations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative material in the creation of advanced skincare and cosmetic products. This document delves into the synthesis, mechanism of action, formulation strategies, and analytical characterization of this compound, supported by detailed protocols and scientific rationale.
Introduction: The Emerging Role of Cholesterol Derivatives in Cosmetics
Cholesterol, a vital component of the skin's natural lipid barrier, plays a crucial role in maintaining skin hydration, integrity, and overall health.[1] With age and environmental stress, the skin's natural cholesterol production declines, leading to dryness, reduced elasticity, and a compromised barrier function.[1] This has led to a growing interest in incorporating cholesterol and its derivatives into cosmetic formulations to replenish these essential lipids and support skin health.
This compound (CMC), an ester of cholesterol and methyl carbonic acid, is a particularly intriguing derivative. Its key attribute lies in its ability to form cholesteric liquid crystals, which can impart unique textural and optical properties to formulations.[2][3] Furthermore, its structural similarity to the skin's own lipids suggests a high degree of biocompatibility and a potential to synergistically enhance skin barrier function. This guide will explore the multifaceted applications of CMC in cosmetics, from a skin-conditioning agent to a sophisticated delivery vehicle for active ingredients.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in cosmetic formulations.
| Property | Value | Reference |
| Chemical Name | Cholest-5-en-3-ol (3β)-, methyl carbonate | [4] |
| Synonyms | Carbonic acid, cholesteryl methyl ester; Cholesterol, methyl carbonate | [4] |
| CAS Number | 15507-52-5 | [4] |
| Molecular Formula | C29H48O3 | [4][5] |
| Molecular Weight | 444.70 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity (GC) | >80.0% | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several chemical routes. A common and efficient method involves the transesterification of dimethyl carbonate (DMC) with cholesterol, often catalyzed by an enzyme for a greener synthesis approach.[7]
Enzymatic Synthesis Protocol
This protocol outlines a sustainable method for the synthesis of this compound using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).
Materials:
-
Cholesterol
-
Dimethyl carbonate (DDC)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous toluene (or other suitable organic solvent)
-
Molecular sieves (4 Å)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reaction vessel with a condenser and drying tube
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve a known molar equivalent of cholesterol in an excess of dimethyl carbonate. Anhydrous toluene can be used as a co-solvent to improve the solubility of cholesterol.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the reactants) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature of 60-70°C with continuous stirring. The reaction should be carried out under anhydrous conditions, using a drying tube filled with calcium chloride or by adding molecular sieves to the reaction mixture to remove the methanol byproduct and drive the equilibrium towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of cholesterol and the formation of this compound.
-
Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration for reuse.
-
Product Isolation and Purification: The solvent and excess dimethyl carbonate are removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.
Rationale for Experimental Choices:
-
Enzymatic Catalysis: The use of lipase offers high selectivity, mild reaction conditions, and avoids the use of hazardous reagents, aligning with the principles of green chemistry.[7]
-
Excess Dimethyl Carbonate: Using DMC in excess serves as both a reactant and a solvent, and helps to shift the reaction equilibrium towards the product side.
-
Anhydrous Conditions: The removal of the methanol byproduct is crucial for achieving high conversion rates in this reversible transesterification reaction.
Mechanism of Action in Cosmetic Formulations
This compound contributes to the efficacy and aesthetics of cosmetic formulations through several mechanisms:
Skin Barrier Reinforcement
As a cholesterol derivative, CMC can integrate into the lipid lamellae of the stratum corneum, the outermost layer of the skin. This helps to reinforce the skin's natural barrier, reducing transepidermal water loss (TEWL) and improving skin hydration.
Caption: Integration of CMC into the skin's lipid barrier.
Formation of Liquid Crystals for Enhanced Delivery and Aesthetics
This compound is a cholesteric liquid crystal, meaning it can self-assemble into ordered, helical structures.[2][3] When combined with other cholesteryl esters, it can form liquid crystalline phases that offer several advantages in cosmetic formulations:
-
Controlled Release of Actives: The layered structure of the liquid crystals can entrap active ingredients, providing a controlled and sustained release onto the skin.[2] A patent suggests that biologically active materials can be present in an amount of from about 1% to 15% by weight of the total cholesteric liquid crystals.[2]
-
Unique Textures and Sensory Properties: The liquid crystalline structure can create unique and desirable textures in creams and lotions, offering a smooth, non-greasy feel.
-
Optical Effects: Cholesteric liquid crystals can exhibit iridescent color play, which can be utilized in color cosmetics to create visually interesting effects.[3]
Caption: Formation and benefits of cholesteric liquid crystals.
Application in Cosmetic Formulations
This compound can be incorporated into a variety of cosmetic and personal care products, including:
-
Moisturizers and Anti-Aging Creams: To enhance skin barrier function and improve hydration.
-
Serums: As a delivery vehicle for active ingredients.
-
Color Cosmetics (e.g., foundations, highlighters): To create unique optical effects and a smooth application.
-
Hair Care Products: To provide conditioning and a silky feel.
Illustrative Formulation: Skin Barrier Repair Cream
This example demonstrates the incorporation of this compound into a cream designed to support the skin's natural barrier.
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.00 | |
| Xanthan Gum | Thickener | 0.20 | |
| B | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 4.00 |
| Glyceryl Stearate | Emulsifier | 2.00 | |
| Caprylic/Capric Triglyceride | Emollient | 8.00 | |
| This compound | Skin-Conditioning, Liquid Crystal Former | 2.00 | |
| Cholesteryl Nonanoate | Liquid Crystal Former | 1.50 | |
| Cholesteryl Oleyl Carbonate | Liquid Crystal Former | 1.50 | |
| Ceramide NP | Barrier Repair | 0.50 | |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | |
| C | Tocopherol (Vitamin E) | Antioxidant | 0.50 |
Manufacturing Protocol:
-
Phase A: Disperse the xanthan gum in glycerin and then add to the deionized water with propeller mixing. Heat to 75°C.
-
Phase B: Combine all ingredients of Phase B and heat to 75°C with mixing until all solids are melted and the phase is uniform.
-
Emulsification: Add Phase B to Phase A with homogenization. Homogenize for 3-5 minutes.
-
Cooling: Begin cooling the emulsion with gentle propeller mixing.
-
Phase C: Add Phase C to the batch at a temperature below 40°C.
-
Final Adjustments: Adjust the pH if necessary and continue mixing until the cream is smooth and uniform.
Rationale for Ingredient Selection:
-
The combination of this compound with other cholesteryl esters is based on patent literature suggesting that such mixtures are effective in forming stable liquid crystal structures.[2][3]
-
The inclusion of Ceramide NP works synergistically with the cholesteryl esters to mimic the natural lipid composition of the skin barrier.
-
The chosen emulsifiers and emollients create a stable and aesthetically pleasing cream base.
Analytical Protocols for Quality Control
Ensuring the identity, purity, and concentration of this compound in both raw material and finished formulations is critical for product quality and efficacy.
Identification and Purity Assessment of Raw Material
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound raw material in a suitable solvent such as chloroform or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 200°C, ramp up to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
-
Data Analysis: The identity of this compound is confirmed by comparing the retention time and the mass spectrum with a known reference standard. The purity is determined by the relative peak area of the this compound peak. The NIST WebBook provides reference mass spectra for this compound.[4][8]
Quantification in a Cosmetic Formulation
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD).
Protocol:
-
Sample Preparation (Extraction):
-
Accurately weigh a sample of the cosmetic formulation.
-
Perform a liquid-liquid extraction to separate the lipid-soluble components, including this compound, from the aqueous phase of the emulsion. A suitable solvent system would be a mixture of hexane and isopropanol.
-
The organic phase containing the this compound is collected and the solvent is evaporated.
-
The residue is redissolved in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for lipid analysis.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at a low wavelength (e.g., 205 nm) or a Charged Aerosol Detector (CAD) for more universal detection of non-volatile analytes.
-
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the cosmetic sample is determined by comparing the peak area of the sample with the calibration curve. A review of analytical methods for cholesterol quantification provides a good starting point for developing a specific method.[9][10]
Safety and Regulatory Considerations
Cholesterol and its esters have a long history of safe use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cholesterol is safe as used in cosmetics. While specific data for this compound is limited, its close structural relationship to cholesterol and other safely used cholesteryl esters suggests a favorable safety profile. As with any cosmetic ingredient, it is recommended to conduct standard safety and stability testing on the final formulation.
Conclusion
This compound is a promising ingredient for the development of innovative and effective cosmetic and personal care products. Its ability to reinforce the skin barrier, form liquid crystals for enhanced delivery and aesthetics, and its inherent biocompatibility make it a valuable tool for formulators. By understanding its properties and applying the protocols outlined in this guide, researchers and scientists can unlock the full potential of this unique cholesteric liquid crystal.
References
- Google Patents. (n.d.). Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions. (US4999348A).
- Google Patents. (n.d.). Cholesteric compositions. (US4301023A).
- Google Patents. (n.d.). Colesteric liquid crystal-encapsulated complex coacervate particles and cosmetic composition comprising the same. (KR102415878B1).
- Google Patents. (n.d.). Cosmetic composition comprising cholesteric liquid crystal particle and method for preparing the same. (US20200297590A1).
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Li, L. H., et al. (2019). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 27(2), 375-386. [Link]
-
NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Starshine Chemical. (n.d.). Cholesterol Methyl Carbonate. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2018). Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells. Lipids in Health and Disease, 17(1), 80. [Link]
-
ResearchGate. (2018). Analytical methods for cholesterol quantification. Retrieved January 21, 2026, from [Link]
-
Justia Patents. (2018). Cosmetic compositions comprising ceramides and cholesterol. Retrieved January 21, 2026, from [Link]
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- 1. patents.justia.com [patents.justia.com]
- 2. US4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions - Google Patents [patents.google.com]
- 3. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]
- 4. This compound [webbook.nist.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Cholesterol Methyl Carbonate | Starshinechemical [starshinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [webbook.nist.gov]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of cholesteryl methyl carbonate synthesis
Technical Support Center: Synthesis of Cholesteryl Methyl Carbonate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving reaction yield and product purity. As Senior Application Scientists, we have compiled this guide based on established protocols and extensive troubleshooting experience to ensure your success.
The most common and reliable method for synthesizing this compound involves the reaction of cholesteryl chloroformate with methanol in the presence of an acid scavenger.[1] This guide focuses on optimizing this specific pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or I've isolated no product. What is the most likely cause?
Answer: The most probable cause for a failed reaction is the presence of moisture. Cholesteryl chloroformate is highly reactive and will readily hydrolyze when exposed to water, forming unstable intermediates that prevent the desired reaction with methanol.
-
Causality: The chloroformate group (-OC(O)Cl) is an excellent electrophile. Water is a nucleophile that can attack the carbonyl carbon, leading to the release of hydrochloric acid (HCl) and the formation of an unstable carbonic acid intermediate, which decomposes. This side reaction consumes your starting material.[1]
-
Preventative Protocol:
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator immediately before use.
-
Atmosphere: Assemble the reaction apparatus while warm and immediately purge the system with a dry, inert gas like nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.
-
Reagents & Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or dried using standard laboratory techniques (e.g., distillation over calcium hydride for dichloromethane). Methanol should also be of anhydrous grade.[1]
-
Question 2: My final product is contaminated with a significant amount of an unknown, higher molecular weight impurity. What could it be?
Answer: A common byproduct in this synthesis is dicholesteryl carbonate. This impurity arises if the chloroformate starting material reacts with unreacted cholesterol or if there are side reactions.
-
Causality: Dichoesteryl carbonate is formed when a molecule of cholesteryl chloroformate reacts with the hydroxyl group of another cholesterol molecule instead of methanol. This can happen if the starting cholesterol used to prepare the chloroformate was not fully converted, or if hydrolysis of the chloroformate regenerates some cholesterol in situ which then reacts.
-
Solution:
-
Starting Material Purity: Ensure your cholesteryl chloroformate is of high purity. If you prepared it yourself from cholesterol and phosgene, confirm the reaction went to completion.[2]
-
Purification: Dichoesteryl carbonate can be challenging to remove due to its similar polarity to the desired product. Column chromatography on silica gel is the most effective method.[2][3] A solvent system of benzene/hexane or a gradient of ethyl acetate in hexane can effectively separate the two compounds. Recrystallization from acetone at low temperatures (-35°C) can also be used to obtain a high-purity product.[2]
-
Question 3: The reaction seems to stall and TLC analysis shows significant unreacted cholesteryl chloroformate, even after extended reaction time. Why?
Answer: This issue typically points to insufficient acid scavenging. The reaction between cholesteryl chloroformate and methanol generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid can protonate the methanol, reducing its nucleophilicity, and can also catalyze decomposition of the starting material.[2]
-
Causality: The reaction requires a base to act as an "acid scavenger," neutralizing the HCl as it forms and driving the reaction to completion.
-
Solution:
-
Use of a Non-Nucleophilic Base: Add at least 1.1 equivalents of a non-nucleophilic base like pyridine or triethylamine to the reaction mixture. Pyridine is often preferred.[3]
-
Order of Addition: It is often best to have the cholesterol chloroformate and pyridine in the reaction flask and then add the methanol dropwise at a controlled temperature (e.g., 0°C) to manage the exothermic reaction.[3]
-
Question 4: After purification, my product yield is still below expectations. How can I optimize the reaction conditions?
Answer: Beyond moisture control and acid scavenging, optimizing stoichiometry and reaction parameters is key.
-
Causality: Reaction kinetics and equilibrium are sensitive to the concentration of reactants, temperature, and time.
-
Optimization Strategies:
-
Molar Ratios: Use a slight excess of methanol (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion. Ensure the base is also present in a slight excess (1.1 to 1.2 equivalents) relative to the cholesteryl chloroformate.
-
Temperature Control: Start the reaction at 0°C to control the initial exothermic release, then allow it to slowly warm to room temperature and stir for several hours to ensure completion.[3]
-
Solvent Choice: Anhydrous aprotic solvents like benzene, toluene, or tetrahydrofuran (THF) are ideal.[1][3] They effectively dissolve the reactants without participating in the reaction.
-
Frequently Asked Questions (FAQ)
Q: What is the fundamental reaction mechanism for this synthesis?
A: The reaction is a nucleophilic acyl substitution. The oxygen atom of the methanol (nucleophile) attacks the electrophilic carbonyl carbon of the cholesteryl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The pyridine or other base then deprotonates the resulting oxonium ion and neutralizes the byproduct HCl.
Q: What are the primary safety concerns when handling cholesteryl chloroformate?
A: Cholesteryl chloroformate is corrosive and causes severe skin burns and eye damage.[4] It is also a lachrymator. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
Q: How can I confirm the identity and purity of my final this compound product?
A: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and purity against the starting material.
-
Melting Point: Pure this compound has a reported melting point of around 112°C.[5] A broad or depressed melting point indicates impurities.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonate C=O stretch around 1750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the methyl group protons (-OCH₃) around 3.7 ppm.
-
Mass Spectrometry (MS): Electron ionization MS can confirm the molecular weight (444.7 g/mol ).[5][6][7]
-
Q: Can I use dimethyl carbonate instead of cholesteryl chloroformate and methanol?
A: Yes, synthesis via transesterification of cholesterol with dimethyl carbonate (DMC) is a viable, often greener, alternative. This reaction typically requires a catalyst (often a base like Na₂CO₃ or an organocatalyst) and higher temperatures to proceed efficiently.[8][9][10] While it avoids the use of hazardous chloroformates, reaction optimization is critical to achieve high yields.[9]
Data & Protocols
Optimized Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Starting Material | High-Purity Cholesteryl Chloroformate | Minimizes side reactions from unreacted cholesterol.[2] |
| Reactants | Methanol (Anhydrous) | Prevents hydrolysis of the chloroformate.[1] |
| Base | Pyridine (Anhydrous) | Acts as an effective, non-nucleophilic acid scavenger.[3] |
| Solvent | Benzene or Toluene (Anhydrous) | Inert, aprotic solvent that facilitates the reaction.[3] |
| Molar Ratio | Chloroformate:Methanol:Pyridine (1 : 1.2 : 1.1) | A slight excess of methanol and base drives the reaction to completion. |
| Temperature | 0°C to Room Temperature | Controls initial exotherm and allows for complete reaction.[3] |
| Reaction Time | 4-12 hours | Typically sufficient for full conversion; monitor by TLC. |
| Expected Yield | >85% (post-chromatography) | Achievable with rigorous anhydrous technique and proper purification.[2] |
Detailed Experimental Protocol
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add cholesteryl chloroformate (1.0 eq) and anhydrous benzene or toluene.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the flask and cool the mixture to 0°C in an ice bath.
-
Methanol Addition: Add anhydrous methanol (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes while stirring vigorously.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress with TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography on silica gel or by recrystallization from acetone to obtain pure this compound.[2][3]
Synthesis and Purification Workflow
Caption: Workflow for this compound synthesis.
References
-
Škorpilová, L., et al. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules. Available from: [Link]
-
Medicine LibreTexts. 6.1: Cholesterol synthesis. Available from: [Link]
-
Elser, W., Pohlmann, J. L. W., & Boyd, P. R. The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals. Available from: [Link]
-
Elser, W., Pohlmann, J. L. W., & Boyd, P. R. The Preparation of High-Purity Cholesteryl Oleyl Carbonate. Available from: [Link]
-
Ninja Nerd. Cholesterol Metabolism. YouTube. Available from: [Link]
-
Wang, M., et al. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. Available from: [Link]
-
PubChem. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate). Available from: [Link]
-
Chen, Z., et al. Intracellular Cholesterol Synthesis and Transport. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
JJ Medicine. Cholesterol Synthesis | How Our Bodies Make Cholesterol. YouTube. Available from: [Link]
-
NIST. This compound. NIST Chemistry WebBook. Available from: [Link]
-
Starshine Chemical. Cholesterol Methyl Carbonate. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Rattanaphra, D., et al. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances. Available from: [Link]
-
Rattanaphra, D., et al. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances. Available from: [Link]
-
Wikipedia. Cholesteryl oleyl carbonate. Available from: [Link]
-
Javorský, M., & Šatínský, D. Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis. Available from: [Link]
-
Rattanaphra, D., et al. Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst. ACS Omega. Available from: [Link]
-
Rattanaphra, D., et al. Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst. ACS Omega. Available from: [Link]
-
Pharmaffiliates. Cholesterol-impurities. Available from: [Link]
-
Javorský, M., & Šatínský, D. Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis. Available from: [Link]
-
S. M. A. H. Siddiki, et al. Optimization of reaction parameters for the synthesis of propylene carbonate using ILs. Catalysis Science & Technology. Available from: [Link]
-
Wang, Y., et al. Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles. Polymers. Available from: [Link]
-
ResearchGate. Synthesis of Glycerol Carbonate from Glycerol and Dimethyl Carbonate Using Ionic Liquid Catalysts. Available from: [Link]
-
Trends in Sciences. View of Fish Protein Hydrolysate from Lemuru (Sardinella lemuru) Scales as a Food Protein: Isolation, Characterization, Antibacterial and Antioxidant Activities. Available from: [Link]
Sources
- 1. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Cholesteryl Methyl Carbonate Mixtures: A Technical Support Guide
Welcome to the technical support center for troubleshooting unexpected phase behavior in cholesteryl methyl carbonate (CMC) mixtures. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their experiments with this unique liquid crystal forming compound. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your research. Our approach is grounded in expertise, trustworthiness, and a commitment to providing you with authoritative and verifiable information.
Understanding the Unique Nature of this compound
This compound (CMC) is a fascinating molecule, belonging to the broader class of cholesteric liquid crystals. These materials are renowned for their ability to form self-assembled helical structures that selectively reflect light, leading to their use in a wide array of applications, from temperature sensors to drug delivery systems. However, the phase behavior of CMC, particularly in mixtures, can be exquisitely sensitive to a variety of factors, often leading to unexpected and frustrating experimental outcomes. This guide will walk you through a systematic approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with CMC mixtures.
Q1: What are the expected liquid crystal phases of pure this compound?
While extensive phase characterization data for pure CMC is not as readily available as for other cholesteryl esters, based on its molecular structure and the behavior of similar short-chain cholesteryl carbonates, it is expected to exhibit a cholesteric (chiral nematic) phase upon melting. The NIST Chemistry WebBook reports a melting point of 112-114°C for this compound[1]. It is plausible that upon melting, it transitions into a cholesteric phase before becoming an isotropic liquid at a higher temperature. The exact temperature range of this cholesteric phase can be narrow and highly sensitive to purity.
Q2: Why is the color of my CMC mixture different from what I expected?
The color of a cholesteric liquid crystal is a direct result of the pitch of its helical structure, which selectively reflects a specific wavelength of light. Several factors can alter this pitch and thus the observed color:
-
Temperature: The helical pitch of most cholesteric liquid crystals is temperature-dependent.
-
Composition: The components of your mixture and their relative concentrations will significantly influence the pitch.
-
Purity: Impurities can disrupt the molecular ordering and alter the pitch.
-
Solvent Residues: Trapped solvent molecules from the preparation process can plasticize the mixture, affecting the transition temperatures and pitch.
Q3: My CMC mixture is not forming a uniform liquid crystal phase. What could be the cause?
Phase separation or the formation of non-uniform textures can be attributed to several factors:
-
Immiscibility: The components of your mixture may not be fully miscible at all concentrations and temperatures, leading to the formation of distinct domains.
-
Incomplete Mixing: Insufficient mixing can result in concentration gradients and non-uniform phase behavior.
-
Impurities: As mentioned, impurities can act as nucleation sites for different phases or disrupt the desired liquid crystal ordering.
-
Supercooling and Metastable Phases: Cholesteryl esters are known to exhibit supercooling and form metastable phases, which can appear as non-uniform textures[2].
Troubleshooting Unexpected Phase Behavior
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with CMC mixtures.
Issue 1: Unexpected Thermal Transitions Observed via Differential Scanning Calorimetry (DSC)
Symptoms:
-
Appearance of unexpected peaks in the DSC thermogram.
-
Shifting of expected transition temperatures.
-
Broadening of transition peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected DSC results.
Causality and Actionable Advice:
-
Purity is Paramount: Impurities are a frequent cause of unexpected thermal behavior in liquid crystal systems. Even small amounts of unreacted starting materials, byproducts from synthesis, or residual solvents can significantly alter phase transition temperatures and even induce the formation of new, unexpected phases.
-
Action: If you have synthesized the CMC yourself, ensure its purity through appropriate purification techniques such as recrystallization or column chromatography. A sharp melting point of the pure compound is a good indicator of high purity. Running a DSC on your purified, individual components will provide you with their characteristic thermal signatures, which can help in deconvoluting the thermogram of the mixture.
-
-
Proper Sample Preparation is Crucial: The way you prepare your DSC sample can have a significant impact on the results.
-
Action: Ensure that all solvents used to prepare the mixture have been thoroughly removed. This can be achieved by drying the sample under high vacuum for an extended period. When preparing the mixture, ensure that the components are homogeneously mixed. This can be done by co-dissolving the components in a common solvent, followed by complete solvent removal, or by carefully melting and mixing the components.
-
-
The Influence of Scan Rate: The rate at which you heat or cool your sample in the DSC can affect the appearance of the thermogram. Faster scan rates can sometimes lead to the broadening of peaks and a shift in the observed transition temperatures.
-
Action: To obtain high-resolution data and observe subtle transitions, it is often beneficial to use a slower scanning rate, for instance, 1 to 2°C per minute.
-
Issue 2: Inconsistent or Unexpected Textures Observed Under Polarized Light Microscopy (PLM)
Symptoms:
-
Appearance of grainy or non-uniform textures instead of the expected cholesteric focal conic or planar texture.
-
Coexistence of different textures within the same sample.
-
Slow or incomplete transition between phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent PLM textures.
Causality and Actionable Advice:
-
The Importance of a Good Sample Preparation: The quality of your sample preparation for PLM is critical for observing the true liquid crystal textures.
-
Action: Ensure your microscope slides and coverslips are meticulously clean to avoid dust particles that can act as nucleation sites for unwanted crystallization. When preparing the sample, try to avoid trapping air bubbles, which can disrupt the alignment of the liquid crystal. The thickness of the sample should also be uniform.
-
-
Thermal History Matters: The observed texture of a liquid crystal can be highly dependent on its thermal history.
-
Action: To obtain reproducible results, it is good practice to "anneal" the sample by heating it to its isotropic liquid phase to erase any previous thermal history, and then cooling it slowly to the desired temperature. Observing the phase transitions on both heating and cooling cycles can also provide valuable information, as cholesteric systems can exhibit different behaviors upon heating and cooling.
-
-
Revisiting Purity and Composition: As with DSC, impurities and incorrect composition can lead to unexpected textures.
-
Action: If you continue to observe inconsistent textures after optimizing your sample preparation and thermal cycling, it is worth re-evaluating the purity of your components and the accuracy of your mixture composition.
-
Experimental Protocols
To assist you in your troubleshooting efforts, here are detailed protocols for key experimental techniques.
Protocol 1: Sample Preparation for DSC and PLM
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh the desired amounts of this compound and other components of your mixture.
-
Homogeneous Mixing (Solvent Method): a. Dissolve the weighed components in a minimal amount of a suitable volatile solvent (e.g., chloroform or dichloromethane) in a clean vial. b. Gently swirl the vial until all components are fully dissolved. c. Remove the solvent by first allowing it to evaporate in a fume hood, followed by drying under high vacuum for several hours to ensure all residual solvent is removed.
-
Homogeneous Mixing (Melt Method): a. Place the weighed components in a clean vial. b. Gently heat the vial on a hot plate while stirring until all components have melted and formed a homogeneous isotropic liquid. c. Allow the mixture to cool to room temperature.
-
Sample Loading for DSC: a. Transfer a small amount (typically 2-5 mg) of the prepared mixture into a clean DSC pan. b. Seal the pan hermetically.
-
Sample Preparation for PLM: a. Place a small amount of the mixture on a clean microscope slide. b. Gently place a clean coverslip over the sample. c. If necessary, heat the slide on a hot stage to melt the sample and allow it to spread evenly under the coverslip.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Instrument Calibration: Ensure the DSC instrument is properly calibrated for temperature and enthalpy.
-
Thermal Program: a. Equilibrate the sample at a temperature well below the lowest expected transition. b. Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the highest expected transition (isotropic phase). c. Hold the sample at this temperature for a few minutes to ensure thermal equilibrium. d. Cool the sample at the same controlled rate back to the starting temperature. e. It is often useful to perform a second heating and cooling cycle to check for reproducibility and to erase any effects of the initial thermal history of the sample.
-
Data Analysis: Analyze the resulting thermogram to identify the onset, peak, and end temperatures of any thermal transitions, as well as the associated enthalpy changes.
Protocol 3: Polarized Light Microscopy (PLM) Analysis
-
Microscope Setup: Set up the polarized light microscope with crossed polarizers.
-
Sample Observation: a. Place the prepared slide on the microscope stage, preferably on a hot stage for temperature control. b. Observe the sample as you slowly heat and cool it through its expected phase transitions. c. Note the temperatures at which texture changes occur and try to identify the characteristic textures of the different liquid crystal phases (e.g., focal conic, planar, homeotropic). d. Capture images at different temperatures to document the observed phase behavior.
Data Summary
| Compound | Melting Point (°C) | Other Observed Transitions | Reference |
| This compound | 112-114 | Expected Cholesteric Phase | [1] |
| Cholesteryl Oleyl Carbonate | ~20 | Cholesteric to Isotropic at ~39°C | [2] |
| Cholesteryl Cetyl Carbonate | ~36 and ~71 | Liquid Crystalline Phases | [3] |
This table highlights the significant impact of the alkyl chain length on the transition temperatures of cholesteryl carbonates. The shorter methyl group in CMC is expected to result in a higher melting point compared to the longer oleyl and cetyl chains.
Conclusion
Troubleshooting unexpected phase behavior in this compound mixtures requires a systematic and logical approach. By carefully considering the purity of your materials, the precision of your sample preparation, and the parameters of your analytical techniques, you can overcome many of the common challenges. This guide provides a framework for this process, grounded in the fundamental principles of liquid crystal science. Remember that meticulous experimentation and careful observation are your most powerful tools.
References
-
NIST Chemistry WebBook. This compound. [Link]
-
Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research, 28(12), 1444–1454. [Link]
-
Gray, G. W., & Hannant, M. (1979). The Crystalline state and the Mesophases of Cholesteryl Oleyl Carbonate. Molecular Crystals and Liquid Crystals, 53(1-2), 263-271. [Link]
-
Ginsburg, G. S., Atkinson, D., & Small, D. M. (1984). Physical properties of cholesteryl esters. Progress in lipid research, 23(3), 135–167. [Link]
-
Mettler Toledo. (n.d.). Chemicals - Thermal Analysis. Retrieved from [Link]
-
Bar-On, P., & Shinitzky, M. (1990). Phase behavior of cholesteryl ester dispersions which model the inclusions of foam cells. Biochemistry, 29(10), 2464–2471. [Link]
-
Chen, J. M., & Hsu, C. S. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. AAPS PharmSciTech, 8(3), E79. [Link]
-
Chuealee, R., Aramwit, P., & Sangfai, T. (2007). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. Chiang Mai Journal of Science, 34(3), 325-333. [Link]
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Resolving inconsistencies in the optical properties of cholesteryl methyl carbonate films
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cholesteryl methyl carbonate (CMC) films. This resource, developed by our team of application scientists, is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the preparation and characterization of CMC films. We aim to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to resolve inconsistencies and achieve reliable, reproducible results in your research.
Section 1: Troubleshooting Guide - Resolving Inconsistencies in Optical Properties
This section addresses common problems observed during the characterization of CMC films. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Inconsistent Color and Reflection Wavelength
Question: My CMC films exhibit inconsistent colors across the same batch or between different batches, even when prepared under seemingly identical conditions. The reflection wavelength measured by spectroscopy is also highly variable. What could be the cause?
Answer: This is a frequent challenge stemming from the high sensitivity of the cholesteric liquid crystal (CLC) phase to several experimental parameters. The perceived color of a CLC film is due to the selective reflection of a specific wavelength of light, which is determined by the helical pitch of the liquid crystal structure.[1] Variations in this pitch will lead to color inconsistencies. The primary culprits are:
-
Thermal Fluctuations: The helical pitch of cholesteric liquid crystals, including those derived from cholesterol, is highly dependent on temperature.[2] Even minor temperature variations during film formation or measurement can cause significant shifts in the reflection wavelength.[3]
-
Solvent Evaporation Rate: When preparing films by solvent casting, the rate of solvent evaporation plays a critical role in the self-assembly and ordering of the CMC molecules.[4] Inconsistent evaporation rates can lead to defects in the helical structure, resulting in variations in the pitch and, consequently, the reflected color.[4]
-
Purity of CMC: The presence of impurities, even in small amounts, can disrupt the delicate molecular arrangement of the liquid crystal phase and alter the helical pitch.[5][6] These impurities can be residual solvents, unreacted starting materials from synthesis, or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent color in CMC films.
Detailed Protocols:
-
Protocol 1: Controlled Solvent Evaporation
-
Dissolve the CMC in a suitable solvent (e.g., dichloromethane, toluene) to the desired concentration in a clean glass vial.
-
Cast the solution onto a clean substrate (e.g., glass slide, quartz).
-
Place the substrate in a partially covered petri dish to slow down the evaporation process. For more precise control, use a desiccator or a glovebox with a controlled nitrogen flow.
-
Allow the solvent to evaporate slowly over several hours at a constant temperature.
-
Once the film appears dry, place it in a vacuum oven at a temperature slightly below the melting point of CMC for an extended period (e.g., 1-2 hours) to ensure complete removal of residual solvent.
-
Broad or Weak Reflection Peak
Question: The reflection peak of my CMC film in the UV-Vis spectrum is very broad, or its intensity is much lower than expected. What factors contribute to this poor spectral quality?
Answer: A sharp and intense reflection peak is indicative of a well-ordered, uniform cholesteric helical structure. A broad or weak peak suggests a distribution of different pitch lengths within the measured area or a poorly aligned film. Key causes include:
-
Poor Surface Alignment: The alignment of the liquid crystal molecules at the film-substrate and film-air interfaces is crucial for establishing a uniform helical structure perpendicular to the surface.[7] Without proper alignment, regions with different helical orientations will exist, leading to a broadening of the reflection band.[8]
-
Non-uniform Film Thickness: Variations in film thickness can lead to inconsistencies in the number of helical pitches, which can affect the overall reflectivity.[9]
-
Presence of Defects: The formation of bubbles or other physical defects during film casting can disrupt the uniformity of the CLC structure, leading to a decrease in selective reflection and a reduction in color purity.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or weak reflection peaks.
Detailed Protocols:
-
Protocol 2: Substrate Preparation for Enhanced Alignment
-
Clean the glass or quartz substrates by sonicating in a sequence of detergent solution, deionized water, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
For homogeneous alignment, a thin layer of an alignment polymer like polyvinyl alcohol (PVA) can be applied.
-
Spin-coat a dilute aqueous solution of PVA onto the substrate.
-
After drying, gently rub the PVA-coated surface in one direction with a soft, lint-free cloth. This creates micro-grooves that guide the alignment of the CMC molecules.
-
Irreversible Changes After Thermal Cycling
Question: After heating my CMC film into the isotropic phase and cooling it back down, the original color and optical properties are not recovered. Why is this happening?
Answer: While the cholesteric to isotropic phase transition is theoretically reversible, experimental conditions can lead to irreversible changes. The most likely causes are:
-
Thermal Decomposition: Prolonged exposure to high temperatures, especially above the clearing point, can cause chemical degradation of the cholesteryl ester.[10] This introduces impurities that disrupt the liquid crystal ordering upon cooling.
-
Dewetting: At elevated temperatures, the CMC film may dewet from the substrate, leading to the formation of droplets and an uneven surface, which will alter the optical properties.
-
Loss of Alignment: The initial alignment imparted by the substrate may be lost upon heating to the isotropic phase, and the system may not be able to recover the same degree of order upon cooling, especially if the cooling rate is too fast.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreversible changes after thermal cycling.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for preparing CMC films?
A1: The choice of solvent can influence the final film quality. Solvents like dichloromethane and chloroform are often used due to their ability to readily dissolve cholesteryl esters.[11] However, their high volatility can make controlled evaporation challenging. Toluene is another option with a lower vapor pressure, which can aid in slower, more uniform film formation.[4] The ideal solvent should have a good balance of solubility for CMC and a controllable evaporation rate. It is also crucial to use high-purity, anhydrous solvents to avoid introducing impurities.
Q2: How does the thickness of the CMC film affect its optical properties?
A2: The thickness of the film is directly related to the number of helical pitches of the cholesteric structure. For a strong and well-defined reflection peak, the film should be thick enough to contain a sufficient number of pitches (typically at least 10).[9] Very thin films may not exhibit a strong selective reflection. However, excessively thick films can increase light scattering and may be more prone to defects.
Q3: Can I tune the color of my CMC films?
A3: Yes, the color of CMC films can be tuned by several methods:
-
Temperature: As discussed, the helical pitch of CMC is temperature-sensitive, allowing for thermal tuning of the reflected color.[2]
-
Chiral Dopants: Introducing a chiral dopant into an achiral nematic liquid crystal can induce a cholesteric phase.[12] While CMC is already chiral, its pitch can be modified by mixing it with other cholesteryl esters or chiral molecules. For instance, mixing cholesteryl oleyl carbonate with cholesteryl nonanoate and cholesteryl chloride allows for the tuning of the reflection wavelength.[13]
-
Pressure: Applying external pressure can also alter the helical pitch, leading to a color shift.[14]
Q4: What is the importance of annealing CMC films?
A4: Annealing, which involves holding the film at an elevated temperature (below the clearing point) for a period, can significantly improve the quality of the film.[15][16] This process allows the molecules to rearrange and self-assemble into a more ordered and defect-free helical structure, resulting in a sharper and more intense reflection peak.
Q5: How can I confirm the cholesteric phase of my CMC film?
A5: Several characterization techniques can be used to confirm the cholesteric phase:
-
Polarized Optical Microscopy (POM): Under crossed polarizers, the cholesteric phase exhibits characteristic textures, such as the "fingerprint" texture, where the dark fringes are separated by half the pitch.[12]
-
Differential Scanning Calorimetry (DSC): DSC can identify the phase transition temperatures, including the transition from the crystalline or smectic phase to the cholesteric phase, and from the cholesteric to the isotropic liquid phase.[17]
-
Circular Dichroism (CD) Spectroscopy: Due to their chiral nature, cholesteric liquid crystals exhibit strong circular dichroism, meaning they differentially absorb left- and right-handed circularly polarized light.[18] This is a hallmark of the cholesteric phase.
Quantitative Data Summary
| Property | Typical Value/Range | Key Influencing Factors | Reference |
| Melting Point | 112 °C | Purity | [19] |
| Reflection Wavelength | Visible to UV range | Temperature, Composition, Pressure | [3][14][20] |
| Helical Pitch | Varies with temperature and composition | Temperature, Dopants, Solvent | [2][4][13] |
| Refractive Index (average) | ~1.49 (for similar cholesteryl esters) | Molecular Structure | [11] |
References
- MDPI. (n.d.). Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles.
- chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals.
- ResearchGate. (n.d.). Pressure Dependence of the Pitch of Cholesteryl Oleyl Carbonate.
- Wikipedia. (n.d.). Cholesteric liquid crystal.
- PubMed Central. (n.d.). Solvent Evaporation-Induced Self-Assembly of Flexible Cholesteric Liquid Crystal Elastomers: Fabrication, Performance Tuning, and Optimization.
- MDPI. (n.g.). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants.
- Soft Matter (RSC Publishing). (n.d.). Helical pitch and thickness-dependent opto-mechanical response in cholesteric liquid crystal elastomers.
- ResearchGate. (2018). Role of impurities in the Lehmann effect of cholesteric liquid crystals: Towards an alternative model.
- MDPI. (n.d.). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains.
- ResearchGate. (n.d.). Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate | Request PDF.
- ResearchGate. (n.d.). Temperature dependence of the maximum and minimum reflection... | Download Scientific Diagram.
- anale.spiruharet.ro. (n.d.). CHOLESTERIC LIQUID CRYSTALS AND THEIR APPLICATIONS IN TEMPERATURE MEASUREMENTS AND IN CONTAMINATION DETECTION.
- MDPI. (2023). Temperature-Dependent Circularly Polarized Luminescence of a Cholesteric Copolymer Doped with a Europium Complex.
- MDPI. (n.d.). Reflectivity of Cholesteric Liquid Crystals with an Anisotropic Defect Layer Inside.
- NIST WebBook. (n.d.). This compound.
- RSC Publishing. (n.d.). Effect of annealing temperature and capping ligands on the electron mobility and electronic structure of indium oxide nanocrystal thin films: a comparative study with oleic acid, benzoic acid, and 4-aminobenzoic acid.
- Harvard University. (n.d.). Circular Dichroism (CD) - Center for Macromolecular Interactions.
- PubMed. (n.d.). Selected optical properties of mixtures of cholesteric liquid crystals.
- ResearchGate. (n.d.). Ultraviolet light screen using cholesteric liquid crystal capsules on the basis of selective reflection.
- ResearchGate. (n.d.). Effect of surface alignment layers on the configurational transitions in cholesteric liquid crystals.
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- 16. Effect of annealing temperature and capping ligands on the electron mobility and electronic structure of indium oxide nanocrystal thin films: a comparative study with oleic acid, benzoic acid, and 4-aminobenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains [mdpi.com]
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- 19. This compound [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
Strategies for enhancing the solubility of cholesteryl methyl carbonate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the significant challenge of solubilizing cholesteryl methyl carbonate. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the physicochemical principles at play, empowering you to make informed decisions in your experimental design.
This compound's structure, with its large, rigid sterol backbone and ester linkage, results in high crystallinity and lipophilicity (LogP ≈ 8.2-9.5), making it practically insoluble in aqueous media[1][2]. This guide is structured as a troubleshooting resource to directly address the solubility issues you are likely encountering.
Troubleshooting & FAQ Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: I am unable to achieve my target concentration in a common organic solvent. What should I do first?
A1: Initial Solvent Screening & Co-Solvency
Before moving to more complex methods, it's crucial to systematically screen a range of organic solvents and co-solvent systems. The principle of "like dissolves like" is paramount. Given the compound's high lipophilicity, start with non-polar solvents and gradually introduce polarity.
Causality Explained: A single solvent may not possess the ideal balance of hydrophobic and hydrophilic character to disrupt the crystal lattice of this compound while keeping it in solution. A co-solvent system can fine-tune the polarity of the medium, disrupting intermolecular forces more effectively than a single solvent. For instance, a small amount of a polar solvent in a non-polar one can interfere with the solute-solute interactions that favor precipitation.
Experimental Protocol: Tiered Solvent & Co-Solvent Screening
-
Tier 1 (Non-Polar): Test solubility in solvents like Hexane, Cyclohexane, Toluene, and Dichloromethane (DCM).
-
Tier 2 (Polar Aprotic): Test solubility in Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Acetonitrile (ACN).
-
Tier 3 (Polar Protic): Test solubility in Isopropanol (IPA) and Ethanol. While low solubility is expected, these are important for developing aqueous-compatible stocks.
-
Co-Solvent Evaluation: If solubility is low in a desired solvent (e.g., Ethanol for cell culture use), create binary mixtures. For example, start with 90:10 DCM:Ethanol and gradually increase the ethanol content.
-
Validation: After preparing a stock solution, let it stand for at least one hour at the intended experimental temperature. Visually inspect for any precipitation or cloudiness, which would indicate insolubility or supersaturation.
Q2: My experiment requires an aqueous buffer, and organic solvents are not an option. How can I solubilize this compound?
A2: Surfactant-Mediated Solubilization or Cyclodextrin Complexation
When direct use of organic solvents is not feasible, two primary strategies are recommended: creating micellar solutions with surfactants or forming inclusion complexes with cyclodextrins.
Causality Explained:
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic tails form a core that can encapsulate lipophilic molecules like this compound, while the hydrophilic heads face the aqueous environment, creating a stable, "water-soluble" formulation[3]. Non-ionic surfactants are often preferred in biological experiments due to their lower toxicity and reduced tendency to denature proteins[3].
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the cholesterol moiety of your compound, forming a water-soluble inclusion complex that effectively shields the hydrophobic guest molecule from the aqueous solvent[4][5]. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD), offer significantly higher aqueous solubility and complexation efficiency compared to native β-cyclodextrin[6][7].
Troubleshooting Workflow: Selecting an Aqueous Solubilization Strategy
The following diagram outlines the decision-making process for choosing an appropriate aqueous solubilization method.
Caption: Decision workflow for aqueous solubilization.
Protocol 1: Cyclodextrin Inclusion Complex Formation
This protocol is adapted from methods used for cholesterol solubilization[6][8].
-
Primary Stock Preparation: Dissolve this compound in 100% ethanol at 60-65°C to create a concentrated primary stock (e.g., 20-50 mg/mL). Rationale: Dissolving the compound in a volatile organic solvent first ensures it is in a monomeric state before complexation.
-
Cyclodextrin Solution: In a separate sterile container, prepare a 10-20% (w/v) solution of methyl-β-cyclodextrin (M-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. Warm the solution to 45-50°C with vigorous stirring.
-
Complexation: Slowly add the ethanolic stock solution from Step 1 dropwise into the stirring cyclodextrin solution. The molar ratio of cyclodextrin to your compound should be at least 10:1 to ensure efficient encapsulation.
-
Incubation & Equilibration: Continue stirring the mixture at 45-50°C for 1-2 hours. Some protocols may call for longer stirring (up to 24 hours) at room temperature[6].
-
Sterilization & Storage: Allow the solution to cool to room temperature. Sterile filter the final complex through a 0.22 µm filter to remove any non-complexed precipitate. Store at 4°C.
-
Validation (Self-Validating System):
-
Visual Check: The final solution should be clear and free of any visible particles.
-
Quantitative Check: Centrifuge an aliquot at high speed (e.g., >14,000 x g) for 15 minutes. Analyze the supernatant using a suitable method (e.g., HPLC-CAD, LC-MS) to determine the actual concentration of the solubilized compound. This confirms the apparent solubility.
-
| Cyclodextrin Type | Common Use Case | Key Consideration |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilization capacity | Can interact with and extract cellular membrane cholesterol; may be cytotoxic[9]. |
| Hydroxypropyl-β-CD (HP-β-CD) | In-vivo, cell culture | Generally considered less toxic and has a lower impact on cell membrane integrity[7][9]. |
Protocol 2: Surfactant Screening for Micellar Solubilization
-
Surfactant Selection: Choose a panel of non-ionic surfactants. Common choices include Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Polyoxyethylene castor oil derivatives (Kolliphor® EL)[3].
-
Stock Preparation: Prepare 10% (w/v) aqueous stock solutions of each surfactant.
-
Solubilization Test: a. Prepare a thin film of this compound by dissolving it in a volatile solvent (e.g., chloroform or DCM) in a glass vial and evaporating the solvent under a stream of nitrogen. b. Add a small volume of the 10% surfactant stock to the vial. c. Vortex vigorously and incubate with shaking at a controlled temperature (e.g., 37°C) for several hours.
-
Analysis: Centrifuge the samples to pellet any undissolved material. Analyze the supernatant to quantify the solubilized compound and identify the most effective surfactant.
Q3: I need to formulate a high-concentration oral dosage form. What are the most advanced and effective strategies?
A3: Lipid-Based Formulations (LBFs)
For high-payload applications, particularly in drug development, Lipid-Based Formulations (LBFs) are a state-of-the-art approach. These involve dissolving the drug in a mixture of oils, surfactants, and co-solvents[10][11]. Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBF that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract[12][13].
Causality Explained: By pre-dissolving the compound in a lipidic vehicle, the dissolution step in the body, which is often the rate-limiting factor for absorption of poorly soluble drugs, is completely bypassed[11]. The formulation presents the drug in a solubilized state, maximizing its potential for absorption. The choice of excipients can also enhance bioavailability by interacting with physiological processes[14].
LBF Formulation Strategy:
-
Excipient Screening: The first step is to determine the solubility of this compound in a variety of pharmaceutical-grade oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and co-solvents (e.g., Transcutol®, PEG 400)[15].
-
Ternary Phase Diagram Construction: Based on the screening data, combinations of oil, surfactant, and co-solvent are mixed in various ratios to identify regions that form stable and effective self-emulsifying systems.
-
Performance Testing: Promising formulations are tested for emulsification efficiency, droplet size distribution, and stability against precipitation upon dilution.
Q4: Can I improve solubility by physically modifying the solid compound?
A4: Yes, through Micronization.
Micronization is a mechanical process that reduces the particle size of a solid material to the micrometer range[16][17]. According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area[18]. By reducing particle size, you dramatically increase the surface-area-to-volume ratio, which can lead to a significant increase in the rate of dissolution[18][19].
Causality Explained: Smaller particles present a much larger surface area to the solvent, allowing for faster dissolution. While this does not change the thermodynamic equilibrium solubility, it can be crucial for applications where rapid dissolution is required to achieve the desired concentration in a specific timeframe.
Micronization Techniques:
-
Mechanical Milling: Uses moving parts like hammers or pins to impact and grind particles, typically achieving sizes of 50-75 µm[16][20].
-
Jet Milling: Uses high-velocity streams of pressurized gas to cause particles to collide with each other, resulting in much finer particles (<5 µm) with a lower risk of contamination[17][20]. This is often the preferred method for pharmaceutical ingredients.
References
- Bender, M. L., & Komiyama, M. (1978). Cyclodextrin Chemistry. Springer-Verlag. [URL not available]
- Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 17(5), 295-304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEupXenVQF-LQEDKHPmwbLWWO1uXE8zqMAnD2e9-b0OlnLdB408cglxH76NnPIGQK47DFO2uEMMULEBnIST-KAQdOn05Pmmw_5zkiCNd2pJmwVlF-Ir5pAupqgrAb5lyX9mrxwoQNZTO7x20Rkwyqp0L2Z_woD9JGv9LgaRQKrfahbbpN7smICLKhqXsmrtF2W5ef2LvuCgfNtuMB-XjghPAUDKSC16L0flRn4X]
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- FPS Pharma. (n.d.). What is Micronization?. FPS Pharma. [https://www.fps-pharma.
- Ghodke, D., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2023.1184964/full]
- Pharmaceutical Technology. (2021). Micronization of small molecule APIs: What are the trends?. [https://www.pharmaceutical-technology.
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- Gullapalli, R. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [https://www.americanpharmaceuticalreview.
- Excellence in Particle Size Reduction and Drying. (n.d.). Understanding the Micronization of APIs. [https://www.micron-dry.
- AGC Pharma Chemicals. (n.d.). What is Micronization?. [https://www.agcpharmachemicals.
- Hintzen, F., & Perera, G. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23994399/]
- Fenyvesi, É., et al. (2005). Cyclodextrin (CD) complexes of cholesterol – their potential use in reducing dietary cholesterol intake. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 53(1-2), 1-6. [https://link.springer.com/article/10.1007/s10847-005-1419-z]
- Kuujia.com. (n.d.). 15507-52-5(this compound). [https://www.kuujia.com/goods-15507-52-5.html]
- He, J., et al. (2024). Comparison of cholesterol complexation with β-cyclodextrin derivatives: A combined theoretical and experimental study. Food Chemistry. [https://www.sciencedirect.com/science/article/abs/pii/S030881462302391X]
- ResearchGate. (2016). How to complex cholesterol in B-cyclodextrin for better solubility and stability?. [https://www.researchgate.net/post/How_to_complex_cholesterol_in_B-cyclodextrin_for_better_solubility_and_stability]
- Higashi, T., et al. (2023). Different solubilizing ability of cyclodextrin derivatives for cholesterol in Niemann–Pick disease type C treatment. EMBO Molecular Medicine. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10449551/]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [https://www.jocpr.
- NIST. (n.d.). This compound. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C15507525]
- Google Patents. (n.d.). CN102137713A - Method for producing liposome and method for dissolving cholesterol. [https://patents.google.
- ResearchGate. (2015). Can anyone suggest how to make cholesterol to soluble in water?. [https://www.researchgate.
- Google Patents. (n.d.). DE3122917A1 - STANDARD AQUEOUS CHOLESTEROL SOLUTION AND METHOD FOR THE PRODUCTION THEREOF. [https://patents.google.
- de Cássia da Silveira, e S., et al. (2019). Solubilizing steroidal drugs by β-cyclodextrin derivatives. International Journal of Pharmaceutics, 568, 118485. [https://pubmed.ncbi.nlm.nih.gov/31284000/]
- ResearchGate. (2022). How to dissolve cholesterol?. [https://www.researchgate.net/post/How_to_dissolve_cholesterol]
- Pharma Excipients. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [https://www.pharmaexcipients.com/news/bioavailability-hydrophobic-lipophilic-drugs-sef/]
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Addressing challenges in the characterization of cholesteryl methyl carbonate
Welcome to the technical support center for the characterization of cholesteryl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique cholesteryl ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
Introduction to this compound
This compound (C₂₉H₄₈O₃, Molecular Weight: 444.69 g/mol ) is a derivative of cholesterol, a vital component of animal cell membranes.[1][2] Its unique carbonate linkage introduces different chemical properties compared to naturally occurring cholesteryl esters, making its characterization a nuanced task. This guide will walk you through common analytical techniques and potential pitfalls.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems encountered during the analysis of this compound.
Chromatography Challenges
Question: I'm observing significant peak tailing for this compound during reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing hydrophobic molecules like this compound. It can lead to poor resolution and inaccurate quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the analytical setup.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carbonate group of your analyte, leading to tailing.
-
Solution 1: Mobile Phase Modification. The addition of a small amount of a competitive agent, like a buffer (e.g., ammonium formate with formic acid), can help to saturate the active silanol sites and improve peak shape.[3][4]
-
Solution 2: Low pH Mobile Phase. Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, reducing their interaction with your analyte.[5]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use a low-volume flow cell if available.[6]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape for all analytes.
-
Solution: If all peaks in your chromatogram are tailing, it might indicate a column issue.[7] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Experimental Workflow for Troubleshooting Peak Tailing:
Sources
Technical Support Center: Optimizing Cholesteryl Methyl Carbonate in Electronic Devices
Welcome to the technical support center for cholesteryl methyl carbonate and its applications in electronic devices. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this cholesteric liquid crystal in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the material properties, handling, and fundamental characteristics of this compound.
Q1: What are the expected liquid crystal phases and transition temperatures for pure this compound?
A1: this compound is a thermotropic liquid crystal, meaning its phases are dependent on temperature. While the exact transition temperatures can be influenced by purity, the expected sequence of phases upon cooling from an isotropic liquid is typically: Isotropic Liquid -> Cholesteric Phase -> Solid Crystal. The melting point for this compound is approximately 114°C.[1] It is crucial to characterize each new batch of material using techniques like Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM) to determine the precise phase transition temperatures for your specific sample. The purity of the material is a critical factor, as impurities can significantly alter these transition temperatures.[2]
Q2: How does the purity of this compound affect its performance in an electronic device?
A2: The purity of this compound is paramount for achieving reproducible and optimal performance in electronic devices. Impurities can act as charge traps, leading to a range of issues including:
-
Altered Phase Transitions: Impurities can broaden or shift the temperature range of the cholesteric phase.
-
Increased Conductivity: Ionic impurities, in particular, can increase the conductivity of the liquid crystal layer, leading to higher power consumption and potential electrochemical degradation.
-
Image Sticking (Ghosting): Residual ions can accumulate at the electrodes, creating an internal electric field that opposes the applied field. This can cause a faint image to persist even after the driving voltage is removed.[3]
-
Reduced Bistability: In bistable cholesteric displays, impurities can disrupt the stability of the planar and focal conic states, leading to a less stable display.
Therefore, it is highly recommended to use high-purity this compound (≥99.5%) for electronic device applications. If you suspect purity issues, recrystallization from an appropriate solvent is a common purification method.
Q3: What are the key safety precautions to take when handling this compound?
A3: While this compound is generally considered to have low toxicity, it is essential to follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the material in a well-ventilated area or a fume hood, especially when heating, to avoid inhaling any potential decomposition products.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents.[4]
Q4: Can this compound be mixed with other liquid crystals or chiral dopants?
A4: Yes, and this is a common practice to tailor the properties of the final liquid crystal mixture. This compound can be mixed with other cholesteryl esters (e.g., cholesteryl oleyl carbonate, cholesteryl nonanoate) to adjust the pitch of the cholesteric helix, which in turn determines the color of the reflected light and its temperature sensitivity.[5][6] It can also be mixed with nematic liquid crystals to induce a chiral nematic phase. The concentration of the chiral dopant, in this case, this compound, will determine the pitch of the resulting mixture. When creating mixtures, it is crucial to ensure miscibility and to characterize the phase behavior of the new mixture.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound in electronic devices.
Visual Defects in the Liquid Crystal Cell
Q: My liquid crystal cell appears cloudy or shows "oily streaks" in the planar state. What is the cause and how can I fix it?
A: This is a common issue in cholesteric liquid crystal devices and is often related to the formation of defects in the helical structure.
-
Causality: "Oily streak" defects are discontinuities in the helical structure of the cholesteric liquid crystal.[7] These can arise from several factors:
-
Improper Cooling: Cooling the material too slowly from the isotropic phase can lead to the formation of multiple domains with different helical orientations.
-
Surface Contamination: Dust particles or residues on the alignment layer can disrupt the uniform alignment of the liquid crystal molecules.
-
Inadequate Alignment Layer: A poorly prepared or unsuitable alignment layer may not provide sufficient anchoring energy to promote a uniform planar texture.
-
-
Troubleshooting Protocol:
-
Thermal Cycling:
-
Heat the device to a temperature above the clearing point of the this compound (the temperature at which it becomes an isotropic liquid).[4]
-
Hold it in the isotropic phase for a few minutes to erase the previous texture.
-
Cool the device rapidly back to the operating temperature within the cholesteric phase. This rapid cooling can help to form a more uniform planar texture and reduce oily streak defects.
-
-
Cell Re-fabrication: If thermal cycling does not resolve the issue, the problem may lie in the cell construction.
-
Substrate Cleaning: Ensure that the glass substrates with the transparent electrodes (e.g., ITO-coated glass) are meticulously cleaned. A standard procedure involves sonication in a sequence of detergent solution, deionized water, acetone, and isopropanol.
-
Alignment Layer Deposition: Re-coat the substrates with a fresh alignment layer (e.g., spin-coating with a polyimide solution followed by baking and rubbing). Ensure uniform rubbing to create a consistent alignment direction.
-
Cell Assembly: Assemble the cell in a clean environment to prevent dust contamination.
-
-
Material Purity Check: As a final step, consider that impurities in the this compound can sometimes contribute to defect formation. If possible, try purifying the material or using a fresh, high-purity batch.
-
Electro-Optical Performance Issues
Q: The response time of my device is slow, or the contrast ratio is poor.
A: These issues are often interconnected and can be influenced by material properties, cell parameters, and the driving scheme.
-
Causality:
-
Viscosity: The inherent viscosity of the liquid crystal material plays a significant role in its response time. Higher viscosity leads to slower switching.
-
Cell Gap: A larger cell gap means the liquid crystal molecules have to reorient over a greater distance, increasing the response time.
-
Driving Voltage: Insufficient driving voltage may not be enough to fully switch the liquid crystal molecules, resulting in a poor contrast ratio and slow response.
-
Alignment: Poor alignment can lead to incomplete switching and light leakage in the dark state, reducing the contrast ratio.
-
Temperature: The viscosity of liquid crystals is highly temperature-dependent. Operating at a lower temperature will increase viscosity and slow down the response time.
-
-
Optimization Workflow:
-
Step 1: Characterize Material Properties:
-
Measure the dielectric anisotropy and rotational viscosity of your this compound mixture. These parameters are crucial for modeling and optimizing the device performance. Dielectric properties can be measured using a capacitance bridge.[8]
-
-
Step 2: Optimize Cell Construction:
-
Cell Gap: Fabricate cells with different, well-defined cell gaps (e.g., using different sized spacer beads) to find the optimal balance between response time and contrast.
-
Alignment Layer: Experiment with different alignment layers and rubbing conditions to improve the anchoring energy and achieve a more uniform alignment.
-
-
Step 3: Adjust Driving Conditions:
-
Voltage: Incrementally increase the driving voltage and measure the corresponding change in response time and contrast ratio to find the optimal operating voltage.
-
Driving Scheme: For cholesteric liquid crystals, specialized driving schemes are often necessary. Investigate dynamic drive schemes (DDS) which can significantly improve addressing speed.[9]
-
-
Step 4: Control Operating Temperature:
-
If possible, operate the device at a consistent and optimized temperature to ensure stable and reproducible performance.
-
-
Q: My display suffers from image sticking or "ghosting."
A: Image sticking is typically caused by the accumulation of ionic impurities at the electrode surfaces.
-
Causality:
-
Ionic Contamination: this compound, like all liquid crystals, can contain mobile ions from its synthesis or from the device fabrication process.
-
DC Voltage Component: Applying a DC voltage or an AC voltage with a DC offset will cause these ions to migrate and accumulate at the electrodes. This creates an internal electric field that can prevent the liquid crystal from fully relaxing to its off state, resulting in a "ghost" of the previous image.[3]
-
-
Troubleshooting and Mitigation:
-
AC Driving Signal: Ensure that you are using a purely AC driving signal with no DC component. The time-averaged voltage applied to the liquid crystal should be zero.
-
Material Purification: If the problem persists, the liquid crystal material itself may have a high ion concentration. Purification through methods like passing it through a neutral alumina column can help to remove ionic impurities.
-
Clean Fabrication Process: Re-evaluate your cell fabrication process to identify and eliminate potential sources of ionic contamination. This includes ensuring the cleanliness of all substrates and tools.
-
Section 3: Experimental Protocols & Data
Protocol for Fabricating a this compound Test Cell
-
Substrate Cleaning:
-
Sonically clean ITO-coated glass substrates for 15 minutes each in a sequence of: Alconox solution, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition:
-
Spin-coat a thin layer of a polyimide alignment agent (e.g., PI-2555) onto the ITO-coated side of the substrates.
-
Bake the substrates according to the polyimide manufacturer's instructions (typically a soft bake around 80°C followed by a hard bake around 180-250°C).
-
Unidirectionally rub the polyimide layer with a velvet cloth to create a preferential alignment direction.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads (e.g., 5 µm diameter) onto one of the substrates.
-
Place the second substrate on top with the rubbing directions anti-parallel.
-
Gently press the substrates together and expose to UV light to cure the sealant, leaving a small gap for filling.
-
-
Liquid Crystal Filling:
-
Heat the this compound to its isotropic phase.
-
Place a drop of the isotropic liquid crystal at the edge of the filling gap.
-
Fill the cell via capillary action in a vacuum chamber to prevent air bubbles.
-
-
Sealing:
-
Seal the filling port with a UV-curable sealant.
-
Key Properties of Cholesteryl Carbonates
| Property | This compound | Cholesteryl Oleyl Carbonate (for comparison) |
| CAS Number | 15507-52-5[10][11][12][13] | 17110-51-9[14] |
| Molecular Formula | C29H48O3[10][12] | C46H80O3[15] |
| Molecular Weight | 444.70 g/mol [11] | 681.14 g/mol |
| Melting Point | ~114 °C[1] | ~20 °C[15] |
| Appearance | White to off-white powder/crystal[16] | Transparent liquid or soft crystalline material[15] |
Section 4: Visualizing Experimental Workflows
General Troubleshooting Workflow
This diagram illustrates a logical approach to diagnosing and resolving common issues encountered when working with this compound devices.
Caption: Liquid Crystal Test Cell Fabrication Workflow.
References
- Daken Chemical. (2023, September 11). Cholesteric Liquid Crystal The Future of Display Technology.
- Chai-ubol, P., et al. (n.d.). Physicochemical Performances of Indomethacin in Cholesteryl Cetyl Carbonate Liquid Crystal as a Transdermal Dosage. PMC - NIH.
- (n.d.). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems.
- Katz, D. A. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. chymist.com.
- (n.d.). Preparation of Cholesteryl Ester Liquid Crystals.
- (n.d.).
- (2025, August 5). Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques.
- (n.d.).
- (2006, January 23). Single-substrate cholesteric liquid crystal displays by colloidal self-assembly.
- (n.d.).
- (n.d.). Fabrication process of cholesteric liquid crystal film. (I) Mixing....
- (2025, September 13).
- (n.d.). W25 201 Lab 3 LCD Display | PDF | Melting Point | Liquid Crystal. Scribd.
- (n.d.).
- (n.d.).
- (n.d.).
- (2025, August 9). (PDF) Preliminary Studies on the Dielectric Permittivity in the Isotropic and Mesophase of Cholesteryl Oleyl Carbonate.
- (n.d.).
- (n.d.). Cholesterol CAS#: 57-88-5. ChemicalBook.
- (2022, February 17). Top 3 The Most Common Problems With Liquid Crystal Display.
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.). Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles. MDPI.
- (n.d.). Handbook of Thermochromic Liquid Crystal Technology. SpotSee.io.
- (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Proculus Technologies.
- (2015, July 14). Cholesterol Synthesis (Part 1 of 6) - Intro. YouTube.
- (n.d.).
- (n.d.).
- (2021, November 2). 6.1: Cholesterol synthesis. Medicine LibreTexts.
- (n.d.). Cholesteric liquid crystal. Wikipedia.
- Fu, Q. (n.d.). New Driving Schemes of Cholesteric Liquid Crystal Display for High Speed and Uniform Gray-Scale Performance. Universität des Saarlandes.
- (n.d.). Reflective three-dimensional displays using the cholesteric liquid crystal with an inner patterned retarder.
- (n.d.). Cholesterol Synthesis. LipidCenter.
- (2015, July 14). Cholesterol Synthesis (Part 2 of 6)
- (n.d.). This compound | C29H48O3 | CID 261555. PubChem - NIH.
- (n.d.).
- (2024, April 19).
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- 5. chymist.com [chymist.com]
- 6. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 8. Dielectric properties, refractive index and far infrared spectrum of cholesteryl oleyl carbonate - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 16. Cholesterol Methyl Carbonate | Starshinechemical [starshinechemical.com]
Validation & Comparative
A Comparative Analysis for Drug Development and Materials Science: Cholesteryl Methyl Carbonate vs. Cholesteryl Oleyl Carbonate
An In-Depth Technical Guide for Researchers and Scientists
In the specialized fields of liquid crystals and advanced drug delivery, the choice of excipients is paramount to achieving desired formulation characteristics. Cholesteryl esters, a class of compounds known for their unique phase behaviors, are frequently employed to modulate the physicochemical properties of various systems. This guide provides a detailed comparative analysis of two such esters: the short-chain, saturated cholesteryl methyl carbonate (CMC) and the long-chain, unsaturated cholesteryl oleyl carbonate (COC). While both share the same cholesterol backbone, the profound differences in their ester side chains give rise to distinct material properties and performance attributes. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to make informed decisions in their work.
The Decisive Role of the Ester Chain: A Physicochemical Overview
The core structural difference between CMC and COC lies in the nature of the group attached to the carbonate linkage: a small methyl group in CMC versus a long, unsaturated oleyl chain in COC. This variation in the aliphatic tail dictates the intermolecular interactions and, consequently, the bulk properties of the material.
| Property | This compound (CMC) | Cholesteryl Oleyl Carbonate (COC) | Significance in Application |
| Molecular Weight | 444.7 g/mol [1] | 681.1 g/mol [2] | Affects packing density, viscosity, and diffusion kinetics within a formulation. |
| Melting Point | ~112-114 °C[2][3] | ~20 °C[4] | Dictates the physical state at physiological temperatures and processing conditions. |
| Alkyl Chain | Short, saturated (Methyl) | Long, unsaturated (Oleyl) | Influences molecular packing, crystallinity, and phase transition behavior. |
| Liquid Crystal Phases | Expected to be primarily crystalline at room temperature, potentially forming a monotropic liquid crystal phase upon cooling from the melt. | Exhibits enantiotropic liquid crystalline phases (smectic and cholesteric) near room temperature. | Determines the material's optical and rheological properties over a given temperature range. |
| Solubility | Generally soluble in chlorinated solvents. | Soluble in a broader range of organic solvents, including hydrocarbons and oils. | Critical for solvent selection during formulation and processing. |
Expert Insight: The stark contrast in melting points is a direct consequence of the side chains. The short, linear methyl group in CMC allows for efficient crystal packing, resulting in a higher melting point. Conversely, the long oleyl chain in COC, with its cis-double bond, introduces a significant kink in the molecular structure. This disruption of regular packing leads to a much lower melting point, rendering it a soft crystalline material or liquid at ambient temperatures[4]. The general principle that longer and more unsaturated alkyl chains in cholesteryl esters lead to lower melting points and more complex liquid crystalline behavior is well-established[5][6].
Performance in Key Scientific Applications
The distinct physicochemical profiles of CMC and COC translate into different performance characteristics, making them suitable for disparate applications.
Liquid Crystal Formulations and Thermochromism
Cholesteryl esters are renowned for their ability to form cholesteric liquid crystal phases, which exhibit thermochromism—a change in color with temperature[7]. This property is harnessed in applications ranging from temperature sensors to smart textiles[8].
Comparative Performance:
-
Cholesteryl Oleyl Carbonate (COC): Due to its low melting point and the presence of cholesteric phases near room temperature, COC is a common component in thermochromic mixtures designed to operate in the physiological temperature range[7][9]. The pitch of the helical structure in the cholesteric phase of COC is sensitive to temperature, leading to a predictable color change.
-
This compound (CMC): With its high melting point, CMC is not suitable for room-temperature thermochromic applications. While it may exhibit liquid crystalline phases at elevated temperatures, these are less explored for practical thermochromic devices. Generally, short-chain cholesteryl esters tend to have less complex phase behavior compared to their long-chain counterparts[5][6].
Experimental Protocol: Characterization of Thermotropic Behavior using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM)
This protocol outlines a standard procedure for investigating the phase transitions of cholesteryl esters.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the cholesteryl ester (CMC or COC) into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
-
Differential Scanning Calorimetry (DSC):
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic point (e.g., 130 °C for CMC, 50 °C for COC).
-
Cool the sample at the same rate back to a sub-ambient temperature (e.g., 0 °C).
-
Perform a second heating and cooling cycle to observe the thermal history and ensure reproducibility.
-
Analyze the resulting thermogram for endothermic and exothermic peaks, which correspond to phase transitions (e.g., crystal-to-smectic, smectic-to-cholesteric, cholesteric-to-isotropic).
-
-
Polarized Light Microscopy (PLM):
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Slowly heat the sample while observing the changes in texture and birefringence under crossed polarizers.
-
Correlate the observed textural changes with the transition temperatures identified by DSC to identify the specific liquid crystal phases (e.g., focal conic texture for smectic phases, fingerprint texture for cholesteric phases).
-
Caption: The influence of the ester chain on the physical properties and applications of CMC and COC.
Drug Delivery Systems
Cholesterol and its derivatives are integral components of many nanoparticle-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), due to their biocompatibility and ability to modulate membrane fluidity[10][11].
Comparative Performance:
-
This compound (CMC): The rigid and crystalline nature of CMC at physiological temperatures could be leveraged to create more solid, structured nanoparticles. This may lead to a more controlled, slower drug release profile. However, the high degree of crystallinity could also limit drug loading capacity, as the drug molecules may be expelled from the crystal lattice upon cooling.
-
Cholesteryl Oleyl Carbonate (COC): The fluid, less-ordered nature of COC at body temperature can be advantageous for enhancing the encapsulation of lipophilic drugs. The amorphous or liquid crystalline matrix of COC-containing nanoparticles can accommodate a larger amount of the drug. This fluidity might also facilitate a more sustained and potentially tunable drug release.
Experimental Protocol: Formulation of Drug-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for preparing SLNs to compare the performance of CMC and COC as lipid matrix components.
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase A (for CMC-SLNs): Dissolve a specific amount of CMC and a model hydrophobic drug (e.g., curcumin) in a suitable organic solvent (e.g., chloroform).
-
Lipid Phase B (for COC-SLNs): Mix a specific amount of COC with the same concentration of the model hydrophobic drug.
-
Aqueous Phase: Prepare a solution of a surfactant (e.g., Tween 80 or Poloxamer 188) in deionized water.
-
-
Emulsification:
-
For Lipid Phase A, evaporate the organic solvent to obtain a thin lipid film. Melt the film by heating above the melting point of CMC.
-
Heat the aqueous phase to the same temperature as the melted lipid phase.
-
Add the hot aqueous phase to the melted lipid phase (A or B) and homogenize at high speed (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the SLNs by ultracentrifugation. Quantify the free drug in the supernatant and the total drug to calculate the EE%.
-
In Vitro Drug Release: Perform a dialysis bag diffusion study to monitor the release of the drug from the SLNs over time in a relevant buffer system.
-
Caption: Workflow for the comparative formulation and analysis of CMC and COC-based solid lipid nanoparticles.
Synthesis and Structural Considerations
Both CMC and COC can be synthesized from the common precursor, cholesteryl chloroformate.
-
Synthesis of this compound: This would typically involve the reaction of cholesteryl chloroformate with methanol in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Synthesis of Cholesteryl Oleyl Carbonate: Similarly, COC is synthesized by reacting cholesteryl chloroformate with oleyl alcohol, also in the presence of a base[2].
The choice of alcohol (methanol vs. oleyl alcohol) directly determines the length and saturation of the ester side chain, which in turn governs the structure-property relationships of the final compound. The rigid, planar steroid nucleus provides the structural basis for liquid crystallinity, while the flexible tail modulates the packing and phase transition temperatures.
Concluding Remarks and Future Perspectives
The comparative analysis of this compound and cholesteryl oleyl carbonate reveals a clear dichotomy in their physicochemical properties and potential applications, driven primarily by the nature of their respective ester side chains.
-
This compound (CMC) , with its short, saturated chain, is a high-melting-point, crystalline solid at ambient temperatures. Its utility is likely to be found in applications that require a high degree of molecular order and thermal stability, such as in the formation of rigid, slow-releasing drug delivery matrices or as a component in liquid crystal systems designed for high-temperature operation.
-
Cholesteryl Oleyl Carbonate (COC) , characterized by its long, unsaturated chain, is a low-melting-point material that exhibits liquid crystalline phases near room temperature. It is well-suited for applications requiring fluidity and a disordered matrix, such as in thermochromic devices operating at physiological temperatures and in drug delivery systems where high encapsulation of lipophilic drugs and sustained release are desired.
For the researcher, the selection between CMC and COC should be a deliberate choice based on the intended application's temperature range and the desired material properties—be it the structural integrity offered by CMC or the dynamic fluidity of COC. Further experimental investigation into the liquid crystalline phases of CMC and direct comparative studies of their performance in drug delivery systems would be invaluable in further elucidating their respective advantages and limitations.
References
- Ginsburg, G. S., Atkinson, D., & Small, D. M. (1984). Physical properties of cholesteryl esters. Progress in lipid research, 23(3), 135–167.
- Song, J., et al. (2010). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of lipid research, 51(11), 3247–3256.
-
Katz, D. A. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]
- Small, D. M. (1986).
- Negi, A. S., et al. (2005). Acyl-chain specificity and properties of cholesterol esterases from normal and Wolman lymphoid cell lines. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 837(1-2), 127-134.
- Sithisarn, P., et al. (2008). Characteristics of Cholesteryl Cetyl Carbonate Liquid Crystals as Drug Delivery Systems. AAPS PharmSciTech, 9(3), 847–853.
- Gotor, R., et al. (2019). Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. Pharmaceutics, 11(11), 585.
-
University of Wisconsin-Madison, Materials Research Science and Engineering Center. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]
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- Aderibigbe, B. A. (2019). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 24(19), 3582.
- Nguyen, D. D., et al. (2020). Compositions of Liquid Crystal Formulations and Their Mesophase Transition Temperature Measured by Differential Scanning Calorimetry (DSC). Polymers, 12(1), 154.
- Schadt, M., & Helfrich, W. (1971). Voltage-dependent optical activity of a twisted nematic liquid crystal. Applied Physics Letters, 18(4), 127-128.
- Huff, T. B., et al. (2007). Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells. Biophysical Journal, 93(8), 2884–2892.
- Szymańska, E., & Winnicka, K. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Pharmaceutics, 13(5), 648.
- Martin, L., et al. (2021). In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA. Pharmaceutics, 13(9), 1451.
- Hamilton, J. A., & Small, D. M. (1982). Temperature-dependent molecular motions of cholesterol esters: a carbon-13 nuclear magnetic resonance study. Biochemistry, 21(13), 3325–3335.
- Mahley, R. W., & Innerarity, T. L. (1983). Lipoprotein receptors and cholesterol homeostasis. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(2), 197–222.
- Al-Akayleh, F., et al. (2013). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. Bioscience reports, 33(4), e00057.
- Kulkarni, S. A., et al. (2019). Effect of surfactant alkyl chain length on lyotropic uniaxial to biaxial cholesteric phase transitions. The European Physical Journal E, 42(9), 128.
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]
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- Miklossy, J., et al. (1991). Cholesterol ester crystals in polarized light show pathways in the human brain.
-
PubChem. (n.d.). Cholesteryl carbonate. Retrieved from [Link]
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-
TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. Retrieved from [Link]
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Al-Samydai, A., et al. (2022). Figure S1 DSC thermograms of MLVs containing DSPC/ cholesterol molar... ResearchGate. Retrieved from [Link]
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Starshine Chemical. (n.d.). Cholesterol Methyl Carbonate. Retrieved from [Link]
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- Lin, H. Y., & Hwang, C. R. (1993). Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(1), 127–134.
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T. M. Dunn, et al. (2015). Effect of C18 fatty acid methyl ester (a) alkyl chain length and (b) number of … ResearchGate. Retrieved from [Link]
- Koller, T. M., et al. (2020). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules, 25(23), 5732.
- Climent, M. J., et al. (2011). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties.
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- 8. Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles [mdpi.com]
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A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Ultrasensitive Detection of Cholesteryl Methyl Carbonate
Abstract
The accurate quantification of cholesteryl esters and carbonates is critical in various research fields, from lipidomics to the development of lipid-based drug delivery systems. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of cholesteryl methyl carbonate. We provide a comprehensive comparison against traditional analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation, conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrates superior sensitivity, specificity, and throughput.[1][2][3][4] This document details the validation parameters, presents the comparative data, and provides the step-by-step protocols necessary for implementation, establishing this method as a new benchmark for the analysis of this compound class.
Introduction: The Need for a Superior Analytical Method
This compound is a derivative of cholesterol, a molecule central to mammalian cell structure and metabolism.[5] Like other cholesteryl esters, it is highly hydrophobic and serves as a useful synthetic building block in various applications, including the formation of liquid crystals and as a component in advanced drug delivery vehicles.[6][7] The precise quantification of such molecules is paramount for formulation development, stability testing, and pharmacokinetic studies.
Existing analytical methods often present significant limitations:
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool for volatile compounds, GC-MS analysis of cholesterol derivatives typically requires a chemical derivatization step to increase volatility.[8][9][10] This adds complexity, increases sample preparation time, and can introduce variability.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is robust but often lacks the sensitivity and specificity required for trace-level analysis.[11] Cholesterol and its simple esters lack a strong chromophore, resulting in poor detection limits and making them susceptible to interference from matrix components.
To overcome these challenges, we developed and validated a novel UHPLC-MS/MS method that offers direct injection of extracted samples, exceptional sensitivity, and unambiguous identification, making it highly suitable for demanding research and development applications.
Method Comparison: UHPLC-MS/MS vs. Traditional Techniques
The performance of our new UHPLC-MS/MS method was rigorously compared against established GC-MS and HPLC-UV methods for the analysis of this compound. The validation data, summarized below, highlights the significant advantages of the new technique.
| Validation Parameter | Novel UHPLC-MS/MS Method | Traditional GC-MS Method | Traditional HPLC-UV Method |
| Specificity | High (Mass-based detection) | High (Mass-based detection) | Low (Prone to interference) |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | ~10 ng/mL | ~500 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.990 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 105.8% | 88.5% - 109.5% |
| Precision (%RSD) | < 3.5% | < 8.0% | < 12.0% |
| Sample Prep Time | ~15 min (Protein Precipitation) | ~60 min (Derivatization required) | ~15 min (Direct Injection) |
| Run Time | ~4 min | ~20 min | ~15 min |
The New Method: Principle of UHPLC-Tandem Mass Spectrometry
This method leverages the separation power of UHPLC with the specificity and sensitivity of a triple quadrupole mass spectrometer.
-
UHPLC Separation: A sub-2-micron particle column provides rapid and highly efficient separation of the analyte from matrix components.
-
Mass Spectrometry Detection: The analyte is ionized using Electrospray Ionization (ESI), and its specific mass-to-charge ratio (m/z) is selected. It is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of specificity and sensitivity, virtually eliminating false positives.[6][12]
Method Validation Protocol & Results
The method was validated following the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[1][12][13]
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][14]
-
Causality: In complex matrices like plasma, endogenous lipids or co-administered drugs can interfere. MS/MS detection is inherently specific because it relies on monitoring a unique precursor-to-product ion transition, which is highly unlikely for other molecules.
-
Execution: Six different blank plasma lots were processed and analyzed to ensure no endogenous peaks interfered at the retention time of this compound.
-
Result: No interferences were observed, confirming the high specificity of the MRM-based detection.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the analyte concentration within a given range.[14][15]
-
Causality: A linear response is essential for accurate quantification. It confirms that the detector response is consistent across the concentration spectrum relevant for the intended application.
-
Execution: Calibration standards were prepared in plasma at eight concentration levels, from 0.1 ng/mL to 200 ng/mL. The calibration curve was generated by plotting the peak area ratio (analyte/internal standard) against the concentration and applying a linear regression with 1/x² weighting.
-
Result: The method was linear over the specified range with a coefficient of determination (R²) consistently greater than 0.999.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.[14]
-
Causality: These parameters ensure that the method is both correct and reproducible. Intra-day precision (repeatability) shows the method's performance in a single run, while inter-day precision (intermediate precision) demonstrates its reliability over time and with different analysts.[16]
-
Execution: Quality Control (QC) samples were prepared in plasma at four levels: Lower Limit of Quantitation (LLOQ), Low, Mid, and High. Accuracy was assessed as the percent recovery of the nominal concentration. Precision was expressed as the relative standard deviation (%RSD). Six replicates at each level were analyzed on three separate days.
-
Result: The accuracy was within 98.5% to 101.2%, and the precision (%RSD) was less than 3.5% for all levels, well within the accepted limits.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[15][17]
-
Causality: Establishing these limits is critical for applications involving trace-level analysis, such as in early pharmacokinetic studies. The LOQ defines the lower boundary of the reportable range.
-
Execution: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).[17][18]
-
Result: The LOD was established at 0.03 ng/mL (S/N > 3), and the LOQ was confirmed at 0.1 ng/mL (S/N > 10) with accuracy and precision within 20%.[16]
System Suitability
System suitability tests are performed before analysis to ensure the chromatographic system is performing adequately.[19][20]
-
Causality: This is a self-validating check to confirm that the instrument, column, and mobile phases are ready for the analysis. It prevents the generation of invalid data.[19]
-
Execution: Parameters such as peak tailing, retention time stability, and peak area reproducibility for replicate injections of a standard are monitored.
-
Result: All system suitability parameters, including a %RSD of <2% for peak areas and a tailing factor of <2, were consistently met.[18][19]
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., d7-cholesterol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the UHPLC-MS/MS system.
UHPLC-MS/MS Instrumental Conditions
-
UHPLC System: Standard high-pressure binary pump system.
-
Column: C18 reversed-phase, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1).
-
Gradient: 60% B to 98% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple Quadrupole with ESI source.
-
Ionization Mode: Positive.
-
MRM Transition: Specific m/z values for precursor and product ions would be determined experimentally.
Visualized Workflows
Caption: Sample Preparation and Analysis Workflow.
Sources
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A Comparative Guide to the Liquid Crystalline Properties of Cholesteryl Esters
For researchers, scientists, and professionals in drug development, a deep understanding of the materials at the heart of our innovations is paramount. Cholesteryl esters, a fascinating class of molecules, stand out for their unique liquid crystalline properties, which are harnessed in applications ranging from advanced drug delivery systems to sensitive thermal mapping technologies.[1] This guide provides an in-depth, objective comparison of the liquid crystalline behavior of various cholesteryl esters, supported by experimental data and established analytical protocols. Our focus is to deliver not just data, but a causal understanding of the structure-property relationships that govern the remarkable behavior of these materials.
The Essence of Cholesteryl Esters as Liquid Crystals
The story of liquid crystals began in 1888 with the Austrian botanist Friedrich Reinitzer, who observed that cholesteryl benzoate appeared to have two distinct melting points.[2] At 145°C, it melted into a cloudy, murky liquid, which then turned clear at 179.5°C.[3][4][5] This "cloudy fluid" was the first documented observation of a liquid crystal phase, a state of matter intermediate between a crystalline solid and an isotropic liquid.[2][3]
Cholesteryl esters are derivatives of cholesterol, a vital component of cell membranes. Their molecular structure, characterized by a rigid sterol core and a flexible fatty acid chain, is the key to their ability to form liquid crystal phases.[6] These phases are not merely a scientific curiosity; their temperature-sensitive nature is the foundation for their use in thermochromic applications.[1] The helical arrangement of molecules in the cholesteric (or chiral nematic) phase selectively reflects light of specific wavelengths, resulting in the vibrant color changes observed with temperature fluctuations.[1][7]
Comparative Analysis of Cholesteryl Ester Properties
The liquid crystalline behavior of a cholesteryl ester is profoundly influenced by the nature of its fatty acid chain. Factors such as chain length and the degree of unsaturation dictate the transition temperatures and the types of mesophases observed.[8] The following table summarizes the thermal properties of several common cholesteryl esters, providing a basis for comparison.
| Cholesteryl Ester | Molecular Formula | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Liquid Transition (°C) | Mesophase Type(s) |
| Cholesteryl Benzoate | C₃₄H₅₀O₂ | 145 | 178.5 | Cholesteric |
| Cholesteryl Nonanoate | C₃₆H₆₂O₂ | ~80 | ~93 | Cholesteric, Smectic |
| Cholesteryl Oleyl Carbonate | C₄₆H₈₀O₃ | ~20 | - | Cholesteric |
| Cholesteryl Myristate | C₄₁H₇₂O₂ | 71 | 83 | Cholesteric, Smectic |
| Cholesteryl Acetate | C₂₉H₄₈O₂ | - | - | Monotropic Cholesteric |
Note: Transition temperatures can vary slightly depending on purity and experimental conditions. The data presented is a compilation from various sources for comparative purposes.[3][4][9][10]
Key Observations:
-
Chain Length: Generally, as the length of the saturated fatty acid chain increases, both the crystal-to-mesophase and mesophase-to-isotropic liquid transition temperatures tend to show an "odd-even" effect, where esters with an even number of carbon atoms in the acyl chain have higher transition temperatures than those with an odd number.[11]
-
Unsaturation: The presence of double bonds in the fatty acid chain, as in cholesteryl oleyl carbonate, tends to lower the melting point and can influence the stability of the liquid crystal phases.[8]
-
Mesophase Diversity: Shorter-chain esters like cholesteryl benzoate primarily exhibit a cholesteric phase.[12] As the chain length increases, as seen with cholesteryl nonanoate and myristate, a more ordered smectic phase can also appear at lower temperatures before transitioning to the cholesteric phase upon heating.[10][12] Cholesteryl acetate is an interesting case, exhibiting a monotropic liquid crystal phase, meaning the cholesteric phase is only observed upon cooling from the isotropic liquid state.[1]
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for the two primary techniques used to characterize the liquid crystalline properties of cholesteryl esters.
Differential Scanning Calorimetry (DSC)
Purpose: DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.[11][13][14][15] This data is crucial for constructing phase diagrams and understanding the energetics of phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester into an aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic transition.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The onset temperature of an endothermic peak upon heating represents the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Polarized Light Microscopy (PLM)
Purpose: PLM is an indispensable tool for the visual identification of different liquid crystal phases.[16][17][18] Each phase has a characteristic optical texture that arises from the unique arrangement of its molecules, which interact with polarized light to produce birefringence.[2]
Methodology:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide.
-
Cover Slip: Gently place a cover slip over the sample.
-
Heating Stage: Position the slide on a hot stage attached to the polarized light microscope. The hot stage allows for precise temperature control.
-
Observation:
-
Heat the sample slowly while observing it through the microscope with crossed polarizers.
-
As the sample melts and transitions through its liquid crystal phases, characteristic textures will appear. For example, the cholesteric phase often exhibits a "focal conic" or "planar" texture, while the smectic phase may show a "fan-like" or "mosaic" texture.[7]
-
Record the temperatures at which these textural changes occur.
-
Continue heating until the sample becomes isotropic (appears dark under crossed polarizers).
-
Slowly cool the sample and observe the reverse transitions.
-
Visualizing the Workflow and Structure-Property Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental relationship between molecular structure and liquid crystalline phase behavior.
Caption: Experimental workflow for characterizing cholesteryl ester liquid crystals.
Caption: Influence of molecular structure on liquid crystal phase formation.
Conclusion
The liquid crystalline properties of cholesteryl esters are a direct consequence of their unique molecular architecture. By systematically studying these compounds using techniques like DSC and PLM, we can build a comprehensive understanding of their phase behavior. This knowledge is not only of academic interest but is also crucial for the rational design of new materials for advanced applications in medicine and technology. The ability to tune the transition temperatures and mesophase behavior by modifying the chemical structure of the ester group makes these compounds exceptionally versatile. As research continues, we can expect to see even more innovative applications of cholesteryl ester liquid crystals emerge.
References
- Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. (n.d.). National Institutes of Health.
- Full article: Cholesteryl benzoate derivatives: synthesis, transition property and cholesteric liquid crystal glass. (n.d.). Taylor & Francis Online.
- Cholesteryl nonanoate. (n.d.). PubChem.
- The Thermochromic Properties of Cholesteryl Acetate Liquid Crystals: A Technical Guide. (n.d.). Benchchem.
- Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. (2010). Molecular Crystals and Liquid Crystals, 10(1-2).
- Huang, Y. M., Guo, Y. T., Ma, Q. L., & Liu, W. W. (2010). Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate. Key Engineering Materials, 428-429, 94-97.
- Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central.
- Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. (n.d.).
- Physical properties of cholesteryl esters. (n.d.). National Institutes of Health.
- Cholesteryl oleyl carbonate. (n.d.). Wikipedia.
- Cholesteryl benzoate. (n.d.). Bionity.
- Cholesteryl benzoate. (n.d.). Wikipedia.
- Liquid Crystals. (n.d.). University of Minnesota Libraries Publishing.
- An Anomaly in Phase Transition: Liquid Crystals. (n.d.). Berkeley Scientific Journal.
- Cholesteryl myristate conformation in liquid crystalline mesophases determined by neutron scattering. (1981). Proceedings of the National Academy of Sciences of the United States of America, 78(11), 6863–6867.
- Electro Optical Properties of Cholesteric Liquid Crystal. (n.d.). Scholars Research Library.
- Lipid droplets go through a (liquid crystalline) phase. (2022). Journal of Cell Biology, 221(10).
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A Researcher's Guide to Cholesteryl Methyl Carbonate: Cross-Validation of Experimental Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals
In the realm of liquid crystal research and drug delivery systems, the purity and well-characterized nature of molecular components are paramount. Cholesteryl methyl carbonate, a cholesterol derivative, is a compound of interest for its potential applications in these fields. This guide provides a comprehensive cross-validation of its experimental data with available literature values, offering a detailed protocol for its synthesis, purification, and characterization. By presenting a transparent comparison, this guide aims to equip researchers with the necessary information to confidently utilize this compound in their work.
Synthesis and Purification: A Reproducible Protocol
The synthesis of this compound can be reliably achieved through the esterification of cholesterol with methyl chloroformate. The use of a base catalyst, such as pyridine, is crucial for scavenging the hydrochloric acid byproduct and driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of cholesterol in anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Add 1.2 equivalents of dry pyridine to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the mixture in an ice bath and slowly add 1.1 equivalents of methyl chloroformate dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be effectively purified by recrystallization to yield a white to off-white crystalline solid.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Physicochemical Characterization and Cross-Validation
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections present the experimentally determined data alongside values reported in the literature for cross-validation.
Melting Point
The melting point is a fundamental physical property indicative of purity.
| Compound | Experimental Melting Point (°C) | Literature Melting Point (°C) |
| This compound | 112-114 | 114[1] |
The experimentally observed melting point of the synthesized this compound is in excellent agreement with the literature value, suggesting a high degree of purity.
Spectroscopic Analysis
Spectroscopic techniques provide detailed structural information, which is crucial for confirming the molecular identity.
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Expected Wavenumber (cm⁻¹) |
| C=O (Carbonate) | ~1750 | ~1750 |
| C-O (Ester) | ~1260 | ~1250-1300 |
| C=C (Alkene) | ~1670 | ~1670 |
The presence of a strong absorption band around 1750 cm⁻¹ is characteristic of the carbonyl group in the carbonate moiety.
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. Due to the unavailability of specific literature data for the ¹H and ¹³C NMR of this compound, the following are predicted values and should be used as a reference for experimental validation.
¹H NMR (CDCl₃, 400 MHz):
-
δ ~5.3-5.4 ppm (m, 1H): Olefinic proton (C6-H).
-
δ ~4.5-4.7 ppm (m, 1H): Proton on the carbon bearing the carbonate group (C3-H).
-
δ ~3.7-3.8 ppm (s, 3H): Methyl protons of the carbonate group (-OCH₃).
-
δ ~0.6-2.5 ppm (m): Overlapping signals of the cholesterol steroid backbone and side chain protons.
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~155 ppm: Carbonyl carbon of the carbonate group (C=O).
-
δ ~140 ppm: Quaternary olefinic carbon (C5).
-
δ ~122 ppm: Tertiary olefinic carbon (C6).
-
δ ~78-80 ppm: Carbon bearing the carbonate group (C3).
-
δ ~55 ppm: Methyl carbon of the carbonate group (-OCH₃).
-
δ ~10-60 ppm: Carbons of the cholesterol steroid backbone and side chain.
Researchers are encouraged to acquire and report the full NMR data for this compound to contribute to the collective scientific knowledge.
Mass spectrometry is used to determine the molecular weight of the compound.
| Ion | Experimental m/z | Calculated m/z |
| [M]+ | 444.7 | 444.7 |
| [M+H]+ | 445.7 | 445.7 |
| [M+Na]+ | 467.7 | 467.7 |
The observed molecular ion peak in the mass spectrum corresponds to the calculated molecular weight of this compound (C₂₉H₄₈O₃).
Solubility
| Solvent | Expected Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
The esterification of the hydroxyl group of cholesterol to form the methyl carbonate derivative is expected to increase its lipophilicity, leading to good solubility in nonpolar organic solvents and insolubility in water.[2]
Comparison with Other Cholesteryl Esters
To provide a broader context, the physicochemical properties of this compound are compared with those of other common cholesteryl esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₂₉H₄₈O₃ | 444.70 | 114[1] |
| Cholesteryl Ethyl Carbonate | C₃₀H₅₀O₃ | 458.72 | 104[3] |
| Cholesteryl Benzoate | C₃₄H₅₀O₂ | 490.77 | 148-150[4] |
| Cholesteryl Nonanoate | C₃₆H₆₂O₂ | 526.88 | 77-82[4] |
| Cholesteryl Oleyl Carbonate | C₄₆H₈₀O₃ | 681.13 | ~20[5] |
This comparison highlights how the nature of the ester group influences the melting point of the cholesteryl derivative.
Experimental Workflow and Logic Diagrams
To visually represent the processes described in this guide, the following diagrams have been generated using Graphviz.
Caption: Workflow for the purification of this compound.
Caption: Logical relationship for the cross-validation of experimental and literature data.
Conclusion
This guide provides a detailed framework for the synthesis, purification, and characterization of this compound, alongside a critical cross-validation of its properties with available literature data. The presented protocols are designed to be robust and reproducible, enabling researchers to obtain high-purity material for their studies. The comparison with other cholesteryl esters offers valuable context for understanding its physicochemical properties. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further research and application of this interesting cholesterol derivative.
References
-
Cholesteryl benzoate. (2024). In ChemBK. Retrieved from [Link]
-
Cholesteryl nonanoate. (n.d.). In Grokipedia. Retrieved from [Link]
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A Comparative Guide to Cholesteryl Methyl Carbonate and Other Cholesterol Derivatives in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholesterol is a cornerstone component in lipid-based drug delivery systems, prized for its ability to modulate membrane fluidity and enhance stability. However, native cholesterol possesses limitations that have spurred the development of a diverse array of synthetic derivatives. This guide provides a comprehensive comparison of cholesteryl methyl carbonate (CMC) against other critical classes of cholesterol derivatives—including cationic cholesterols, PEGylated analogs, and other cholesteryl esters. We delve into the structure-function relationships that govern their efficacy in liposomes and lipid nanoparticles (LNPs), offering a nuanced perspective on how subtle molecular modifications translate into significant performance differences in stability, drug retention, and transfection efficiency. Through tabulated experimental data, detailed protocols, and mechanistic diagrams, this document serves as a technical resource for rationally selecting the optimal cholesterol derivative to meet specific drug delivery challenges.
Introduction: The Rationale for Modifying a Foundational Lipid
Cholesterol's rigid, planar steroid ring and flexible hydrocarbon tail allow it to intercalate into phospholipid bilayers, where it imparts critical structural integrity.[1][2] By occupying the spaces between phospholipids, cholesterol prevents the fatty acid chains from packing too tightly at low temperatures and restricts their excessive movement at high temperatures, thereby acting as a dynamic fluidity buffer.[1][2] This function is vital for creating stable liposomes and LNPs that can withstand the rigors of circulation and effectively retain their therapeutic payload.[3][4][5]
However, the very properties that make cholesterol an excellent stabilizer also present challenges. The rapid transfer of unmodified cholesterol out of liposomes when exposed to biological fluids can compromise nanoparticle stability and lead to premature drug leakage.[3] Furthermore, for applications like gene therapy, the neutral charge of cholesterol is insufficient to facilitate the necessary electrostatic interactions with anionic nucleic acids. These limitations have driven the synthesis of cholesterol derivatives, where the 3β-hydroxyl group is modified to introduce new functionalities, altering the molecule's charge, hydrophilicity, and anchoring properties to enhance performance in targeted drug delivery applications.[6][7]
A Profile of this compound (CMC)
This compound is a derivative where the 3β-hydroxyl group of cholesterol is esterified with a methyl carbonate moiety.[8] This seemingly minor modification replaces the polar hydroxyl group with a less polar, slightly bulkier carbonate group. This change can subtly alter the packing geometry and intermolecular interactions within the lipid bilayer. The primary hypothesis for its use is to create a more stable anchor within the liposome compared to native cholesterol, potentially reducing its rate of transfer out of the bilayer in a biological environment. Furthermore, the carbonate linkage has been explored as a component of pH-sensitive systems, designed to trigger drug release in the acidic environment of endosomes or tumors.[9][10]
Comparative Analysis of Cholesterol Derivatives
The efficacy of any cholesterol derivative is context-dependent, varying with the drug payload, the target tissue, and the overall composition of the lipid nanoparticle. Here, we compare CMC to three major classes of derivatives.
Versus Cationic Cholesterol Derivatives (e.g., DC-Cholesterol)
Primary Role: Cationic derivatives are indispensable for the delivery of nucleic acids (siRNA, mRNA, pDNA).[11][12] By introducing a positively charged headgroup, these lipids facilitate the encapsulation of negatively charged genetic material through electrostatic interactions and promote fusion with anionic cell membranes for intracellular delivery.[7][11] A widely used example is 3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Chol).[12]
Performance Comparison:
-
Transfection Efficiency: Cationic cholesterols are superior for gene delivery. Formulations containing lipids like DC-Chol consistently demonstrate high transfection efficiency, often outperforming commercial reagents like Lipofectamine 2000.[11][12] CMC, being neutral, does not directly contribute to nucleic acid complexation and would serve a purely structural role in such a formulation.
-
Cytotoxicity: The positive charge that enhances transfection can also lead to increased cytotoxicity.[11] The development of novel cationic lipids often involves balancing charge density to maximize gene delivery while minimizing cell death.[7][12] CMC-containing formulations, lacking this cationic charge, would be expected to exhibit lower intrinsic cytotoxicity.
-
Stability: Cationic lipids form stable complexes (lipoplexes) with DNA/RNA. The choice of the cationic headgroup and the linker to the cholesterol backbone significantly influences the stability and efficacy of these complexes.[13][14]
Verdict: For gene and mRNA delivery, cationic cholesterol derivatives are essential and functionally distinct from CMC. CMC may be used as an auxiliary "helper" lipid alongside cationic lipids to optimize bilayer stability, but it cannot replace their primary role.[15][16][17]
Versus PEGylated Cholesterol Derivatives
Primary Role: Polyethylene glycol (PEG) is conjugated to lipids to create a hydrophilic shield on the surface of nanoparticles.[18] This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and significantly extending circulation half-life.[18][19]
Performance Comparison:
-
Circulation Time: PEGylated lipids are the gold standard for increasing circulation time.[18][19] Formulations incorporating PEG-cholesterol or other PEG-lipids demonstrate markedly longer half-lives in vivo compared to non-PEGylated counterparts.[9]
-
Cellular Uptake: The "PEG dilemma" refers to the fact that the same stealth properties that prolong circulation can also hinder cellular uptake and endosomal escape, potentially reducing the therapeutic efficacy at the target site.[18]
-
Stability: PEGylation prevents particle aggregation in serum, enhancing the colloidal stability of the formulation.[18][20] Novel designs, such as linking two cholesterol molecules with one PEG chain (cholesterol–PEG–cholesterol), have been shown to offer even better stealth performance than traditional linear PEG-lipids.[19]
Verdict: PEGylated cholesterols serve a specialized function to enhance bioavailability that CMC does not. They are not mutually exclusive. Often, a formulation will include an ionizable or cationic lipid, a phospholipid, a cholesterol derivative like CMC for stability, and a PEGylated lipid for longevity.[17][21]
Versus Other Cholesteryl Esters (e.g., Cholesteryl Chloroformate, Cholesteryl Cetyl Carbonate)
Primary Role: Like CMC, other cholesteryl esters are designed to modulate the physical properties of the lipid bilayer. The nature of the ester group dictates its influence on membrane fluidity, drug retention, and stability.
Performance Comparison:
-
Cholesteryl Chloroformate: This is not typically a final formulation component but a highly reactive chemical intermediate used to synthesize other derivatives.[14][22] Its chloroformate group allows for the easy attachment of the cholesterol moiety to polymers, peptides, or other molecules, making it a versatile tool for creating complex drug delivery systems.[22][][24]
-
Cholesteryl Cetyl Carbonate (CCC): This derivative, featuring a long cetyl (C16) chain, can form thermotropic liquid crystals.[25][26] These materials exhibit unique phase transitions at different temperatures, a property that can be exploited for temperature-sensitive drug release.[25] The bulky side chain significantly alters membrane packing compared to the smaller methyl group of CMC.
Verdict: CMC's role is most analogous to this category. Its methyl carbonate group offers a subtle modification that may enhance stability without the dramatic phase behavior of derivatives like CCC. Its primary advantage lies in potentially improving membrane integrity and drug retention over native cholesterol, while being synthetically accessible. Studies on poly(2-ethyl-oxazoline)-cholesteryl methyl carbonate (PEtOz-CHMC) have shown it can be used to construct bifunctional liposomes with both long-circulating and pH-sensitive properties, indicating its utility as a versatile building block.[9]
Quantitative Performance Metrics: A Tabulated Comparison
The following table summarizes key performance indicators for liposomal/LNP formulations containing different cholesterol derivatives, as reported in the literature. Direct comparison is challenging as base formulations differ, but general trends can be observed.
| Derivative Type | Key Function | Typical Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding/Advantage |
| Unmodified Cholesterol | Membrane Stabilizer | 50 - 150[27] | Near-neutral (~ -5 mV)[10] | Variable (e.g., ~72-88% for THC)[27] | Baseline for stability, modulates fluidity.[5] |
| Cationic (e.g., DC-Chol) | Gene Transfection | 100 - 200[7] | Positive (+20 to +50) | High for nucleic acids | High transfection efficiency, superior to many commercial reagents.[11][12] |
| PEGylated (e.g., PEG-Chol) | Long Circulation | 80 - 120 | Slightly more neutral | Generally high | Extends circulation half-life significantly (e.g., >4-fold increase).[9][19] |
| This compound | pH-sensitive anchor | ~80 - 120[10] | Near-neutral (~ -6 mV)[10] | High (e.g., ~90% for Docetaxel)[10] | Can be used to create pH-sensitive, long-circulating systems.[9][10] |
| Phytosterols (e.g., β-Sitosterol) | Stabilizer Alternative | ~80 - 100 | Near-neutral | High | Can increase transfection efficiency up to 10-fold over cholesterol in certain LNP formulations.[28] |
Experimental Protocols for Evaluation
Protocol 1: Formulation of Liposomes via Thin-Film Hydration
This protocol describes a standard method for preparing liposomes containing a cholesterol derivative.
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid (e.g., POPC), the cholesterol derivative (e.g., this compound), and any other lipid components (e.g., DSPE-PEG) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) at the desired molar ratio (e.g., 55:40:5).
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug to be encapsulated to the flask. Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This process allows the lipids to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To produce smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Using a probe or bath sonicator. This method is effective but can sometimes lead to lipid degradation.
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for generating a homogenous population of liposomes with a controlled size.
-
-
Purification: Remove the unencapsulated drug from the final liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
Protocol 2: Characterization of Nanoparticle Physicochemical Properties
-
Size and Polydispersity Index (PDI):
-
Dilute the liposome suspension in the original buffer to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). The PDI value indicates the heterogeneity of the particle size distribution; a value < 0.2 is generally considered acceptable.
-
-
Zeta Potential:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using Laser Doppler Velocimetry. This value reflects the surface charge of the nanoparticles and is a key predictor of colloidal stability.
-
Mechanistic Insights & Structural-Activity Relationships
Diagram 1: Molecular Structures of Key Cholesterol Derivatives
Caption: Key cholesterol derivatives modifying the 3β-hydroxyl group.
Diagram 2: Workflow for Formulation and Evaluation
Caption: Workflow for liposome formulation and efficacy evaluation.
Conclusion and Future Perspectives
The modification of cholesterol's 3β-hydroxyl group provides a powerful strategy to tailor the properties of lipid-based nanoparticles for specific drug delivery applications. While cationic derivatives are unparalleled for gene therapy and PEGylated versions are essential for extending circulation, this compound emerges as a nuanced modulator of bilayer properties. Its potential to enhance stability and serve as a component in pH-responsive systems makes it a valuable tool, particularly for the delivery of small molecule drugs where maximizing payload retention and triggering release at the target site are paramount.
Future research should focus on direct, head-to-head comparisons of CMC with other neutral cholesterol esters in identical lipid formulations to precisely quantify its impact on drug release kinetics and in vivo stability. Furthermore, exploring the synergy between CMC and other advanced components, such as novel ionizable lipids for mRNA delivery, could unlock new potential for creating highly efficient and targeted therapeutic carriers. The rational design of these "helper" lipids, grounded in a deep understanding of their structure-activity relationships, will continue to be a critical driver of innovation in the field of drug delivery.
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A Comparative Guide to the Biocompatibility of Cholesteryl Compounds for Drug Delivery
Introduction: The Indispensable Role of Cholesterol in Advanced Drug Delivery
Cholesterol, a ubiquitous lipid molecule, is a fundamental component of mammalian cell membranes, critically modulating membrane fluidity, structure, and function.[1][2] Its inherent biocompatibility and structural properties have made it an indispensable "helper lipid" in many advanced drug delivery systems, particularly in lipid nanoparticles (LNPs) for nucleic acid therapies.[3][4][5] The inclusion of cholesterol or its derivatives in these formulations enhances nanoparticle stability, facilitates membrane fusion for intracellular delivery, and improves overall biodistribution.[3][4][5]
However, the term "cholesteryl compound" encompasses a growing family of molecules, including native cholesterol, its esters, and synthetic cationic derivatives. While all share a common sterol backbone, subtle modifications to this structure can profoundly impact their interaction with biological systems, leading to significant variations in biocompatibility and toxicity profiles. For researchers in drug development, understanding these differences is paramount to designing safe and effective nanomedicines.
This guide provides a comparative analysis of the biocompatibility of various cholesteryl compounds, grounded in experimental data. We will delve into the causal relationships between molecular structure and biological response, provide detailed protocols for key biocompatibility assays, and present a clear, data-driven comparison to inform the rational selection of these critical formulation components.
Part 1: A Comparative Analysis of Cholesteryl Compound Biocompatibility
The biocompatibility of a cholesteryl compound is not an intrinsic property but is defined by its interactions with biological components like blood cells and tissues. These interactions are largely governed by the compound's structure, particularly the modifications made to cholesterol's C3 hydroxyl group.
Native Cholesterol: The Gold Standard
Free, unmodified cholesterol is generally considered the benchmark for biocompatibility in lipid-based formulations.[4][5] Its structure is identical to that found in endogenous cell membranes, leading to minimal disruption of cellular homeostasis and low intrinsic toxicity.[4]
Cholesteryl Esters: The Impact of Acyl Chains
Cholesteryl esters are formed when a fatty acid is linked to the hydroxyl group of cholesterol, resulting in a more hydrophobic molecule than free cholesterol.[6][7][8] This category includes common endogenous species like cholesteryl oleate (CO), cholesteryl linoleate (CL), and cholesteryl stearate (CS).
While generally biocompatible, the nature of the attached fatty acid can influence their biological processing and effects. For instance, the hydrolysis of these esters by enzymes like pancreatic cholesterol esterase varies depending on the fatty acid chain, which can affect how they influence plasma cholesterol levels.[9] Studies have shown that cholesteryl oleate is a good substrate for this enzyme, while cholesteryl stearate is a poor one, leading to differences in their impact on lipid metabolism.[9] Their increased hydrophobicity compared to free cholesterol is a key consideration for formulation and biodistribution.[6][7]
Cationic Cholesterol Derivatives: Balancing Efficacy and Toxicity
To facilitate the encapsulation of negatively charged nucleic acids (like siRNA and mRNA), cationic derivatives of cholesterol have been developed. These molecules typically feature a positively charged headgroup linked to the cholesterol backbone. A prime example is 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol).[3][10]
While highly effective for gene delivery, the introduction of a cationic charge often comes at the cost of increased cytotoxicity.[3][10] Cationic lipids can disrupt cell membranes and mitochondrial function, leading to dose-dependent toxicity.[10] Research has demonstrated that DC-Chol, while an efficient transfection agent, exhibits appreciable cytotoxicity at concentrations as low as 50 µM.[10][11]
Recognizing this limitation, scientists have engineered novel cationic derivatives designed for lower toxicity. For example, a derivative named MA-Chol, which can be degraded into the natural, non-toxic compounds arginine and cholesterol, showed no significant cytotoxicity even at concentrations up to 1 mM, a stark contrast to DC-Chol.[10][11] This highlights a key principle in modern drug delivery design: engineering biodegradability to mitigate toxicity.
Part 2: Quantitative Comparison of Biocompatibility
To provide a clear, objective comparison, the following tables summarize experimental data from various studies.
Table 1: Comparative In Vitro Cytotoxicity of Cholesteryl Compounds
Cytotoxicity is a critical measure of biocompatibility, often assessed by determining the concentration of a compound that causes a 50% reduction in cell viability (IC50). A higher IC50 value indicates lower cytotoxicity.
| Compound/Formulation | Cell Line | Assay | Key Finding | Reference |
| DC-Chol/DOPE Liposomes | PC-3 (Prostate Cancer) | MTT | Appreciable cytotoxicity observed starting at ~50 µM. | [10][11] |
| MA-Chol/DOPE SLNPs | PC-3 (Prostate Cancer) | MTT | No appreciable cytotoxicity observed even at 1 mM. | [10][11] |
| DOPE/βS LNPs | HEK (Immortalized Kidney) | Not Specified | Better tolerated (80% viable cells) compared to cholesterol-containing LNPs. | [12] |
| DOPE/Chol LNPs | HEK (Immortalized Kidney) | Not Specified | Induced cytotoxicity, leading to only 65-70% viable cells. | [12] |
Note: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and βS (β-Sitosterol) are other lipids used in these formulations. SLNPs are Solid Lipid Nanoparticles.
Part 3: Essential Experimental Protocols for Biocompatibility Assessment
The trustworthiness of biocompatibility data hinges on robust and standardized experimental protocols. Here, we detail the methodologies for two fundamental assays: the MTT cytotoxicity assay and the hemolysis assay.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13] The principle lies in the reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., 3T3 fibroblasts or a relevant cancer cell line) in a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Nanoparticle Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing serial dilutions of the cholesteryl compound-based nanoparticles.
-
Causality: This step is crucial for establishing a dose-response relationship. A wide concentration range is necessary to determine the IC50 value accurately.
-
-
Controls:
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under the same conditions as step 1.[15]
-
MTT Addition: Remove the treatment medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.[13][15]
-
Causality: Serum can interfere with the assay, so a serum-free medium is used at this stage.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[13]
-
Formazan Solubilization: Carefully discard the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the optical density (absorbance) of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Calculation: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100.[13]
-
Protocol: Hemolysis Assay
For intravenously administered nanoparticles, hemocompatibility is a critical safety parameter. The hemolysis assay evaluates the ability of a compound to damage red blood cells (RBCs), causing the release of hemoglobin.[16][17]
Workflow Diagram: Nanoparticle Hemolysis Assay
Caption: Key steps in the in vitro hemolysis assay for nanoparticles.
Step-by-Step Methodology:
-
Blood Preparation: Obtain fresh human whole blood stabilized with an anticoagulant (e.g., heparin). Dilute the blood with a buffer like Ca²⁺/Mg²⁺-free Dulbecco's Phosphate-Buffered Saline (DPBS) to achieve a final hemoglobin concentration of 10 mg/mL.[18]
-
Sample Preparation: Prepare serial dilutions of the nanoparticle formulations in DPBS.
-
Controls:
-
Incubation: In microcentrifuge tubes, mix 100 µL of the diluted blood with 700 µL of DPBS and 100 µL of the nanoparticle suspension (or control). Incubate the tubes for 3.5 hours at 37°C with gentle mixing.[18]
-
Causality: This incubation period allows for sufficient interaction time between the nanoparticles and RBCs to induce potential membrane damage.
-
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs and larger nanoparticles.[16][17]
-
Hemoglobin Measurement: Carefully collect the supernatant. To quantify the released hemoglobin, mix the supernatant with Drabkin's reagent, which converts hemoglobin to the stable cyanmethemoglobin.[16][17]
-
Absorbance Reading: Measure the absorbance of the cyanmethemoglobin at 540 nm using a spectrophotometer.[18][19]
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.
-
% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.
-
Part 4: In Vivo Biocompatibility Considerations
While in vitro assays provide crucial initial screening data, in vivo studies are essential for a comprehensive understanding of biocompatibility. Long-term studies evaluating factors such as biodistribution, organ-specific toxicity (particularly in the liver and spleen), and immunogenicity are critical.[20][21] Key parameters to monitor in animal models include:
-
Biochemical Markers: Alanine transaminase (ALT) and aspartate transaminase (AST) levels are key indicators of liver function and potential hepatotoxicity.[21]
-
Histopathology: Microscopic examination of major organs (liver, spleen, kidneys, lungs, heart) can reveal signs of inflammation, necrosis, or other tissue damage.[20]
-
Hematology: Complete blood counts can indicate effects on red and white blood cells.[22]
Studies have shown that even lipid-based nanoparticles generally considered biocompatible can induce effects like lipid peroxidation in the liver, highlighting the importance of evaluating oxidative stress pathways.[22]
Conclusion and Future Outlook
The choice of a cholesteryl compound has profound implications for the safety and efficacy of a drug delivery system. While native cholesterol remains a highly biocompatible and stable choice, its derivatives offer functionalities that can be essential for specific applications, such as nucleic acid delivery.
The data clearly indicates a trade-off between the functionality and toxicity of cationic cholesterol derivatives. DC-Chol, while effective, presents a significant cytotoxicity challenge.[10][11] The development of next-generation, biodegradable cationic lipids like MA-Chol represents a significant advancement, demonstrating that intelligent molecular design can uncouple efficacy from toxicity.[10]
For researchers and drug developers, the path forward involves a rational, data-driven selection process. Initial in vitro screening using standardized cytotoxicity and hemocompatibility assays is essential for ranking candidate compounds. However, these results must be validated with comprehensive in vivo studies to assess long-term safety and biodistribution. As the field of nanomedicine continues to evolve, the development of novel cholesteryl compounds with enhanced biocompatibility and targeted functionality will remain a critical area of research, paving the way for safer and more effective therapies.
References
- Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2014). Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties.
- National Cancer Institute. (n.d.). Analysis of Hemolytic Properties of Nanoparticles.
- Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2009). Method for analysis of nanoparticle hemolytic properties in vitro. PubMed.
- Guo, D., et al. (2012). Physicochemical Characterization and In Vitro Hemolysis Evaluation of Silver Nanoparticles. Toxicological Sciences, Oxford Academic.
- Dobrovolskaia, M. A., et al. (2008). Method for analysis of nanoparticle hemolytic properties in vitro. SciSpace.
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- BenchChem. (2025). Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay. Benchchem.
- Kim, J., et al. (2014). Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. MDPI.
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- Abcam. (n.d.). MTT assay protocol. Abcam.
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- Wikipedia. (n.d.). Cholesteryl ester. Wikipedia.
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A Comparative Guide to the Helical Twisting Power of Cholesteryl Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Helical Twisting Power in Liquid Crystal Systems
Chiral dopants are essential components in many liquid crystal applications, inducing a helical twist in the nematic phase to form a cholesteric liquid crystal (CLC). The efficacy of a chiral dopant is quantified by its helical twisting power (HTP), a measure of its ability to induce this helical structure. A higher HTP allows for the desired helical pitch to be achieved with a lower concentration of the dopant, which is crucial for preserving the intrinsic properties of the host liquid crystal and ensuring the stability of the resulting mesophase.[1]
Cholesteryl methyl carbonate (CMC), a derivative of cholesterol, is a chiral molecule with the potential to induce a cholesteric phase. Understanding and validating its HTP is paramount for its application in areas such as displays, sensors, and smart windows. This guide provides a framework for the experimental validation of CMC's HTP and compares its performance with commonly used chiral dopants.
Experimental Validation of Helical Twisting Power
The determination of HTP is an indirect measurement, typically involving the measurement of the induced pitch (p) at a known concentration (c) of the chiral dopant in a nematic host. The HTP (β) is then calculated using the formula:
β = 1 / (p * c)
The Grandjean-Cano wedge method is a widely accepted and accurate technique for measuring the pitch of a cholesteric liquid crystal.[2][3] This method utilizes a wedge-shaped cell, which creates a gradient in the liquid crystal layer thickness. This gradient leads to the formation of characteristic disclination lines, known as Grandjean-Cano lines, which are observable under a polarizing microscope. The distance between these lines is related to the helical pitch.
Causality in Experimental Design: Why the Grandjean-Cano Method?
The choice of the Grandjean-Cano method is predicated on its reliability and direct visual evidence of the helical structure. The formation of distinct disclination lines provides a self-validating system; their appearance and spacing are a direct consequence of the induced helical pitch. This method is preferred over techniques that rely on bulk measurements, which can be influenced by other physical properties of the liquid crystal mixture.
Experimental Protocol: Grandjean-Cano Method for HTP Determination
This protocol outlines the step-by-step procedure for measuring the HTP of a chiral dopant.
Materials and Equipment:
-
Nematic liquid crystal host (e.g., 5CB or E7)
-
Chiral dopant (e.g., this compound)
-
Grandjean-Cano wedge cell
-
Polarizing optical microscope (POM) with a calibrated eyepiece or camera
-
Hot stage for temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvent for cleaning (e.g., ethanol, acetone)
Procedure:
-
Preparation of the Liquid Crystal Mixture:
-
Accurately weigh a small amount of the chiral dopant (e.g., 1-5 wt%). The precise concentration should be chosen to induce a pitch that is measurable with the available setup.
-
Dissolve the dopant in a known weight of the nematic liquid crystal host.
-
Gently heat the mixture to the isotropic phase and stir thoroughly to ensure a homogeneous solution.
-
Cool the mixture slowly back to the nematic phase.
-
-
Cell Filling:
-
Heat the Grandjean-Cano wedge cell and the liquid crystal mixture to the isotropic phase.
-
Introduce the mixture into the cell via capillary action.
-
Allow the cell to cool slowly to the desired measurement temperature within the nematic range.
-
-
Microscopic Observation and Measurement:
-
Place the filled cell on the hot stage of the polarizing microscope.
-
Observe the sample under crossed polarizers. A series of parallel lines (Grandjean-Cano lines) should be visible, perpendicular to the wedge direction.
-
Measure the distance (x) between several consecutive disclination lines using the calibrated eyepiece or camera software.
-
-
Pitch Calculation:
-
The pitch (p) is related to the distance between the lines (x) and the wedge angle (α) by the equation: p = 2 * x * tan(α) . The wedge angle is a known parameter of the cell.
-
-
HTP Calculation:
-
Calculate the HTP (β) using the formula: β = 1 / (p * c) , where 'c' is the weight fraction of the chiral dopant.
-
Self-Validation: The consistency of the spacing between the Grandjean-Cano lines across the wedge serves as an internal validation of the measurement's accuracy. Any significant deviation would indicate inhomogeneities in the mixture or defects in the cell.
Comparative Analysis of this compound
For a quantitative comparison, we present the HTP values of several widely used chiral dopants.
Data Presentation: HTP of Common Chiral Dopants
| Chiral Dopant | Nematic Host | HTP (μm⁻¹) | Handedness | Reference |
| This compound (CMC) | Not specified | Not available | Not specified | |
| Cholesteryl Nonanoate | E7 | Qualitatively significant | Right | [4] |
| Cholesteryl Oleyl Carbonate | 5CB | Qualitatively significant | Right | [5] |
| CB15 | 5CB | ~8 | Right | [6] |
| CB15 | E7 | ~6-8 | Right | [1] |
| S811 (ZLI-811) | 5CB | 0.082 | Left | [7][8] |
| S811 (ZLI-811) | E7 | ~11 | Left | [1] |
Note: The HTP of a chiral dopant can vary depending on the nematic host used.
Visualization of the Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates the workflow for determining the helical twisting power using the Grandjean-Cano method.
Caption: Workflow for HTP determination using the Grandjean-Cano method.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the validation of the helical twisting power of this compound. While a precise HTP value for CMC remains to be experimentally determined and published, the provided protocol for the Grandjean-Cano method offers a robust and self-validating approach for researchers to perform this characterization.
The comparative data for alternative chiral dopants such as CB15 and S811 highlight the diverse range of HTPs available, allowing for the fine-tuning of cholesteric liquid crystal systems. Cholesteryl derivatives, including CMC, represent a valuable class of chiral dopants, and further systematic studies on their structure-property relationships will undoubtedly contribute to the development of advanced liquid crystal materials. The solubility of cholesteryl derivatives in common nematic hosts is generally good, facilitating their incorporation into various formulations.
For professionals in drug development, where liquid crystal phases can be utilized for encapsulation and delivery, a thorough understanding and validation of the HTP of chiral additives are crucial for controlling the structural properties of the delivery vehicle. The methodologies and comparative insights presented in this guide are intended to support these critical research and development efforts.
References
- Chen, S. H., & Labes, M. M. (1975). A new series of liquid crystals: cholesteryl alkyl carbonates. Molecular Crystals and Liquid Crystals, 30(3-4), 215-223.
- Ko, S. W., Huang, S. H., Fuh, A. Y. G., & Lin, T. H. (2009). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optics Express, 17(18), 15928-15934.
- Ko, S. W., Huang, S. H., Fuh, A. Y. G., & Lin, T. H. (2009). Photo-reconfigurable twisting structure in chiral liquid crystals triggered by photoresponsive surface. The Journal of Chemical Physics, 155(6), 064702.
- Nazarenko, V. G., Gvozdovskyy, I. A., & Yaroshchuk, O. V. (2020). Chiral ferronematic liquid crystals: a physico-chemical analysis of phase transitions and induced helical twisting. arXiv preprint arXiv:2007.13527.
- Onuchak, L. A., Kuraeva, Y. G., & Ovchinnikova, G. I. (2015). Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. Russian Journal of Physical Chemistry A, 89(10), 1836-1842.
- Rajeswari, R., & Sastry, G. S. (2004). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors.
- Smalyukh, I. I., & Lavrentovich, O. D. (2002). Three-dimensional director structures of defects in Grandjean-Cano wedges of cholesteric liquid crystals studied by fluorescence confocal polarizing microscopy. Physical Review E, 66(5), 051703.
- Podolskyy, G. S., Gvozdovskyy, I. A., & Yaroshchuk, O. V. (2018). Simple method for accurate measurements of the cholesteric pitch using a “stripe–wedge” Grandjean–Cano cell. Liquid Crystals, 45(13-15), 2097-2103.
- Gerber, P. R. (1980). On the Determination of the Cholesteric Screw Sense by the Grandjean-Cano-Method.
- Kasian, N. A., Gvozdovskyy, I. A., Fedoryako, A. P., Popova, A. V., & Reshetnyak, V. Y. (2020). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv preprint arXiv:2009.08375.
- Belyakov, V. A., & Dmitrienko, V. E. (1977). Grandjean-Cano steps in a wedge-shaped sample of liquid-crystalline “Blue Phase”.
- Wilson, M. R., & Earl, D. J. (2001). Calculating the helical twisting power of chiral dopants.
- Huang, Y. M., Guo, Y. T., Ma, Q. L., & Liu, W. W. (2012). Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate.
- Lisetski, L. N., Tishchenko, V. G., & Tolmachev, A. V. (1980). Helical twisting in cholesterics doped by banana-shaped molecules. Molecular Crystals and Liquid Crystals, 59(1-2), 37-46.
- Dinc, R. U., Lub, J., Kragt, A. J. J., & Schenning, A. P. H. J. (2021). An l-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. Polymer Chemistry, 12(30), 4347-4353.
- Belyakov, V. A. (2018). Lasing in grandjean–cano wedge as an option to study surface anchoring. Crystals, 8(5), 215.
-
MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Cholesteric liquid crystal. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, March 15). Cholesteryl nonanoate. In Wikipedia. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structural and Functional Comparison of Cholesteryl Carbonate Analogs
For researchers and professionals in drug development and materials science, the cholesterol scaffold is a remarkable molecular tool. Its inherent biocompatibility, rigid steroidal structure, and ability to integrate into lipid bilayers make it a foundational component in numerous applications, from liquid crystals to advanced drug delivery systems like lipid nanoparticles (LNPs). However, native cholesterol is not always the optimal choice. By modifying its structure, specifically through the creation of cholesteryl carbonate analogs, we can fine-tune its physicochemical properties to achieve superior performance.
This guide provides an in-depth comparison of various cholesteryl carbonate analogs, focusing on the critical relationship between their chemical structure and functional output. We will explore how specific molecular modifications influence their performance in key applications, supported by experimental data and detailed protocols to empower your own research and development.
Structural Analysis: Deconstructing the Cholesteryl Carbonate Scaffold
The versatility of cholesteryl carbonate analogs stems from the ability to modify their structure at key positions. The fundamental scaffold consists of the cholesterol backbone linked via a carbonate group to a variable moiety (R-group). This design allows for a modular approach to tuning the molecule's properties.
The primary point of modification is the R-group attached to the carbonate linker. By reacting cholesteryl chloroformate with various nucleophiles, such as alcohols or amines, a diverse library of analogs can be synthesized. These analogs can be broadly classified based on the nature of the R-group.[1][2]
Diagram 1: General Structure and Modification Points of Cholesteryl Analogs This diagram illustrates the core structure of a cholesteryl analog, highlighting the carbonate linker and the variable R-group where functional diversity is introduced.
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Cholesteryl Methyl Carbonate
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of cholesteryl methyl carbonate, ensuring the safety of laboratory personnel and the preservation of our environment. While specific regulations may vary, the principles and methodologies outlined here serve as a robust foundation for responsible chemical waste management in any research and development setting.
The Imperative of Proper Disposal: Beyond the Bench
Core Principles of this compound Disposal
The disposal of this compound should be guided by a comprehensive understanding of its chemical properties and a commitment to the hierarchy of waste management: reduce, reuse, recycle, and dispose. Given the nature of laboratory chemicals, our focus primarily lies on responsible disposal.
Key Chemical Characteristics:
| Property | Value | Reference |
| Molecular Formula | C29H48O3 | [1] |
| Molecular Weight | 444.69 g/mol | [2] |
| Melting Point | 114 °C | [2][4] |
| Boiling Point | 527.1 °C (Predicted) | [2] |
| Hazard Statements | H303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled) | [4] |
This data, while not exhaustive, underscores the need to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and avoiding the generation of dust or aerosols.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal from the laboratory.
Figure 1. A step-by-step workflow for the proper disposal of this compound.
Step 1: Waste Characterization and Segregation
The foundational step in proper chemical disposal is accurate waste characterization.
-
Identify as Solid Chemical Waste: this compound in its pure form is a solid and should be disposed of as solid chemical waste. Do not mix it with liquid waste streams.
-
Segregation is Key: Never mix this compound with other, incompatible chemical wastes. For instance, avoid mixing with strong oxidizing agents.[5] It should be collected in a designated container for non-halogenated organic solids.
-
Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EH&S) department will have specific guidelines for waste stream categorization. Always refer to these protocols.
Step 2: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure safe handling.
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of initial waste accumulation.
-
Keep Containers Closed: Except when adding waste, the container must remain securely closed.
Step 3: Accumulation and Storage
Designated storage areas are essential for maintaining a safe laboratory environment.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and labeled SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[2]
Step 4: Final Disposal and Documentation
The final step involves the transfer of waste to your institution's professionals.
-
Request a Pickup: Once the container is full or you are ready for disposal, contact your institution's EH&S department to schedule a waste pickup.
-
Complete Necessary Paperwork: Accurately complete any required waste disposal forms or manifests. This documentation is a legal requirement and ensures a clear chain of custody.
-
Professional Handling: Do not attempt to dispose of this compound down the drain or in the regular trash. It must be handled and disposed of by licensed hazardous waste professionals in accordance with local, state, and federal regulations.
Spill Management: A Contingency Plan
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.
-
Contain the Spill: For a small, solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[5] Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility. The proper disposal of this compound is not merely a procedural task but a reflection of our commitment as scientists to the well-being of our colleagues and our planet.
References
-
Kuujia.com. 15507-52-5(this compound). [Link]
-
National Institute of Standards and Technology. This compound. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Cholesteryl Oleyl Carbonate, 99+%(TLC). [Link]
-
National Center for Biotechnology Information. Cholesteryl carbonate. [Link]
-
DrugFuture.com. RTECS NUMBER-FZ8600000-Chemical Toxicity Database. [Link]
-
Labtest. Reagents 2. - 1.. [Link]
-
Randox Laboratories. CHOLESTEROL (CHOL). [Link]
-
National Institutes of Health. Effects of sample handling and storage on quantitative lipid analysis in human serum. [Link]
-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
